Triethoxy-p-tolylsilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
triethoxy-(4-methylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3Si/c1-5-14-17(15-6-2,16-7-3)13-10-8-12(4)9-11-13/h8-11H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADYPAQRESYCQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(C=C1)C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405407 | |
| Record name | Triethoxy-p-tolylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18412-57-2 | |
| Record name | Triethoxy-p-tolylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxy(p-tolyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Triethoxy-p-tolylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethoxy-p-tolylsilane is an organosilane compound of significant interest in materials science and biomedical applications due to its unique combination of a reactive triethoxysilyl group and a hydrophobic p-tolyl moiety. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its key chemical transformations and applications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or considering the use of this versatile compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various applications, from designing surface modification protocols to predicting its reactivity and solubility.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₂O₃Si | [1] |
| Molecular Weight | 254.40 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Density | 0.986 g/mL at 25 °C | [3] |
| Boiling Point | 104-106 °C at 1.8 mmHg | [3] |
| Refractive Index (n20/D) | 1.464 | [3] |
| Flash Point | > 230 °F (> 110 °C) | [3] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | triethoxy(4-methylphenyl)silane | [1] |
| CAS Number | 18412-57-2 | [2] |
| PubChem CID | 4670738 | [1] |
| SMILES | CCO--INVALID-LINK--(OCC)c1ccc(C)cc1 | [1] |
| InChIKey | PADYPAQRESYCQZ-UHFFFAOYSA-N | [1] |
Table 3: Safety Information
| Hazard Statement | GHS Classification | Precautionary Statements |
| Causes skin irritation | Skin Irrit. 2 | P264, P280, P302+P352, P332+P313, P362+P364 |
| Causes serious eye irritation | Eye Irrit. 2 | P280, P305+P351+P338, P337+P313 |
This safety information is based on GHS classifications and may not be exhaustive. Always consult the full Safety Data Sheet (SDS) before handling.[1]
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of liquid organosilanes like this compound.
Determination of Density
The density of a liquid can be determined using a pycnometer or by measuring the mass of a known volume.
-
Apparatus: Pycnometer (specific gravity bottle), analytical balance, thermostat.
-
Procedure:
-
Clean and dry the pycnometer thoroughly and determine its mass (m₀).
-
Fill the pycnometer with distilled water and place it in a thermostat at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.
-
Adjust the water level to the calibration mark, ensuring no air bubbles are present.
-
Dry the outside of the pycnometer and weigh it (m₁).
-
Empty and dry the pycnometer, then fill it with this compound.
-
Repeat the thermostating and weighing procedure to get the mass of the pycnometer filled with the sample (m₂).
-
-
Calculation: The density (ρ) is calculated using the formula: ρ_sample = [(m₂ - m₀) / (m₁ - m₀)] * ρ_water where ρ_water is the density of water at the measurement temperature.
Determination of Boiling Point
The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For high-boiling liquids or small sample volumes, a micro-boiling point determination method is suitable.
-
Apparatus: Thiele tube or melting point apparatus, thermometer, capillary tube (sealed at one end), small test tube.
-
Procedure:
-
Add a small amount of this compound to the small test tube.
-
Place the capillary tube (sealed end up) into the test tube.
-
Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
Heat the side arm of the Thiele tube gently.
-
Observe the capillary tube. A slow stream of bubbles will emerge as the air expands.
-
When a rapid and continuous stream of bubbles emerges from the capillary, the liquid has reached its boiling point.
-
Record the temperature. For accuracy, allow the apparatus to cool slightly and note the temperature at which the liquid is drawn back into the capillary tube.
-
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.
-
Apparatus: Abbe refractometer, constant temperature water bath, light source (e.g., sodium lamp).
-
Procedure:
-
Calibrate the Abbe refractometer using a standard liquid of known refractive index.
-
Ensure the prism surfaces are clean and dry.
-
Place a few drops of this compound onto the measuring prism.
-
Close the prisms and circulate water from the constant temperature bath (e.g., at 20 °C).
-
Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Read the refractive index from the scale.
-
Synthesis and Reactivity
Synthesis of this compound
A common and effective method for the synthesis of aryltriethoxysilanes is the Grignard reaction.[2][4] This involves the reaction of an arylmagnesium halide with tetraethoxysilane (TEOS).
Reaction Scheme:
CH₃C₆H₄Br + Mg → CH₃C₆H₄MgBr CH₃C₆H₄MgBr + Si(OC₂H₅)₄ → CH₃C₆H₄Si(OC₂H₅)₃ + MgBr(OC₂H₅)
Experimental Protocol (Adapted from a general procedure for aryltriethoxysilanes): [2][4][5]
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 4-bromotoluene in anhydrous tetrahydrofuran (THF) is then added dropwise to the magnesium suspension. The reaction mixture is gently refluxed until the magnesium is consumed, resulting in a solution of p-tolylmagnesium bromide.[5]
-
Reaction with Tetraethoxysilane (TEOS): The Grignard reagent solution is cooled to -30 °C.[2] A solution of tetraethoxysilane (3 equivalents) in anhydrous THF is added slowly to the Grignard reagent while maintaining the low temperature.[2]
-
Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then quenched by pouring it into a mixture of crushed ice and dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.
Caption: Synthesis workflow for this compound.
Hydrolysis and Condensation
The triethoxysilyl group is susceptible to hydrolysis in the presence of water, leading to the formation of silanol (Si-OH) groups. These silanols are reactive and can undergo condensation with other silanols or with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Si) or Si-O-Substrate bonds, respectively. This reactivity is the basis for its use as a surface modifying agent.[3][6]
Caption: Hydrolysis and condensation pathway of this compound.
Applications in Research and Drug Development
The ability of this compound to modify surfaces makes it a valuable tool in drug development and biomedical research. The p-tolyl group imparts hydrophobicity, which can be exploited to alter the surface properties of materials.
Surface Modification of Nanoparticles
This compound can be used to functionalize the surface of silica-based nanoparticles, such as mesoporous silica nanoparticles (MSNs), which are widely investigated as drug delivery vehicles.[7][8] The hydrophobic p-tolyl groups can modulate the interaction of the nanoparticles with biological environments and influence drug loading and release profiles, particularly for hydrophobic drugs.
Caption: Workflow for nanoparticle-based drug delivery.
Conclusion
This compound is a valuable organosilane with well-defined physicochemical properties that make it suitable for a range of applications, particularly in surface modification. Its synthesis is achievable through established organometallic routes, and its reactivity is dominated by the hydrolysis and condensation of the triethoxysilyl group. For researchers in materials science and drug development, a thorough understanding of these properties and reactions is essential for the rational design of novel materials and therapeutic systems. This guide provides a foundational understanding to facilitate further research and application of this versatile compound.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. researchgate.net [researchgate.net]
- 3. Protonation, Hydrolysis, and Condensation of Mono- and Trifunctional Silanes at the Air/Water Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis and Purification of Triethoxy-p-tolylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Triethoxy-p-tolylsilane, a valuable organosilicon compound. The primary focus is on the widely utilized Grignard reaction pathway, offering detailed experimental protocols and data to support researchers in its preparation and handling.
Chemical Properties and Data
This compound is a colorless liquid with a molecular formula of C13H22O3Si and a molecular weight of 254.40 g/mol .[1] Key physical and chemical properties are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 18412-57-2 | [1] |
| Molecular Formula | C13H22O3Si | [1] |
| Molecular Weight | 254.40 g/mol | [1] |
| Density | 0.986 g/mL at 25°C | [2] |
| Boiling Point | 104-106°C at 1.8 mm Hg | [2] |
| Refractive Index (n20/D) | 1.464 | [2] |
| Purity (typical) | >95.0% (GC) | [3] |
Synthesis of this compound via Grignard Reaction
The most common and effective method for the synthesis of this compound is the Grignard reaction. This involves the preparation of p-tolylmagnesium bromide followed by its reaction with tetraethoxysilane (TEOS).
Synthesis Pathway
Caption: Grignard reaction pathway for the synthesis of this compound.
Experimental Protocol
This protocol is divided into two main stages: the preparation of the Grignard reagent and the subsequent reaction with tetraethoxysilane.
Part A: Preparation of p-Tolylmagnesium Bromide
Materials:
-
Magnesium turnings
-
p-Bromotoluene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Under an inert atmosphere (N2 or Ar), place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Add a small portion of a solution of p-bromotoluene in anhydrous THF to the magnesium turnings.
-
Initiate the reaction by gentle warming. An exothermic reaction should commence, indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Once the reaction has started, add the remaining p-bromotoluene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed. The resulting greyish-brown solution is p-tolylmagnesium bromide in THF.
Part B: Synthesis of this compound
Materials:
-
p-Tolylmagnesium bromide solution in THF (from Part A)
-
Tetraethoxysilane (TEOS)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of tetraethoxysilane (3 equivalents relative to p-bromotoluene) in anhydrous THF.
-
Cool the TEOS solution to -30°C using a suitable cooling bath (e.g., dry ice/acetone).
-
Slowly add the prepared p-tolylmagnesium bromide solution from Part A to the cooled TEOS solution via a cannula or dropping funnel with vigorous stirring. Maintaining a low temperature is crucial to minimize the formation of diarylated and triarylated byproducts.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
Purification
The crude this compound is purified by vacuum distillation.
Purification Workflow
Caption: Purification workflow for this compound.
Experimental Protocol for Purification
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Transfer the crude this compound to the distillation flask.
-
Gradually reduce the pressure to approximately 1.8 mm Hg.
-
Slowly heat the distillation flask.
-
Collect the fraction that distills between 104-106°C.[2]
-
The purified product should be a colorless liquid.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
| Technique | Expected Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A major peak corresponding to the molecular weight of this compound (254.40 g/mol ).[1] |
| ¹H NMR | Characteristic peaks for the ethoxy protons (triplet and quartet) and the tolyl group protons (aromatic signals and a singlet for the methyl group). |
| ¹³C NMR | Resonances corresponding to the carbons of the ethoxy groups and the tolyl group. |
| ²⁹Si NMR | A single resonance characteristic of a tetra-substituted silicon atom in this chemical environment. |
Safety and Handling
-
This compound is known to cause skin and serious eye irritation.[1]
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Grignard reagents are highly reactive and moisture-sensitive. All reactions involving Grignard reagents must be carried out under strictly anhydrous conditions and an inert atmosphere.
-
Tetraethoxysilane is flammable and should be handled with care.
References
Molecular structure and spectral data of Triethoxy-p-tolylsilane.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular structure and spectral data of Triethoxy-p-tolylsilane (CAS No: 18412-57-2). The information is intended to support research and development activities where this organosilicon compound is of interest.
Molecular Structure and Properties
This compound is an organosilicon compound featuring a tolyl group and three ethoxy groups attached to a central silicon atom. Its structure confers a combination of organic and inorganic characteristics, making it a versatile intermediate in chemical synthesis.
Chemical Identifiers:
-
IUPAC Name: triethoxy-(4-methylphenyl)silane[1]
-
Molecular Weight: 254.40 g/mol [1]
-
InChI: InChI=1S/C13H22O3Si/c1-5-14-17(15-6-2,16-7-3)13-10-8-12(4)9-11-13/h8-11H,5-7H2,1-4H3[1][4]
-
SMILES: CCO--INVALID-LINK--(OCC)OCC[4]
Physicochemical Data:
| Property | Value | Reference |
| Density | 0.986 g/mL at 25°C | [2][3] |
| Boiling Point | 104-106°C at 1.8 mmHg | [2][3] |
| Refractive Index (n20/D) | 1.464 | [2][3] |
| Flash Point | >230 °F | [2][3] |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While complete experimental spectra are not publicly available, this section outlines the expected spectral features based on the compound's structure and provides predicted mass spectrometry data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the tolyl group, the methyl protons of the tolyl group, and the methylene and methyl protons of the three ethoxy groups. The aromatic protons would likely appear as two doublets in the aromatic region. The ethoxy groups would present as a quartet for the methylene protons (adjacent to the oxygen) and a triplet for the terminal methyl protons. The tolyl methyl group would appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon environment. This includes four distinct signals for the aromatic carbons of the p-tolyl group (due to symmetry), one for the tolyl methyl carbon, and two for the ethoxy groups (one for the O-CH₂ carbon and one for the CH₃ carbon). The carbon attached to the silicon will be the most deshielded among the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. Key vibrational modes would include:
-
Si-O-C stretching: Strong bands are anticipated in the 1100-1000 cm⁻¹ region.
-
C-H stretching (aromatic and aliphatic): Bands will appear around 3100-3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethoxy and tolyl methyl groups.
-
C=C stretching (aromatic): Absorptions are expected in the 1600-1450 cm⁻¹ range.
-
Si-C stretching: A weaker band may be observed.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The following table presents the predicted m/z values for various adducts of this compound.
| Adduct | Predicted m/z |
| [M]+ | 254.13327 |
| [M+H]⁺ | 255.14110 |
| [M+Na]⁺ | 277.12304 |
| [M+K]⁺ | 293.09698 |
| [M+NH₄]⁺ | 272.16764 |
Data sourced from PubChemLite.[4]
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data for this compound, based on standard practices for organosilicon compounds.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a 30-degree pulse angle are typical starting points.
-
-
¹³C NMR Acquisition:
-
Spectrometer: Same as for ¹H NMR.
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Parameters: A wider spectral width (e.g., 200-220 ppm) is required. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
-
Data Acquisition:
-
Spectrometer: A standard FTIR spectrometer.
-
Measurement Mode: Transmission or ATR.
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean KBr plates or the empty ATR crystal should be recorded and subtracted from the sample spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
-
GC Separation:
-
Gas Chromatograph: A standard GC system equipped with a capillary column suitable for organosilicon compounds (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).
-
Injection: Inject 1 µL of the prepared solution into the GC inlet, typically in split mode to avoid column overloading.
-
Oven Program: A temperature gradient program should be used to ensure good separation. A typical program might start at a low temperature (e.g., 50-70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280°C).
-
-
MS Detection:
-
Mass Spectrometer: A mass spectrometer detector (e.g., a quadrupole or ion trap) coupled to the GC.
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected fragments and molecular ion (e.g., m/z 40-400).
-
Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the spectral analysis and structural confirmation of this compound.
References
Triethoxy-p-tolylsilane: A Technical Guide to CAS Number and Safety Information
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethoxy-p-tolylsilane is a member of the organosilane family, a class of compounds characterized by the presence of a carbon-silicon bond. These compounds find diverse applications in chemical synthesis and materials science. This technical guide provides a comprehensive overview of the Chemical Abstracts Service (CAS) number and critical safety information for this compound, intended to inform researchers, scientists, and professionals in drug development about its proper handling, storage, and potential hazards.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 18412-57-2 |
| Molecular Formula | C13H22O3Si |
| Molecular Weight | 254.40 g/mol |
| Synonyms | p-Tolyltriethoxysilane, Silane, triethoxy(4-methylphenyl)- |
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings.
| Property | Value |
| Appearance | Colorless liquid |
| Density | 0.986 g/mL at 25 °C |
| Boiling Point | 104-106 °C at 1.8 mm Hg |
| Flash Point | > 230 °F (> 110 °C) |
| Refractive Index | n20/D 1.464 |
| Vapor Pressure | 0.0155 mmHg at 25°C |
Safety and Hazard Information
This compound is classified as a hazardous substance. Adherence to safety protocols is crucial to minimize risk.
GHS Hazard Classification[1]
-
Skin Irritation: Category 2 (Causes skin irritation, H315)[1][2]
-
Eye Irritation: Category 2 (Causes serious eye irritation, H319)[1][2]
Precautionary Statements[1]
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
Toxicological Data
Toxicological Data for Triethoxysilane (CAS: 998-30-1)
| Route of Exposure | Species | Value |
| Oral (LD50) | Rat | >2000 mg/kg (male), 1000-2000 mg/kg (female) |
| Dermal (LD50) | Rabbit | >2000 mg/kg |
| Inhalation (LC50) | Rat | 0.5-1.3 mg/L/4h |
Experimental Protocols for Safety Assessment
While specific experimental reports on the safety of this compound are not publicly available, the hazard classifications indicate that studies consistent with the following OECD (Organisation for Economic Co-operation and Development) guidelines would have been conducted. These guidelines provide the framework for assessing the skin and eye irritation potential of chemicals.
OECD Guideline 404: Acute Dermal Irritation/Corrosion
This guideline details the procedure for assessing the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.
Methodology Overview:
-
Animal Model: The albino rabbit is the recommended species.
-
Application: A small amount of the test substance (typically 0.5 mL for liquids) is applied to a shaved patch of skin.
-
Exposure: The substance is held in contact with the skin for a defined period, usually 4 hours, under a semi-occlusive dressing.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after removal of the dressing.
-
Scoring: The severity of the skin reactions is graded according to a numerical scoring system.
-
Classification: The substance is classified as an irritant or corrosive based on the severity and reversibility of the observed skin reactions.
OECD Guideline 405: Acute Eye Irritation/Corrosion
This guideline outlines the procedure for determining the potential of a substance to produce irritation or corrosion in the eye.
Methodology Overview:
-
Animal Model: The albino rabbit is the preferred species.
-
Application: A small volume of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.
-
Scoring: The severity of the ocular lesions is graded using a standardized scoring system.
-
Classification: The substance is classified based on the severity and persistence of the observed eye lesions.
Safe Handling and Storage Workflow
Proper handling and storage procedures are paramount to ensure the safety of laboratory personnel. The following diagram illustrates a logical workflow for the safe use of this compound.
Caption: Workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
Based on the known hazards, the following personal protective equipment should be worn when handling this compound:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: In case of insufficient ventilation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately:
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
After skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
After inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
After ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Spillage and Disposal
In the event of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
References
An In-Depth Technical Guide to the Hydrolysis and Condensation Mechanism of Triethoxy-p-tolylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the hydrolysis and condensation mechanisms of triethoxy-p-tolylsilane. While specific kinetic data for this compound are limited in published literature, this document extrapolates from the well-established principles governing organotrialkoxysilanes to present a detailed overview of its reaction pathways. It covers the core mechanisms of hydrolysis and condensation, the influence of acid and base catalysis, and the impact of various reaction parameters. Furthermore, this guide includes detailed experimental protocols for monitoring these reactions using modern spectroscopic techniques and presents comparative quantitative data from related silane compounds to offer a predictive framework for researchers.
Introduction
This compound, an organosilane featuring a p-tolyl group and three hydrolyzable ethoxy groups, is a molecule of significant interest in advanced materials science and drug development. Its ability to undergo hydrolysis and condensation reactions allows for the formation of silsesquioxane polymers and the functionalization of surfaces, creating tailored inorganic-organic hybrid materials. These reactions are fundamental to applications ranging from the synthesis of protective coatings and resins to the creation of drug delivery vehicles and biomedical implants.
The overall process involves two primary stages:
-
Hydrolysis: The stepwise substitution of ethoxy groups (–OEt) with hydroxyl groups (–OH) upon reaction with water.
-
Condensation: The subsequent reaction between silanol (Si–OH) groups, or between a silanol and an ethoxy group, to form stable siloxane (Si–O–Si) bridges, releasing either water or ethanol.[1]
Understanding and controlling the kinetics of these processes is critical for tailoring the structure and properties of the final material.[2] This guide delineates the mechanisms of these reactions and provides practical protocols for their study.
The Core Reaction Mechanisms
The transformation of this compound into a polysilsesquioxane network is a complex process governed by competing hydrolysis and condensation reactions.[3]
Hydrolysis
Hydrolysis proceeds in a stepwise manner, converting the trialkoxysilane into its corresponding silanetriol. Each step involves the nucleophilic substitution of an ethoxy group.
-
Step 1: p-Tolyl-Si(OEt)₃ + H₂O ⇌ p-Tolyl-Si(OEt)₂(OH) + EtOH
-
Step 2: p-Tolyl-Si(OEt)₂(OH) + H₂O ⇌ p-Tolyl-Si(OEt)(OH)₂ + EtOH
-
Step 3: p-Tolyl-Si(OEt)(OH)₂ + H₂O ⇌ p-Tolyl-Si(OH)₃ + EtOH
These reactions are reversible, with the forward (hydrolysis) and reverse (esterification) rates being highly dependent on the reaction conditions.[4]
Condensation
Once silanol groups are formed, they can condense to form siloxane bonds. This can occur through two primary pathways:
-
Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule.
-
2 p-Tolyl-Si(OR)₂(OH) ⇌ (p-Tolyl-(OR)₂Si)–O–(Si(OR)₂-p-Tolyl) + H₂O
-
-
Alcohol Condensation: A silanol group reacts with a residual ethoxy group, eliminating an ethanol molecule.
-
p-Tolyl-Si(OR)₂(OH) + p-Tolyl-Si(OR)₃ ⇌ (p-Tolyl-(OR)₂Si)–O–(Si(OR)₂-p-Tolyl) + ROH
-
The relative rates of hydrolysis and condensation determine the structure of the resulting polymer, with acid-catalyzed conditions generally favoring hydrolysis and slower condensation, leading to more linear, weakly branched polymers.[3][5] Conversely, base-catalyzed conditions tend to accelerate condensation, resulting in more compact, highly branched, or colloidal structures.[5]
Catalysis and Kinetic Pathways
The rates of both hydrolysis and condensation are significantly influenced by the presence of acid or base catalysts.[5] The reaction mechanisms differ substantially depending on the pH of the medium.[6]
Acid-Catalyzed Mechanism
Under acidic conditions, the reaction is initiated by the protonation of an ethoxy group, making it a better leaving group.[7] This is followed by a nucleophilic attack on the silicon atom by water. This pathway is generally considered an SN2-type mechanism.[6] Electron-donating substituents on the silicon atom, such as the p-tolyl group, can stabilize the positively charged transition state, thereby increasing the rate of hydrolysis compared to unsubstituted or electron-withdrawing groups.[5]
Base-Catalyzed Mechanism
In basic media, the mechanism involves the direct nucleophilic attack of a hydroxide ion (OH⁻) or a deprotonated silanolate anion (Si-O⁻) on the silicon atom.[5][6] This forms a pentacoordinate, negatively charged transition state. Electron-withdrawing groups on the silicon atom facilitate this attack by increasing the partial positive charge on the silicon. Therefore, the electron-donating p-tolyl group is expected to decrease the rate of hydrolysis under basic conditions compared to less electron-rich substituents.[5]
Condensation Pathways
Condensation reactions are also catalyzed by acids and bases. The rate of condensation is generally lowest around pH 4 and increases under both more acidic and more basic conditions.[3]
Quantitative Kinetic Data (Comparative Analysis)
| Silane Compound | Catalyst / Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |
| Methyltriethoxysilane (MTES) | Acidic (pH 3.13) | 0 - 0.23 M⁻¹ min⁻¹ | 57.61 kJ mol⁻¹ | [6] |
| Methyltriethoxysilane (MTES) | Acidic (pH 3.83) | 0 - 0.23 M⁻¹ min⁻¹ | 97.84 kJ mol⁻¹ | [6] |
| Tetraethoxysilane (TEOS) | Acidic (<0.003 M HCl) | - | 11 - 16 kcal mol⁻¹ | [6] |
| Tetraethoxysilane (TEOS) | Basic (0.04 to 3 M NH₃) | 0.002 - 0.5 M⁻¹ h⁻¹ | 6 kcal mol⁻¹ | [6] |
| Octyltriethoxysilane (OTES) | Interfacial (Octane/Water) | k_h = 0.6 - 0.7 min⁻¹ | Not Reported | [6] |
| Phenyltriethoxysilane | Acidic (HCl in EtOH) | (Qualitatively fast) | Not Reported | [8] |
Note: The rates are highly dependent on the specific experimental conditions (solvent, temperature, water/silane ratio). This table is for comparative purposes only.
The p-tolyl group is sterically bulkier than methyl or ethyl groups, which would be expected to decrease reaction rates. However, its electron-donating nature would accelerate acid-catalyzed hydrolysis relative to a non-substituted phenyl group.[5]
Experimental Protocols for Kinetic Analysis
Accurate monitoring of hydrolysis and condensation reactions is crucial for process control and material design. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful in-situ techniques for this purpose.[1][9]
Protocol 1: 29Si NMR Spectroscopy
29Si NMR is the most direct method for observing the chemical environment of the silicon atom, allowing for the quantification of the parent silane, hydrolysis intermediates (silanols), and condensed species (siloxanes).[1][4]
Objective: To quantify the species present during the hydrolysis and condensation of this compound over time.
Materials & Equipment:
-
This compound
-
Solvent (e.g., ethanol, THF, acetone)
-
Deionized water (or D₂O for ¹H NMR correlation)
-
Catalyst (e.g., HCl, acetic acid, or NH₄OH)
-
NMR tubes
-
High-resolution NMR Spectrometer (e.g., 400 MHz) with a broadband probe.[9]
Procedure:
-
Reagent Preparation: Prepare stock solutions of the silane, water, and catalyst in the chosen solvent. The solvent acts as a homogenizing agent.[6]
-
Reaction Initiation: In a clean vial, mix the solvent, water, and catalyst. Equilibrate the mixture to the desired reaction temperature.
-
Sample Loading: Add a known amount of this compound to the mixture, vortex briefly, and immediately transfer the solution to an NMR tube. The time of silane addition is t=0.
-
Data Acquisition: Place the NMR tube in the spectrometer, which has been pre-shimmed and equilibrated to the same temperature.
-
Acquire 29Si NMR spectra at regular time intervals. To achieve a good signal-to-noise ratio in a reasonable time for kinetic studies, inverse-gated decoupling can be used to suppress the negative Nuclear Overhauser Effect (NOE).[10]
-
Data Analysis:
-
Identify the resonance peaks corresponding to the starting material (T⁰), the mono-, di-, and tri-hydrolyzed species, and the condensed T¹, T², and T³ species.
-
Integrate the area of each peak at each time point. The relative concentration of each species is proportional to its integrated peak area.
-
Plot the concentration of the reactant and products as a function of time to determine the reaction kinetics and calculate rate constants.
-
Protocol 2: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is an excellent technique for monitoring changes in functional groups in real-time, particularly in solution.[11][12] It can track the consumption of Si-O-C bonds and the formation of Si-OH and Si-O-Si bonds.
Objective: To monitor the rates of hydrolysis and condensation by observing changes in characteristic infrared absorption bands.
Materials & Equipment:
-
Reagents as listed in Protocol 1.
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a Zinc Selenide (ZnSe) or Diamond crystal).[11]
Procedure:
-
Background Spectrum: Record a background spectrum of the ATR crystal with the solvent/water/catalyst mixture.
-
Reaction Initiation: In a separate vial, prepare the complete reaction mixture by adding this compound to the solvent/water/catalyst solution.
-
Sample Application: Immediately apply a small amount of the reacting solution onto the ATR crystal to ensure full contact.
-
Data Acquisition: Begin collecting FTIR spectra over time. The fast scanning speed of modern FTIR instruments allows for high temporal resolution.[8]
-
Data Analysis:
-
Monitor the decrease in the intensity of peaks associated with the Si-O-C stretch of the ethoxy groups.
-
Monitor the increase in the broad peak associated with the Si-OH stretch (silanols).
-
Monitor the growth of the peak corresponding to the Si-O-Si asymmetric stretch (siloxanes), which typically appears around 1000-1100 cm⁻¹.[12]
-
Convert the absorbance changes of key peaks into concentration profiles using the Beer-Lambert law (if calibration is possible) or use the relative peak areas to determine pseudo-first-order rate constants.
-
Conclusion
The hydrolysis and condensation of this compound are complex, yet controllable, processes that are fundamental to its application in materials science. The reaction proceeds via stepwise hydrolysis to form a p-tolylsilanetriol intermediate, followed by condensation to create a siloxane polymer network. The kinetics and resulting polymer structure are critically dependent on catalysis (acid or base) and reaction conditions such as pH, temperature, and solvent. The p-tolyl group's steric bulk and electron-donating character are predicted to retard condensation while accelerating acid-catalyzed hydrolysis. By employing in-situ analytical techniques like 29Si NMR and ATR-FTIR, researchers can effectively monitor and control these reactions to engineer materials with desired properties for a wide range of advanced applications.
References
- 1. benchchem.com [benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gelest.com [gelest.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In situ ATR-FT-IR kinetic studies of molecular transport and surface binding in thin sol-gel films: reactions of chlorosilane reagents in porous silica materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Solubility and stability of Triethoxy-p-tolylsilane in different solvents.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Triethoxy-p-tolylsilane. Understanding these properties is critical for its application in surface modification, as a coupling agent, and in the synthesis of hybrid organic-inorganic materials. This document summarizes key data, outlines experimental protocols for characterization, and visualizes the core chemical processes.
Executive Summary
This compound is an organofunctional silane characterized by a p-tolyl group and three ethoxy groups attached to a central silicon atom. Its utility is largely dictated by the reactivity of the triethoxysilyl group, which undergoes hydrolysis and condensation. The solubility is governed by the organic p-tolyl moiety, rendering it miscible with a range of organic solvents but having limited solubility in aqueous media. The stability of this compound is primarily influenced by its susceptibility to hydrolysis, a reaction catalyzed by both acidic and basic conditions, leading to the formation of silanols and subsequent condensation to form siloxane networks.
Solubility Profile
Predicted Solubility in Common Solvents
The solubility of a solute in a solvent is favorable when their Hansen Solubility Parameters are similar. The HSP accounts for dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[3] The following table provides the HSP for this compound, estimated based on its structure, and for a range of common solvents. The distance (Ra) in Hansen space between the silane and the solvent is calculated to predict solubility, with smaller values suggesting better solubility.
Table 1: Predicted Solubility of this compound in Various Solvents Based on Hansen Solubility Parameters
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (Predicted Solubility) | Qualitative Solubility |
| This compound (Estimated) | 17.5 | 4.0 | 6.0 | - | - |
| n-Hexane | 14.9 | 0.0 | 0.0 | 7.9 | Poorly Soluble |
| Toluene | 18.0 | 1.4 | 2.0 | 4.8 | Highly Soluble |
| Diethyl Ether | 14.5 | 2.9 | 5.1 | 3.3 | Soluble |
| Acetone | 15.5 | 10.4 | 7.0 | 7.0 | Soluble |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 2.2 | Highly Soluble |
| Ethanol | 15.8 | 8.8 | 19.4 | 14.6 | Soluble (reactive) |
| Methanol | 15.1 | 12.3 | 22.3 | 18.2 | Soluble (reactive) |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 3.1 | Highly Soluble |
| Water | 15.5 | 16.0 | 42.3 | 38.6 | Insoluble (reactive) |
Note: The HSP values for this compound are estimated based on its chemical structure and data for analogous compounds like Phenyltriethoxysilane. The Ra value is a calculated distance in Hansen space; a smaller Ra value suggests a higher likelihood of solubility.
Stability and Degradation Pathways
The primary degradation pathway for this compound in the presence of water is hydrolysis, followed by condensation. These reactions are fundamental to its utility in forming siloxane bonds (Si-O-Si) for surface coatings and material synthesis.
Hydrolysis and Condensation
The hydrolysis of the ethoxy groups to form silanol (Si-OH) groups is the initial and often rate-determining step. This is followed by the condensation of these silanols with each other or with remaining ethoxy groups to form a stable siloxane network.[4]
Factors Influencing Stability
The rate of hydrolysis and condensation is significantly affected by several factors:
-
pH: Hydrolysis is catalyzed by both acids and bases, with the minimum rate observed at a pH of around 7.[5] Acid catalysis involves the protonation of the ethoxy group, making it a better leaving group, while base catalysis involves the nucleophilic attack of a hydroxide ion on the silicon atom.
-
Water Concentration: The rate of hydrolysis is dependent on the concentration of water.
-
Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation.
-
Solvent: The type of solvent can influence reaction rates and the structure of the resulting polysiloxane network.
-
Steric and Electronic Effects: The p-tolyl group, being an aryl group, can influence the reactivity of the silicon center through electronic effects. Compared to alkyltriethoxysilanes, aryltriethoxysilanes may exhibit different hydrolysis rates.
Comparative Hydrolysis Rates
While specific kinetic data for this compound is limited, a comparative analysis with other organotriethoxysilanes provides insight into its expected reactivity. The hydrolysis rate is influenced by the steric bulk and electronic nature of the organic substituent.
Table 2: Comparative Hydrolysis Rate Constants of Various Organotriethoxysilanes
| Silane | Organic Group (R) | Relative Hydrolysis Rate | Comments |
| Methyltriethoxysilane (MTES) | Methyl | Fast | Small steric hindrance. |
| Ethyltriethoxysilane (ETES) | Ethyl | Moderate | Slightly more steric hindrance than methyl. |
| Propyltriethoxysilane (PTES) | Propyl | Slower | Increased steric hindrance. |
| This compound | p-Tolyl | Moderate to Slow (Predicted) | Aryl group can have electronic effects. Steric bulk is a factor. |
| Phenyltriethoxysilane (PTES) | Phenyl | Moderate to Slow | Similar to p-tolyl, with potential for slightly different electronic effects. |
Note: This table provides a qualitative comparison. Actual rates are highly dependent on specific reaction conditions (pH, temperature, catalyst, solvent).[6]
Experimental Protocols
The following sections detail standardized methodologies for the quantitative determination of the solubility and stability of this compound.
Protocol for Determining Solubility in Organic Solvents (Gravimetric Method)
This protocol outlines a gravimetric method to determine the solubility of this compound in a given organic solvent at a specific temperature.[7][8][9][10]
Materials:
-
This compound
-
Selected organic solvent (e.g., Toluene, THF, Acetone)
-
Scintillation vials with caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Volumetric pipettes
-
Analytical balance
-
Evaporation system (e.g., nitrogen stream, vacuum oven)
Procedure:
-
Add a measured amount of the solvent to a vial.
-
Add an excess of this compound to the solvent.
-
Seal the vial and place it in a constant temperature bath on a magnetic stirrer.
-
Stir the mixture for 24 hours to ensure equilibrium is reached.
-
After 24 hours, stop stirring and allow the undissolved silane to settle.
-
Carefully pipette a known volume of the clear supernatant into a pre-weighed vial.
-
Evaporate the solvent from the pre-weighed vial.
-
Once the solvent is completely evaporated, weigh the vial again.
-
The difference in weight corresponds to the mass of dissolved silane.
-
Calculate the solubility in the desired units (e.g., g/L).
Protocol for Monitoring Hydrolysis and Condensation by ²⁹Si NMR Spectroscopy
²⁹Si NMR spectroscopy is a powerful technique for directly observing the changes in the silicon environment during hydrolysis and condensation.[11][12][13][14][15]
Materials:
-
This compound
-
Solvent (e.g., deuterated acetone or THF)
-
Deionized water (or D₂O)
-
Acid or base catalyst (e.g., HCl or NH₄OH)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound in the chosen deuterated solvent.
-
In a separate vial, prepare the aqueous solution with the desired pH (by adding the catalyst).
-
To initiate the reaction, add a specific amount of the aqueous solution to the silane solution in an NMR tube.
-
Immediately acquire a ²⁹Si NMR spectrum (t=0).
-
Continue to acquire spectra at regular time intervals to monitor the reaction progress.
-
Process the spectra and integrate the signals corresponding to the unreacted silane, the partially and fully hydrolyzed species, and the condensed siloxanes.
-
Plot the concentration of each species as a function of time to determine the reaction kinetics.
Table 3: Typical ²⁹Si NMR Chemical Shifts for Silane Species
| Silicon Species | Notation | Typical Chemical Shift Range (ppm) |
| R-Si(OEt)₃ | T⁰ | -55 to -60 |
| R-Si(OEt)₂(OH) | T¹ (hydrolyzed) | -45 to -50 |
| R-Si(OEt)(OH)₂ | T² (hydrolyzed) | -35 to -40 |
| R-Si(OH)₃ | T³ (hydrolyzed) | -25 to -30 |
| R-Si(O-Si)(OEt)₂ | T¹ (condensed) | -60 to -65 |
| R-Si(O-Si)₂(OEt) | T² (condensed) | -65 to -70 |
| R-Si(O-Si)₃ | T³ (condensed) | -70 to -75 |
Note: Chemical shifts are approximate and can be influenced by the solvent and the specific structure of the R group.
Protocol for Monitoring Hydrolysis and Condensation by FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of reactants and the appearance of products in real-time.
Materials:
-
This compound
-
Solvent (e.g., THF)
-
Deionized water
-
Acid or base catalyst
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) probe or a liquid cell
Procedure:
-
Obtain a background spectrum of the solvent system.
-
Mix the this compound, solvent, water, and catalyst.
-
Immediately begin acquiring FTIR spectra at regular intervals.
-
Monitor the changes in the absorbance of characteristic peaks over time.
-
Plot the absorbance of key peaks versus time to obtain kinetic profiles.
Table 4: Key Infrared Absorption Bands for Monitoring Hydrolysis and Condensation
| Functional Group | Wavenumber (cm⁻¹) | Change During Reaction |
| Si-O-C (ethoxy) | ~1100, ~960 | Decrease |
| O-H (in Si-OH) | ~3200-3700 (broad) | Increase, then decrease |
| Si-OH | ~880-920 | Increase, then decrease |
| Si-O-Si (siloxane) | ~1000-1130 (broad) | Increase |
| C-H (p-tolyl) | ~2850-3000 | Can be used as an internal standard |
Conclusion
This technical guide provides a detailed overview of the solubility and stability of this compound, crucial for its effective application in research and development. While direct quantitative data for this specific silane is emerging, a robust understanding can be achieved through the analysis of analogous compounds and the application of predictive models such as Hansen Solubility Parameters. The provided experimental protocols offer a clear framework for researchers to determine the precise solubility and stability characteristics of this compound under their specific operational conditions. This knowledge is essential for optimizing formulation, controlling reaction kinetics, and ensuring the performance and longevity of materials derived from this versatile organosilane.
References
- 1. scribd.com [scribd.com]
- 2. A spectIR-fluidic reactor for monitoring fast chemical reaction kinetics with on-chip attenuated total reflection Fourier transform infrared spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
- 9. pharmacyjournal.info [pharmacyjournal.info]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. sites.me.ucsb.edu [sites.me.ucsb.edu]
- 13. Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. (29Si) Silicon NMR [chem.ch.huji.ac.il]
A Technical Guide to Triethoxy-p-tolylsilane: Commercial Availability, Purity, and Applications in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Triethoxy-p-tolylsilane, a versatile organosilane compound with significant applications in organic synthesis and materials science. This document details its commercial availability, purity grades, and provides illustrative experimental protocols for its use in key chemical transformations relevant to research and drug development.
Commercial Suppliers and Purity Grades
This compound is readily available from several commercial chemical suppliers, catering to a range of research and development needs. Purity grades vary among suppliers, from technical grade to high-purity versions suitable for sensitive applications. Below is a summary of prominent suppliers and their offered purities.
| Supplier | Stated Purity/Grade | Analysis Method | Notes |
| American Elements | Up to 99.999% (5N) high purity; also offers standard grades such as ACS, Reagent, and Technical Grade.[1] | - | Shipping documentation includes a Certificate of Analysis (CoA).[1] |
| Tokyo Chemical Industry (TCI) | >95.0% | Gas Chromatography (GC) | Analytical charts and Certificates of Analysis are available. |
| ChemScene | ≥98% | - | Provides custom synthesis and process optimization services. |
| Lab Pro Inc. | Min. 95.0% | Gas Chromatography (GC) | - |
| Sigma-Aldrich | - | - | Product availability can be confirmed on their website. |
Note: For applications requiring stringent control over impurities, it is highly recommended to request a lot-specific Certificate of Analysis from the supplier. This document will provide detailed information on the purity and the levels of any detected impurities.
Typical Impurity Profile
While a specific Certificate of Analysis for this compound was not publicly available for this guide, a representative impurity profile can be constructed based on the synthesis of similar trialkoxysilanes. The direct synthesis process for triethoxysilanes can result in certain common byproducts. Potential impurities may include:
| Impurity | Chemical Formula | Potential Origin |
| Tetraethoxysilane | Si(OC₂H₅)₄ | Side reaction during synthesis. |
| Toluene | C₇H | Unreacted starting material. |
| Ethanol | C₂H₅OH | Byproduct of hydrolysis or present as a stabilizer. |
| Partially hydrolyzed species | (p-tolyl)Si(OH)(OC₂H₅)₂ | Exposure to moisture. |
| Siloxanes | [(p-tolyl)Si(OC₂H₅)₂]₂O | Condensation of hydrolyzed species. |
Applications in Organic Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
This compound serves as an effective nucleophilic partner in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2] Its utility in Hiyama, Suzuki, and Heck-type reactions makes it a valuable tool for constructing carbon-carbon bonds.[3][4][5]
Hiyama Coupling
The Hiyama coupling involves the reaction of an organosilane with an organic halide in the presence of a palladium catalyst and a fluoride source or base to activate the silane.[6]
Experimental Protocol: Hiyama Cross-Coupling of this compound with an Aryl Bromide
Objective: To synthesize a biaryl compound via a palladium-catalyzed Hiyama cross-coupling reaction.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (2.5 equiv.)
-
Anhydrous Tetrahydrofuran (THF) as solvent
-
Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the aryl bromide (1.0 equiv.), palladium(II) acetate (2 mol%), and a magnetic stir bar.
-
Add anhydrous THF to dissolve the solids.
-
To the stirred solution, add this compound (1.2 equiv.) via syringe.
-
Slowly add the TBAF solution (2.5 equiv.) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Suzuki-Miyaura Coupling
While the Suzuki-Miyaura coupling traditionally employs organoboron reagents, advancements have shown that organosilanes can be used as effective coupling partners, often requiring activation with a base.[7][8]
Experimental Protocol: Suzuki-Miyaura Type Coupling of this compound with an Aryl Halide
Objective: To form a C(sp²)-C(sp²) bond using a modified Suzuki-Miyaura protocol.
Materials:
-
This compound (1.5 equiv.)
-
Aryl halide (e.g., aryl iodide or bromide) (1.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv.)
-
Anhydrous 1,4-dioxane as solvent
-
Schlenk tube or similar reaction vessel, magnetic stirrer, and argon atmosphere
Procedure:
-
In a Schlenk tube under an argon atmosphere, combine the aryl halide (1.0 equiv.), Pd₂(dba)₃ (2.5 mol%), PPh₃ (10 mol%), and the base (2.0 equiv.).
-
Add anhydrous 1,4-dioxane to the tube.
-
Add this compound (1.5 equiv.) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the target biaryl product.
Key Reaction Workflows
The following diagrams illustrate the logical flow of the described synthetic applications.
Caption: Workflow for a Hiyama cross-coupling reaction.
Caption: Quality control workflow for procuring this compound.
Conclusion
This compound is a commercially accessible and highly useful reagent for researchers in organic synthesis and drug development. Its ability to participate in various palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures. A thorough understanding of its purity grades and the careful selection of suppliers are crucial for obtaining reliable and reproducible experimental results. The provided protocols and workflows serve as a practical guide for the successful application of this versatile organosilane in the laboratory.
References
- 1. americanelements.com [americanelements.com]
- 2. chembk.com [chembk.com]
- 3. Cross-Coupling Reactions, Continued - Gelest [technical.gelest.com]
- 4. Direct Hiyama Cross-Coupling of Enaminones With Triethoxy(aryl)silanes and Dimethylphenylsilanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hiyama Coupling [organic-chemistry.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. home.sandiego.edu [home.sandiego.edu]
Triethoxy-p-tolylsilane: A Technical Review of its Synthesis, Properties, and Application in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethoxy-p-tolylsilane is an organosilicon compound that has garnered interest in synthetic organic chemistry, particularly as a reagent in palladium-catalyzed cross-coupling reactions. Its utility lies in the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceutical intermediates and active pharmaceutical ingredients. This technical guide provides a comprehensive review of the current research on this compound, focusing on its synthesis, physico-chemical properties, and its application in Hiyama cross-coupling reactions.
Physico-Chemical and Spectroscopic Data
The properties of this compound are summarized in the tables below, providing a ready reference for researchers.
Table 1: Physico-Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₂O₃Si | [1][2] |
| Molecular Weight | 254.40 g/mol | [1] |
| CAS Number | 18412-57-2 | [1] |
| Appearance | Colorless to Almost Colorless Clear Liquid | [3] |
| Density | 0.986 g/mL at 25 °C | [1] |
| Boiling Point | 104-106 °C at 1.8 mmHg | [1] |
| Refractive Index (n²⁰/D) | 1.464 | [1] |
| Flash Point | > 230 °F (> 110 °C) | [1] |
| Purity | >95.0% (GC) | [3] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data Reference |
| ¹H NMR | Referenced in literature, specific data not fully available.[3] |
| ¹³C NMR | Spectra available from Wiley-VCH GmbH, recorded on a Bruker WH-90.[1] |
| ¹⁷O NMR | Spectra available, recorded at the Institute of Organic Chemistry, University of Vienna.[1] |
| ²⁹Si NMR | Spectra available from Wiley-VCH GmbH, recorded on a Bruker WH-90.[1] |
| GC-MS | Mass spectrometry data is available.[1] |
Experimental Protocols
Detailed experimental procedures are crucial for the replication and advancement of scientific research. The following sections provide detailed methodologies for the synthesis of this compound and its application in a representative Hiyama cross-coupling reaction.
Synthesis of this compound via Grignard Reaction
This protocol is based on the general method for the synthesis of aryltrialkoxysilanes from aryl Grignard reagents and tetraalkyl orthosilicates.[4][5][6]
Reaction Scheme:
Materials:
-
p-Bromotoluene
-
Magnesium turnings
-
Tetraethyl orthosilicate (TEOS)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal, for initiation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
Grignard Reagent Formation: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is placed under an inert atmosphere (nitrogen or argon). Magnesium turnings are added to the flask, followed by a small crystal of iodine. A solution of p-bromotoluene in anhydrous THF is added to the dropping funnel. A small amount of the p-bromotoluene solution is added to the magnesium to initiate the reaction, which is indicated by a color change and gentle refluxing. The remaining p-bromotoluene solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed.
-
Silylation: The freshly prepared Grignard reagent is cooled to -30 °C in a dry ice/acetone bath. Tetraethyl orthosilicate (3 equivalents relative to p-bromotoluene) is added dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise significantly.[6]
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.
Quantitative Data: While specific yields for this compound are not extensively reported, similar syntheses of aryltrialkoxysilanes using this method typically provide moderate to good yields, often in the range of 40-80%, depending on the substrate and reaction conditions.[4]
Application in Hiyama Cross-Coupling Reaction
This compound serves as an effective coupling partner in palladium-catalyzed Hiyama cross-coupling reactions for the formation of biaryl compounds.[7][8] The following is a representative protocol.
Reaction Scheme:
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos)
-
Fluoride activator (e.g., Tetrabutylammonium fluoride, TBAF, 1M solution in THF)
-
Anhydrous solvent (e.g., a mixture of THF and t-BuOH)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A dried Schlenk tube or round-bottom flask is charged with the aryl halide, palladium catalyst, and phosphine ligand under an inert atmosphere.
-
Reagent Addition: Anhydrous solvent is added, followed by this compound and the fluoride activator solution.
-
Reaction: The reaction mixture is heated to the specified temperature (e.g., 90 °C) and stirred for the required time (typically several hours), monitoring the reaction progress by TLC or GC-MS.[7]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Quantitative Data: The yields of Hiyama cross-coupling reactions are highly dependent on the specific substrates, catalyst system, and reaction conditions. For the coupling of aryl mesylates with triethoxy(phenyl)silane using a Pd(OAc)₂/XPhos system, yields have been reported in the range of 40-97%.[7] Similar high yields can be expected for reactions with this compound under optimized conditions. For instance, the coupling of various aryl bromides with triethoxy(aryl)silanes in water using a specific palladium catalyst has yielded products in the 35-99% range.[7]
Logical Relationships and Pathways
The synthesis and application of this compound follow a logical progression from starting materials to the final cross-coupled product. This workflow is essential for planning synthetic routes in drug discovery and development.
Conclusion
This compound is a valuable reagent for the construction of C-C bonds, particularly in the synthesis of biaryl structures prevalent in many pharmaceutical compounds. Its preparation via a Grignard reaction with tetraethyl orthosilicate is a feasible laboratory procedure. The utility of this compound in palladium-catalyzed Hiyama cross-coupling reactions offers a reliable method for the late-stage functionalization and diversification of complex molecules in drug discovery programs. This review provides the necessary technical information for researchers to effectively utilize this compound in their synthetic endeavors. Further research into expanding the scope of its applications and developing more sustainable catalytic systems will continue to enhance its importance in the field.
References
- 1. Triethoxy(p-tolyl)silane | C13H22O3Si | CID 4670738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Triethoxy(p-tolyl)silane (C13H22O3Si) [pubchemlite.lcsb.uni.lu]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates [organic-chemistry.org]
- 6. Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to the Precursors and Starting Materials for Triethoxy-p-tolylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethoxy-p-tolylsilane is an organosilicon compound with applications in organic synthesis, materials science, and potentially as a building block in the development of novel therapeutic agents. Its utility often stems from its role as a versatile intermediate, capable of undergoing a variety of chemical transformations. This technical guide provides a detailed overview of the primary precursors and starting materials for the synthesis of this compound, complete with experimental protocols and quantitative data where available. The synthesis primarily revolves around the formation of a carbon-silicon bond, typically through the reaction of an organometallic p-tolyl species with an ethoxysilane derivative.
Core Precursors and Starting Materials
The synthesis of this compound fundamentally requires a source for the p-tolyl group and a source for the triethoxysilyl group. The selection of specific precursors is dictated by the chosen synthetic route, with considerations for yield, purity, cost, and scalability.
Table 1: Key Precursors and Starting Materials for this compound Synthesis
| Role in Synthesis | Chemical Name | Chemical Formula | Key Properties & Role |
| p-Tolyl Group Source | p-Bromotoluene | C₇H₇Br | A common and cost-effective precursor for generating the p-tolyl Grignard reagent. |
| p-Tolyl Group Source | p-Iodotoluene | C₇H₇I | A more reactive halide for catalytic silylation reactions, though generally more expensive than the bromide. |
| Magnesium Source | Magnesium Turnings | Mg | Essential for the formation of the Grignard reagent. |
| Triethoxysilyl Group Source | Tetraethoxysilane (TEOS) | Si(OC₂H₅)₄ | A common electrophilic silicon source for reaction with organometallic reagents. |
| Triethoxysilyl Group Source | Triethoxysilane | HSi(OC₂H₅)₃ | A reactant in transition metal-catalyzed silylation reactions. |
| Solvent | Tetrahydrofuran (THF) | C₄H₈O | A typical solvent for Grignard reagent formation and subsequent reactions due to its ability to solvate the magnesium species.[1] |
| Solvent | Diethyl Ether | (C₂H₅)₂O | An alternative solvent for Grignard reactions.[2] |
| Catalyst | Palladium or Rhodium Complexes | - | Used in catalytic silylation methods with aryl halides and triethoxysilane.[3][4][5] |
Synthetic Pathways and Methodologies
Two primary synthetic strategies for the preparation of this compound are the Grignard reaction and catalytic silylation.
Grignard Reagent Pathway
This is a widely used and robust method for forming carbon-silicon bonds.[6] The pathway involves two main steps: the formation of the p-tolylmagnesium bromide Grignard reagent, followed by its reaction with tetraethoxysilane.
Caption: Grignard reaction pathway for this compound synthesis.
This protocol is adapted from a standard procedure for Grignard reagent formation.[7]
-
Preparation: All glassware must be thoroughly dried in an oven to exclude moisture, as Grignard reagents are highly sensitive to water.[1][8] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reactants:
-
Magnesium turnings: 30 mmol
-
p-Bromotoluene: 25 mmol
-
Anhydrous Tetrahydrofuran (THF): ~22 mL
-
-
Procedure: a. Place the magnesium turnings in a dried flask equipped with a reflux condenser and a dropping funnel. b. Dissolve the p-bromotoluene in the anhydrous THF. c. Add a small portion of the p-bromotoluene solution to the magnesium turnings to initiate the reaction. Initiation may be indicated by a slight warming of the mixture or bubbling. d. Once the reaction has started, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux. e. After the addition is complete, the mixture can be stirred until the magnesium is consumed. The resulting greyish solution is the p-tolylmagnesium bromide Grignard reagent.
This protocol is based on optimized conditions for the synthesis of aryltrialkoxysilanes.[9][10]
-
Preparation: The reaction should be carried out under an inert atmosphere.
-
Reactants:
-
p-Tolylmagnesium bromide solution (prepared as above)
-
Tetraethoxysilane (TEOS): 3 equivalents relative to the Grignard reagent.
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure: a. Cool a solution of tetraethoxysilane in anhydrous THF to -30 °C in a reaction flask. b. Slowly add the prepared p-tolylmagnesium bromide solution to the cooled TEOS solution with stirring. c. Maintain the reaction temperature at -30 °C during the addition. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. e. Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Sonochemical Barbier-Type Reaction
This method provides a one-pot synthesis from the aryl bromide, magnesium, and tetraethyl orthosilicate under ultrasonic irradiation.[11]
Caption: Sonochemical Barbier-type reaction for this compound.
This protocol is based on a general procedure for the synthesis of aryltriethoxysilanes.[11]
-
Preparation: The reaction should be conducted in a flask suitable for sonication.
-
Reactants:
-
Magnesium powder: 3.0 mmol
-
Tetraethyl orthosilicate (TEOS): 5.0 mmol
-
p-Bromotoluene: 1.0 mmol
-
1,2-Dibromoethane: 0.5 mmol
-
Dry Tetrahydrofuran (THF)
-
-
Procedure: a. To a reaction mixture of magnesium powder and tetraethyl orthosilicate in dry THF, add 1,2-dibromoethane dropwise under ultrasound. b. Immediately following the addition of 1,2-dibromoethane, add p-bromotoluene dropwise to the sonicated mixture. c. Continue sonication at room temperature for a specified period (e.g., 30 minutes).[11] d. Work-up and Purification: Follow a similar work-up and purification procedure as described for the Grignard reaction method (quenching, extraction, drying, and vacuum distillation).
Quantitative Data
The yield of this compound is highly dependent on the chosen synthetic method and the optimization of reaction conditions.
Table 2: Representative Yields for Aryltriethoxysilane Synthesis
| Synthetic Method | Precursors | Typical Yield | Reference |
| Grignard Reaction | Aryl Bromide, Mg, Tetraethyl Orthosilicate | Good to Excellent | [9][10] |
| Sonochemical Barbier-Type | Aryl Bromide, Mg, Tetraethyl Orthosilicate | 89% (for p-methoxyphenyltriethoxysilane) | [11] |
| Palladium-catalyzed Silylation | Aryl Iodide, Triethoxysilane | Fair to Excellent | [3] |
| Rhodium-catalyzed Silylation | Aryl Iodide/Bromide, Triethoxysilane | High Yields | [4] |
Note: The yields presented are for analogous aryltriethoxysilanes and serve as a general guide. Actual yields for this compound may vary.
Conclusion
The synthesis of this compound is well-established, with the Grignard pathway being a common and effective method. The choice of precursors, particularly between p-bromotoluene and p-iodotoluene, will depend on the desired reactivity, cost, and the specific synthetic approach employed. For researchers and professionals in drug development, a thorough understanding of these synthetic routes and the associated experimental parameters is crucial for the efficient production of this versatile building block. The provided protocols, based on established methodologies for similar compounds, offer a solid foundation for the laboratory-scale synthesis of this compound.
References
- 1. Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid [art-xy.com]
- 2. p-Tolylmagnesium Bromide | 4294-57-9 | TCI EUROPE N.V. [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rhodium(I)-Catalyzed Silylation of Aryl Halides with Triethoxysilane: Practical Synthetic Route to Aryltriethoxysilanes [organic-chemistry.org]
- 5. Improved Synthesis of Aryltriethoxysilanes via Palladium(0)-Catalyzed Silylation of Aryl Iodides and Bromides with Triethoxysilane [organic-chemistry.org]
- 6. gelest.com [gelest.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]
Methodological & Application
Application Notes and Protocols: Triethoxy-p-tolylsilane as a Coupling Agent in Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethoxy-p-tolylsilane is an organosilane that functions as a coupling agent in polymer composites. Its unique chemical structure allows it to act as a molecular bridge between inorganic fillers and organic polymer matrices. This interfacial bonding enhances the adhesion between these dissimilar materials, leading to significant improvements in the mechanical, thermal, and moisture resistance properties of the composite. These enhanced materials are of interest in various fields, including the development of advanced drug delivery systems, medical devices, and high-performance scientific equipment.
The triethoxy groups of the silane can hydrolyze to form reactive silanol groups, which can then condense with hydroxyl groups present on the surface of inorganic fillers such as silica, glass fibers, and clays. The p-tolyl group, an aromatic hydrocarbon, provides compatibility and potential for interaction with a range of polymer matrices, particularly those with aromatic character or those where a less reactive organic function is desired compared to more common amino- or methacryloxy-functionalized silanes.
Mechanism of Action
The efficacy of this compound as a coupling agent is primarily based on the formation of a durable chemical bridge at the filler-polymer interface. This process can be described in two main stages:
-
Hydrolysis and Condensation: The ethoxy groups on the silicon atom hydrolyze in the presence of water to form reactive silanol groups (-Si-OH). These silanol groups can then condense with hydroxyl groups on the surface of the inorganic filler, forming stable covalent siloxane bonds (Si-O-Filler).
-
Interfacial Adhesion: The p-tolyl group at the other end of the silane molecule becomes oriented away from the filler surface and physically or chemically interacts with the polymer matrix. This enhances the wetting of the filler by the polymer and creates a strong interfacial region, which is crucial for efficient stress transfer from the polymer matrix to the reinforcing filler.
Data Presentation: Representative Performance of Trialkoxy Silane Coupling Agents
| Property | Untreated Filler Composite (Baseline) | Silane-Treated Filler Composite (Expected Improvement) | Percentage Improvement |
| Tensile Strength (MPa) | 50 | 70 | ~40% |
| Tensile Modulus (GPa) | 2.5 | 3.5 | ~40% |
| Flexural Strength (MPa) | 90 | 135 | ~50% |
| Flexural Modulus (GPa) | 3.0 | 4.8 | ~60% |
| Impact Strength (kJ/m²) | 25 | 35 | ~40% |
Disclaimer: The data presented above is illustrative and intended to provide a general expectation of the performance-enhancing effects of trialkoxy silane coupling agents. Actual results will vary depending on the specific polymer matrix, filler type and loading, processing conditions, and the concentration of this compound used.
Experimental Protocols
The following are generalized protocols for the surface treatment of inorganic fillers with this compound and the subsequent fabrication of polymer composites. Optimization of concentrations, reaction times, and temperatures is recommended for specific applications.
Protocol 1: Wet (Solution) Method for Filler Surface Treatment
This method is suitable for achieving a uniform coating of the coupling agent on the filler surface.
Materials and Reagents:
-
Inorganic filler (e.g., silica, glass beads, clay)
-
This compound
-
Ethanol (or a mixture of ethanol and water, e.g., 95:5 v/v)
-
Acetic acid (for pH adjustment)
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Oven
Procedure:
-
Drying the Filler: Dry the inorganic filler in an oven at 110-120°C for at least 2 hours to remove any adsorbed moisture.
-
Hydrolysis of Silane:
-
Prepare a 95% ethanol/5% water solution.
-
Add this compound to the ethanol/water solution to achieve a concentration of 0.5-2% by weight.
-
Adjust the pH of the solution to 4.5-5.5 using acetic acid. This acidic condition catalyzes the hydrolysis of the ethoxy groups.
-
Stir the solution for approximately 60 minutes to allow for the hydrolysis of the silane into silanols.
-
-
Filler Treatment:
-
Slowly add the dried filler to the silane solution while stirring. The amount of filler should be such that it can be well-dispersed in the solution (e.g., a 10% slurry).
-
Continue stirring the slurry for 2-3 hours at room temperature to allow the silanol groups to react with the hydroxyl groups on the filler surface.
-
-
Washing and Drying:
-
Filter the treated filler from the solution.
-
Wash the filler with pure ethanol to remove any unreacted silane.
-
Dry the treated filler in an oven at 110-120°C for 2-4 hours to complete the condensation reaction and form stable siloxane bonds.
-
-
Storage: Store the dried, surface-modified filler in a desiccator until use.
Protocol 2: Dry Method for Filler Surface Treatment
This method is often used in industrial settings for its efficiency and reduced solvent waste.
Materials and Reagents:
-
Inorganic filler
-
This compound
-
High-speed mixer (e.g., Henschel mixer)
-
Spray nozzle
Procedure:
-
Drying the Filler: Ensure the filler is thoroughly dried as described in the wet method.
-
Mixing: Place the dried filler in a high-speed mixer.
-
Silane Application:
-
Start the mixer to fluidize the filler particles.
-
Spray a solution of this compound (typically 0.5-2% by weight of the filler) directly onto the tumbling filler particles. A small amount of water can be atomized into the mixer to promote hydrolysis.
-
-
Curing: Continue mixing for 10-15 minutes to ensure uniform distribution. The heat generated by the friction in the mixer can help to drive the condensation reaction.
-
Optional Post-Bake: For optimal performance, the treated filler can be baked in an oven at 110-120°C for 1-2 hours.
Protocol 3: Polymer Composite Fabrication (Melt Compounding)
This protocol is suitable for thermoplastic polymer matrices such as polypropylene or polyethylene.
Materials and Reagents:
-
Thermoplastic polymer pellets
-
Surface-treated filler
-
Twin-screw extruder
-
Injection molding machine or compression molder
Procedure:
-
Pre-Mixing: Dry-blend the polymer pellets and the surface-treated filler in the desired weight ratio.
-
Melt Compounding:
-
Feed the pre-mixed blend into a twin-screw extruder.
-
Set the temperature profile of the extruder according to the processing recommendations for the specific polymer.
-
The extrusion process will melt-mix the components, ensuring a good dispersion of the filler within the polymer matrix.
-
-
Pelletizing: Extrude the composite material into strands and cool them in a water bath. Pelletize the cooled strands.
-
Specimen Fabrication:
-
Dry the composite pellets thoroughly.
-
Use an injection molding machine or a compression molder to fabricate test specimens (e.g., tensile bars, flexural bars) according to ASTM or ISO standards.
-
-
Characterization: Perform mechanical testing (tensile, flexural, impact) and thermal analysis (e.g., DSC, TGA) on the fabricated specimens.
Visualizations
Caption: Experimental workflow for polymer composite fabrication.
Caption: Mechanism of this compound as a coupling agent.
Application Notes and Protocols for Triethoxy-p-tolylsilane Coating on Metal Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the deposition of a triethoxy-p-tolylsilane coating on various metal substrates. This process is critical for applications requiring enhanced adhesion, corrosion resistance, and surface modification. The protocols outlined below are based on established principles of silane chemistry and surface science.
Introduction
This compound is an organofunctional silane that can form a covalent bond with the hydroxyl groups present on the surface of most metals. This reaction creates a durable, hydrophobic siloxane layer that acts as a barrier against corrosive agents and improves the adhesion of subsequent organic coatings. The p-tolyl group provides a distinct aromatic functionality to the surface, which can be beneficial for specific molecular interactions.
Experimental Protocols
A successful and uniform coating of this compound relies on meticulous substrate preparation, precise solution formulation, controlled application, and proper curing.
Materials and Equipment
-
Silane: this compound (>95% purity)
-
Solvents: Ethanol (anhydrous), Isopropanol (anhydrous), Deionized water
-
Acid Catalyst (optional): Acetic acid or Hydrochloric acid
-
Metal Substrates: Aluminum, Stainless Steel, Titanium, etc.
-
Cleaning Agents: Acetone, Isopropanol, Alkaline degreaser
-
Equipment: Ultrasonic bath, Beakers, Magnetic stirrer, Pipettes, Dip-coater or Spin-coater, Convection oven or furnace
Substrate Preparation
Proper cleaning and activation of the metal surface are paramount for achieving a uniform and strongly adhered silane layer. The goal is to remove organic contaminants and to generate a sufficient density of hydroxyl (-OH) groups on the surface.
-
Degreasing: Immerse the metal substrate in an ultrasonic bath with acetone for 15 minutes to remove gross organic contaminants.
-
Alkaline Cleaning: Subsequently, immerse the substrate in a suitable alkaline degreasing solution according to the manufacturer's instructions. This step further removes oils and greases.
-
Rinsing: Thoroughly rinse the substrate with deionized water.
-
Surface Activation (Hydroxylation):
-
For Aluminum and its alloys: Immerse in a 5-10% sodium hydroxide solution at room temperature for 1-2 minutes, followed by a thorough rinse with deionized water and then a brief dip in a 10% nitric acid solution to remove the smut layer. Rinse again with deionized water.
-
For Stainless Steel: Immerse in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. Alternatively, plasma treatment can be used for surface activation.
-
-
Final Rinse and Drying: Rinse the activated substrate with deionized water and then with isopropanol. Dry the substrate under a stream of nitrogen or in an oven at 110°C for 30 minutes. The prepared substrate should be used immediately to prevent recontamination.
Silane Solution Preparation (Hydrolysis)
The triethoxy groups of the silane must be hydrolyzed to form reactive silanol groups (-Si-OH). This is typically done in an alcohol-water solution.
-
Solvent Mixture: Prepare a solvent mixture of 95% ethanol and 5% deionized water by volume.
-
Silane Concentration: Add this compound to the solvent mixture to achieve a final concentration typically ranging from 1% to 5% by volume.
-
pH Adjustment (Optional but Recommended): To catalyze the hydrolysis reaction, adjust the pH of the solution to between 4.0 and 5.0 using a weak acid like acetic acid. Acidic conditions promote hydrolysis while minimizing the rate of condensation in the solution.
-
Hydrolysis: Stir the solution for at least 1-2 hours at room temperature to allow for sufficient hydrolysis of the ethoxy groups. The solution is now ready for application. It is recommended to use the hydrolyzed silane solution within a few hours of preparation.
Application of this compound Coating
The hydrolyzed silane solution can be applied using various techniques. Dip-coating is a common and effective method for achieving a uniform film.
-
Immersion: Immerse the prepared metal substrate into the hydrolyzed this compound solution.
-
Dwell Time: Allow the substrate to remain immersed for a controlled period, typically 1 to 5 minutes.
-
Withdrawal: Withdraw the substrate from the solution at a constant and slow speed. A typical withdrawal speed is in the range of 1 to 10 mm/s. The withdrawal speed is a critical parameter that influences the thickness of the coating.
-
Drying: Allow the coated substrate to air-dry for a few minutes to evaporate the bulk of the solvent.
Curing (Condensation)
The final step is to cure the deposited silane layer. During curing, the silanol groups condense with the hydroxyl groups on the metal surface to form stable M-O-Si bonds and with other silanol groups to form a cross-linked siloxane (Si-O-Si) network.
-
Low-Temperature Curing: Place the coated substrate in an oven at 110-120°C for 30-60 minutes. This is sufficient for most applications.
-
High-Temperature Curing (Optional): For applications requiring enhanced thermal stability and mechanical properties, a higher curing temperature of up to 150°C can be used. However, the thermal stability of the substrate must be considered.
Data Presentation
The following table summarizes typical quantitative data for silane coatings on metal substrates. Note that these values are illustrative and can vary depending on the specific substrate, silane, and processing parameters.
| Parameter | Typical Value Range | Influencing Factors |
| Coating Thickness | 10 - 100 nm | Silane concentration, withdrawal speed (dip-coating), spin speed (spin-coating) |
| Water Contact Angle | 90° - 110° | Surface roughness, completeness of the siloxane network, orientation of the p-tolyl group |
| Adhesion Strength | 20 - 40 MPa (pull-off test) | Substrate preparation, curing temperature and time, interfacial bond density |
| Corrosion Resistance | 1-2 orders of magnitude increase in polarization resistance (Rp) | Coating thickness, cross-link density, absence of pinholes |
Visualizations
Experimental Workflow
A step-by-step workflow for the this compound coating process.
Logical Relationships in Coating Formation
Factors influencing the final properties of the silane coating.
Application of Triethoxy-p-tolylsilane in Ziegler-Natta Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethoxy-p-tolylsilane is an organosilicon compound that serves as an external electron donor in Ziegler-Natta catalyst systems for olefin polymerization, particularly for propylene. In this context, it plays a crucial role in enhancing the stereospecificity of the catalyst, leading to the production of polypropylene with high isotacticity, improved crystallinity, and tailored molecular weight distributions. The use of external donors like this compound is a key strategy to control the polymer microstructure and, consequently, its macroscopic properties.
Ziegler-Natta catalysts, typically composed of a transition metal compound (e.g., titanium tetrachloride) supported on magnesium chloride and a co-catalyst (e.g., triethylaluminum), possess various types of active sites. Some of these sites are non-stereospecific and lead to the formation of undesirable atactic (amorphous) polypropylene. External electron donors, such as this compound, selectively poison these non-stereospecific sites or convert them into isospecific ones, thereby increasing the yield of the desired isotactic polypropylene. The interaction between the external donor, the internal donor (if present in the catalyst), and the co-catalyst is a complex phenomenon that influences the catalyst's activity, hydrogen response, and the final polymer properties.
Role of this compound as an External Donor
The primary function of this compound in Ziegler-Natta catalysis is to improve the stereoselectivity of the polymerization process. This is achieved through several proposed mechanisms:
-
Selective Poisoning of Aspecific Sites: The external donor can preferentially adsorb onto the non-stereospecific active centers of the catalyst, rendering them inactive for polymerization.
-
Transformation of Active Sites: The interaction of the external donor with the catalyst components can modify the electronic and steric environment of the active centers, converting aspecific sites into isospecific ones.
-
Complexation with Co-catalyst: this compound can form complexes with the aluminum alkyl co-catalyst, which can then interact with the catalyst surface to modulate its activity and stereospecificity.
The choice and concentration of the external donor are critical parameters that allow for the fine-tuning of the polypropylene's properties to meet the demands of various applications.
Quantitative Data Summary
The following tables summarize the expected effects of using an external donor like this compound in Ziegler-Natta catalyzed propylene polymerization, based on typical performance of alkoxysilane donors. The exact values will depend on the specific catalyst system, polymerization conditions, and the concentration of the external donor.
Table 1: Effect of this compound on Catalyst Performance
| Parameter | Without External Donor | With this compound |
| Catalyst Activity (kg PP/g cat·h) | High | Moderate to High |
| Isotacticity Index (%) | Low to Moderate | High (>95%) |
| Hydrogen Response | Moderate | High |
Table 2: Effect of this compound on Polypropylene Properties
| Property | Without External Donor | With this compound |
| Melt Flow Rate (MFR, g/10 min) | Varies | Can be controlled with H₂ |
| Molecular Weight (Mw) | Broad Distribution | Narrower Distribution |
| Crystallinity (%) | Low | High |
| Melting Temperature (Tm, °C) | Lower | Higher |
| Xylene Solubles (%) | High | Low |
Experimental Protocols
The following are generalized experimental protocols for propylene polymerization using a Ziegler-Natta catalyst with this compound as an external donor. These should be considered as a starting point and may require optimization for specific catalyst systems and desired polymer properties.
Protocol 1: Catalyst Preparation (General Overview)
Modern Ziegler-Natta catalysts are often procured as pre-formulated solids. A typical fourth-generation catalyst consists of TiCl₄ supported on MgCl₂ with an internal donor (e.g., a phthalate, diether, or succinate). The preparation of these catalysts is a complex process involving the reaction of magnesium compounds with titanium tetrachloride and the internal electron donor under controlled conditions.
Protocol 2: Slurry Polymerization of Propylene
This protocol describes a lab-scale slurry polymerization of propylene in a stirred-tank reactor.
Materials and Equipment:
-
Jacketed stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure probes, and inlet/outlet ports.
-
High-purity propylene.
-
High-purity nitrogen or argon for inert atmosphere.
-
Anhydrous heptane or hexane as the polymerization solvent.
-
Ziegler-Natta catalyst (e.g., MgCl₂-supported TiCl₄).
-
Triethylaluminum (TEAL) as co-catalyst (solution in heptane).
-
This compound as an external donor (solution in heptane).
-
Hydrogen for molecular weight control.
-
Methanol or ethanol to terminate the polymerization.
-
Hydrochloric acid solution for de-ashing.
-
Deionized water.
-
Drying oven.
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the reactor. Purge the reactor with high-purity nitrogen or argon for at least 1 hour at an elevated temperature (e.g., 90-100 °C) to remove any traces of moisture and air. Cool the reactor to the desired polymerization temperature (e.g., 70 °C).
-
Solvent and Co-catalyst Addition: Introduce a measured volume of anhydrous heptane into the reactor. Add the desired amount of triethylaluminum (TEAL) solution. The Al/Ti molar ratio is a critical parameter and typically ranges from 100 to 300.
-
External Donor Addition: Add the calculated amount of the this compound solution to the reactor. The Si/Ti molar ratio is another important parameter, typically ranging from 5 to 30. Stir the mixture for a few minutes.
-
Catalyst Injection: Suspend the solid Ziegler-Natta catalyst in a small amount of anhydrous heptane and inject it into the reactor under a nitrogen or argon counter-flow.
-
Hydrogen Addition (Optional): If molecular weight control is desired, introduce a specific partial pressure of hydrogen into the reactor.
-
Polymerization: Start feeding high-purity propylene into the reactor to maintain a constant pressure (e.g., 7 bar). Maintain the desired polymerization temperature (e.g., 70 °C) through the reactor jacket. Continue the polymerization for the desired time (e.g., 1-2 hours).
-
Termination: Stop the propylene feed and vent the reactor. Add methanol or ethanol to terminate the polymerization reaction.
-
Polymer Recovery and Purification:
-
Transfer the polymer slurry from the reactor to a filtration unit.
-
Wash the polymer powder with a dilute hydrochloric acid solution in methanol to remove catalyst residues (de-ashing).
-
Wash the polymer with deionized water until the washings are neutral.
-
Wash the polymer with methanol or acetone.
-
Dry the polypropylene powder in a vacuum oven at 60-80 °C to a constant weight.
-
Protocol 3: Characterization of the Resulting Polypropylene
-
Melt Flow Rate (MFR): Determine the MFR according to ASTM D1238 at 230 °C with a 2.16 kg load.
-
Molecular Weight and Molecular Weight Distribution: Analyze by Gel Permeation Chromatography (GPC).
-
Isotacticity: Determine by ¹³C NMR spectroscopy or by measuring the xylene-insoluble fraction at 25 °C.
-
Thermal Properties: Analyze by Differential Scanning Calorimetry (DSC) to determine the melting temperature (Tm) and crystallinity.
Visualizations
Caption: Experimental workflow for Ziegler-Natta polymerization of propylene.
Caption: Role of this compound in Ziegler-Natta catalysis.
Application Note and Protocol: Studying the Hydrolysis Kinetics of Triethoxy-p-tolylsilane
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Trialkoxysilanes are a critical class of compounds utilized in a wide array of applications, including surface modification, as coupling agents to enhance adhesion between organic polymers and inorganic substrates, and in the formation of silicone-based materials.[1][2] The performance of these materials is fundamentally dictated by the hydrolysis and subsequent condensation of the silane. The initial hydrolysis step, where alkoxy groups are replaced by hydroxyl groups to form silanols, is often the rate-determining step in the overall process.[2]
This application note provides a detailed experimental protocol for studying the hydrolysis kinetics of a specific organotrialkoxysilane, Triethoxy-p-tolylsilane. Understanding the rate and mechanism of its hydrolysis is crucial for controlling the properties of the resulting materials in various applications, including drug delivery systems and biomedical device coatings. The protocol will focus on utilizing Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy as the primary analytical techniques for monitoring the reaction in real-time.[2]
The hydrolysis of trialkoxysilanes is a complex process influenced by several factors including pH, catalyst type, water-to-silane ratio, temperature, and solvent.[3] The reaction generally proceeds in a stepwise manner, with the three alkoxy groups hydrolyzing sequentially.[1] The overall reaction can be represented as follows:
p-Tolyl-Si(OCH₂CH₃)₃ + 3H₂O ⇌ p-Tolyl-Si(OH)₃ + 3CH₃CH₂OH
This application note will provide a robust framework for researchers to design and execute kinetic studies on this compound, enabling precise control over its reactivity for specific applications.
Experimental Protocols
Materials and Reagents
-
This compound (TPTS): >95% purity
-
Ethanol (EtOH): Anhydrous, spectroscopic grade
-
Deionized Water (H₂O): High purity (18 MΩ·cm)
-
Hydrochloric Acid (HCl): 0.1 M solution (for acidic catalysis)
-
Ammonia (NH₃) or Triethylamine (TEA): 0.1 M solution (for basic catalysis)[4]
-
Deuterated Chloroform (CDCl₃) or Acetone-d6: For NMR locking and shimming
-
NMR Tubes: 5 mm diameter
-
FTIR Spectrometer: Equipped with an Attenuated Total Reflectance (ATR) accessory
-
Thermostatted Reaction Vessel: To maintain constant temperature
-
Magnetic Stirrer and Stir Bars
-
Micropipettes and Standard Glassware
Experimental Setup
The experimental setup will consist of a thermostatted reaction vessel equipped with a magnetic stirrer. For in-situ monitoring, the reaction mixture will be continuously circulated through an external loop connected to the FTIR-ATR cell, or samples will be periodically withdrawn and quenched for NMR analysis.
Detailed Experimental Procedure
2.3.1. Preparation of the Reaction Mixture:
-
In a clean, dry reaction vessel, prepare the desired solvent system. A common solvent system for studying silane hydrolysis is an ethanol/water mixture (e.g., 80:20 w/w).[4][5]
-
Add the desired amount of catalyst (e.g., HCl for acidic conditions or NH₃/TEA for basic conditions) to the solvent mixture and stir to ensure homogeneity. The pH of the solution is a critical parameter and should be accurately measured and recorded.[6]
-
Equilibrate the reaction vessel to the desired temperature (e.g., 25 °C, 50 °C).[7]
2.3.2. Initiation of the Hydrolysis Reaction:
-
Add a known concentration of this compound to the pre-equilibrated solvent-catalyst mixture with vigorous stirring to initiate the hydrolysis reaction. The time of addition is considered t=0.
2.3.3. Monitoring the Reaction Kinetics:
Method A: In-situ FTIR-ATR Spectroscopy
-
Immediately after the addition of the silane, start acquiring FTIR spectra at regular time intervals.
-
Monitor the decrease in the intensity of the Si-O-C stretching bands (around 1100-1000 cm⁻¹) and the C-H stretching bands of the ethoxy group.[2]
-
Simultaneously, observe the appearance and increase of a broad band corresponding to the Si-OH stretching (around 3700-3200 cm⁻¹) and the O-H stretching of the ethanol byproduct.[2]
-
The formation of siloxane bonds (Si-O-Si) due to condensation can also be monitored in the region of 1050-1000 cm⁻¹.[2]
Method B: Ex-situ ²⁹Si and ¹H NMR Spectroscopy
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a cold, deuterated solvent (e.g., acetone-d6) to stop further hydrolysis and condensation.[8]
-
Transfer the quenched sample to an NMR tube for analysis.
-
Acquire ²⁹Si NMR spectra to directly observe the silicon environment. The chemical shift of the silicon atom will change upon substitution of ethoxy groups with hydroxyl groups, allowing for the quantification of the starting material, mono-, di-, and tri-hydrolyzed species.[2][5]
-
Acquire ¹H NMR spectra to monitor the disappearance of the ethoxy protons (triplet and quartet) and the appearance of ethanol protons.[7][8]
Data Presentation and Analysis
The quantitative data obtained from the spectroscopic measurements should be summarized in clearly structured tables for easy comparison of hydrolysis rates under different conditions.
Kinetic Data Summary
| Condition | Temperature (°C) | Catalyst (Concentration) | Initial [TPTS] (M) | Rate Constant (k) |
| Acidic | 25 | 0.01 M HCl | 0.1 | Value |
| Acidic | 50 | 0.01 M HCl | 0.1 | Value |
| Basic | 25 | 0.01 M NH₃ | 0.1 | Value |
| Basic | 50 | 0.01 M NH₃ | 0.1 | Value |
Note: The hydrolysis of trialkoxysilanes often follows pseudo-first-order kinetics when water is in large excess. The rate constant (k) can be determined by plotting ln([TPTS]) versus time.[2]
Spectroscopic Data Summary
| Species | ²⁹Si Chemical Shift (ppm) | ¹H Chemical Shift (ppm) - Ethoxy CH₂ | ¹H Chemical Shift (ppm) - Ethoxy CH₃ | FTIR Si-O-C Stretch (cm⁻¹) |
| This compound | Expected Value | Expected Value | Expected Value | Expected Value |
| Diethoxy-hydroxy-p-tolylsilane | Expected Value | Expected Value | Expected Value | Expected Value |
| Ethoxy-dihydroxy-p-tolylsilane | Expected Value | Expected Value | Expected Value | Expected Value |
| Trihydroxy-p-tolylsilane | Expected Value | - | - | - |
Note: Specific chemical shifts and vibrational frequencies will need to be determined experimentally.
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Stepwise hydrolysis of this compound and subsequent condensation.
Experimental Workflow Diagram
Caption: Experimental workflow for studying the hydrolysis kinetics of this compound.
Conclusion
This application note provides a comprehensive protocol for the systematic investigation of the hydrolysis kinetics of this compound. By employing in-situ FTIR-ATR and ex-situ NMR spectroscopy, researchers can gain detailed insights into the reaction mechanism and the influence of various experimental parameters. The presented methodologies and data analysis framework will facilitate the development of novel materials with tailored properties for a range of scientific and industrial applications. The steric and electronic effects of the p-tolyl group are expected to influence the hydrolysis rate compared to other alkyl- and aryl-trialkoxysilanes, making such kinetic studies essential for predictable material design.
References
- 1. gelest.com [gelest.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. afinitica.com [afinitica.com]
Application Note: Preparation of Stable Aqueous Solutions of Triethoxy-p-tolylsilane
AN-SIL-001
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triethoxy-p-tolylsilane is an organosilane compound with applications in surface modification, as a coupling agent, and in the synthesis of silicon-containing materials. A significant challenge in its application is its inherent insolubility in water and its reactivity towards hydrolysis and condensation.[1][2] When exposed to water, trialkoxysilanes like this compound undergo hydrolysis to form reactive silanetriols. These intermediates can then self-condense to form oligomeric and polymeric siloxanes, leading to solution instability, precipitation, or gelation.[3][4]
This application note provides detailed protocols for preparing stable aqueous solutions of this compound by controlling the hydrolysis and condensation reactions. Two primary methods are presented: a standard pre-hydrolysis technique for preparing dilute solutions for immediate use, and an advanced method for creating a stable, concentrated stock solution using a stabilizing agent.
Physicochemical Properties of this compound
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₂₂O₃Si | [5][6] |
| Molar Mass | 254.40 g/mol | [5][6] |
| Appearance | Colorless, clear liquid | [1] |
| Density | ~0.986 g/mL at 25°C | [5][7] |
| Boiling Point | 104-106°C at 1.8 mm Hg | [5][7] |
| Refractive Index | n20/D ~1.464 | [5][7] |
| Water Solubility | Poorly soluble / Insoluble; reacts slowly with water. | [1][2][5] |
Mechanism of Hydrolysis and Condensation
The instability of this compound in water is due to a two-step reaction pathway:
-
Hydrolysis: The three ethoxy groups (-OCH₂CH₃) react with water to form hydroxyl groups (-OH), yielding p-tolylsilanetriol and ethanol as a byproduct. This reaction is catalyzed by acid or base.[3][4]
-
Condensation: The highly reactive silanol groups on the p-tolylsilanetriol molecules react with each other to form stable siloxane bonds (Si-O-Si), releasing water. This process starts with dimers and oligomers and can proceed to form a cross-linked polysiloxane network.[4]
Controlling the rates of these two reactions is critical for achieving a stable solution. Generally, acidic conditions (pH 4-5) enhance the rate of hydrolysis while minimizing the rate of condensation, favoring the formation of soluble silanetriols.[3][8]
Caption: General reaction pathway for this compound in an aqueous environment.
Experimental Protocols
Protocol 1: Preparation of a Dilute, Pre-hydrolyzed Solution for Immediate Use
This protocol describes a common method for preparing a dilute silane solution suitable for surface treatment applications. The resulting solution has limited stability and should be used within a few hours.
Methodology
-
Prepare Acidified Water: Adjust the pH of deionized water to between 4.0 and 5.0 using a weak acid such as acetic acid. This pH range optimizes the hydrolysis reaction while slowing condensation.[8][9]
-
Add Silane: With vigorous stirring, slowly add the desired amount of this compound to the acidified water. A common concentration for surface treatment is 0.5-2.0% by volume. The solution may initially appear cloudy due to the silane's low solubility.
-
Hydrolysis: Continue stirring the solution at room temperature for 1-4 hours. During this "maturation" period, the hydrolysis of the ethoxy groups occurs, and the solution should become clear as the soluble silanetriol is formed.
-
Application: The solution is now ready for use. It is recommended to use the solution within 8 hours, as condensation will eventually lead to the formation of insoluble polysiloxanes.
Materials
-
This compound
-
Deionized water
-
Acetic acid (or other suitable weak acid)
-
pH meter or pH paper
-
Glass beakers or flasks
-
Magnetic stirrer and stir bar
Protocol 2: Preparation of a Stabilized Aqueous Stock Solution
This protocol is based on patented methods for creating highly stable aqueous solutions of water-insoluble silanes.[4][10][11] It involves using a water-soluble silane as a stabilizing agent to prevent self-condensation and gelation. The resulting solution can be stable for six months or more.[4][10]
Methodology
-
Combine Reagents: In a reaction flask, combine the water-insoluble silane (this compound), a water-soluble stabilizing silane (e.g., an aminofunctional silane), and deionized water. It is critical to maintain specific molar ratios to prevent gelation.
-
Hydrolysis Reaction: Agitate the mixture at room temperature. The water will hydrolyze the alkoxy groups on both the insoluble and soluble silanes. The presence of the stabilizing silane interferes with the self-condensation of the p-tolylsilanetriol.
-
Removal of Alcohol: The hydrolysis reaction generates ethanol as a byproduct. To drive the reaction to completion and enhance long-term stability, the alcohol should be removed. This is typically achieved via distillation using a fractionating column.[4][11] Additional water may be added during distillation to maintain a handleable viscosity.
-
Final Formulation: After the alcohol is removed, the resulting aqueous solution is cooled. The final concentration can be adjusted by adding deionized water. The solution should be clear and stable against phase separation or gelation.
Materials
-
This compound (water-insoluble silane)
-
Water-soluble silane (e.g., N-(2-aminoethyl)-3-aminopropyltrimethoxysilane)
-
Deionized water
-
Reaction flask with a reflux condenser and distillation head
-
Heating mantle
-
Stirring mechanism
Summary of Quantitative Parameters
| Parameter | Protocol 1 (Pre-hydrolysis) | Protocol 2 (Stabilized Stock) | Reference |
| Silane Concentration | 0.5 - 2.0% (v/v) | 10 - 60% total silanes (w/w) | [4][11] |
| Solution pH | 4.0 - 5.0 | Not the primary control factor | [8][9] |
| Molar Ratio (Stabilizer:Insoluble Silane) | N/A | ≥ 2.5 : 1 | [10][12] |
| Molar Ratio (Water:Insoluble Silane) | In large excess | ≥ 1.5 : 1 (minimum) | [10][11] |
| Typical Stability | < 8 hours | ≥ 6 months | [4] |
Experimental Workflow Diagram
The choice of protocol depends on the required stability and concentration of the final solution.
Caption: Decision workflow for selecting the appropriate preparation protocol.
Safety Precautions
This compound is irritating to the skin and eyes.[6] The hydrolysis reaction produces ethanol, which is flammable. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. wacker.com [wacker.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. gelest.com [gelest.com]
- 4. EP0675128B1 - Method for preparation of stable water-borne silane compositions - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. Triethoxy(p-tolyl)silane | C13H22O3Si | CID 4670738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 97 | CAS#:18412-57-2 | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. EP0675128A1 - Method for preparation of stable water-borne silane compositions - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Method for preparation of stable water-borne silane compositions - Patent 0675128 [data.epo.org]
Application Notes and Protocols: Dosing Recommendations for Triethoxy-p-tolylsilane in Resin Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Triethoxy-p-tolylsilane as a coupling agent and adhesion promoter in various resin formulations. The following sections detail recommended dosing, experimental protocols for incorporation and testing, and the underlying mechanisms of action.
Introduction to this compound
This compound is a non-functionalized arylakoxysilane that can significantly enhance the performance of resin-based composites and coatings. Its primary roles are to improve the interfacial adhesion between organic polymer matrices and inorganic substrates or fillers, and to enhance the overall mechanical and moisture resistance properties of the cured resin system. The tolyl group provides hydrophobicity and compatibility with aromatic resin backbones, while the triethoxy silane moiety enables strong, covalent bonding to hydroxyl-rich inorganic surfaces.
Mechanism of Action
The efficacy of this compound as a coupling agent is based on a two-step chemical process. First, the ethoxy groups on the silicon atom hydrolyze in the presence of water to form reactive silanol groups (Si-OH). These silanol groups then condense with hydroxyl groups present on the surface of inorganic fillers or substrates (e.g., glass, silica, metal oxides), forming stable covalent oxane bonds (Si-O-Substrate). The p-tolyl group at the other end of the molecule becomes physically entangled and co-polymerizes with the resin matrix during curing, creating a robust bridge between the inorganic and organic phases.
Figure 1: Mechanism of this compound Adhesion Promotion.
Dosing Recommendations
The optimal dosage of this compound is dependent on the specific resin system, the type and surface area of the filler or substrate, and the desired performance characteristics. The following tables provide recommended starting concentrations for common applications. It is crucial to perform optimization studies to determine the ideal loading for a specific formulation.
As a Filler Surface Pre-treatment
When used to pre-treat inorganic fillers, the dosage is typically calculated based on the weight of the filler.
| Resin Type | Filler Type | Recommended Dosage (wt% of filler) | Expected Improvements |
| Epoxy | Silica, Glass Fibers, Alumina | 0.5 - 1.5% | Improved dispersion, increased mechanical strength, reduced water absorption. |
| Phenolic | Silica, Wollastonite | 0.75 - 2.0% | Enhanced thermal stability, improved mechanical properties. |
| Silicone | Fumed Silica, Quartz | 0.25 - 1.0% | Better reinforcement, controlled viscosity, enhanced hydrophobicity. |
As an Additive to the Resin Formulation
This compound can also be added directly to the resin system, where it will migrate to the resin-filler/substrate interface.
| Resin Type | Recommended Dosage (phr - parts per hundred resin) | Expected Improvements |
| Epoxy | 1.0 - 3.0 phr | Improved adhesion to inorganic substrates, enhanced corrosion resistance. |
| Phenolic | 1.5 - 4.0 phr | Increased crosslink density, improved moisture resistance. |
| Silicone | 0.5 - 2.0 phr | Enhanced adhesion to metals and glass, improved weatherability. |
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation and evaluation of this compound in resin formulations.
Protocol for Filler Surface Pre-treatment
This protocol describes the process of treating an inorganic filler with this compound prior to its incorporation into a resin matrix.
Figure 2: Workflow for Filler Surface Pre-treatment.
Materials:
-
Inorganic filler (e.g., silica powder)
-
This compound
-
Ethanol (95%)
-
Deionized water
-
Acetic acid (for pH adjustment)
-
Beaker, magnetic stirrer, filtration apparatus, oven
Procedure:
-
Prepare a 95:5 (v/v) ethanol/water solution.
-
Adjust the pH of the solution to 4.5-5.5 with a few drops of acetic acid to catalyze hydrolysis.
-
Add the desired amount of this compound (e.g., 1% of the filler weight) to the solution and stir for 30 minutes to allow for hydrolysis.
-
Add the filler to the silane solution and continue stirring for 2 hours to ensure uniform coating.
-
Filter the filler from the solution and wash with fresh ethanol to remove excess silane.
-
Dry the treated filler in an oven at 110-120°C for 2 hours to remove solvent and promote condensation of the silane onto the filler surface.
-
The treated filler is now ready for incorporation into the resin.
Protocol for Direct Addition to Epoxy Resin
This protocol details the incorporation of this compound directly into an epoxy resin system.
Materials:
-
Epoxy resin (e.g., Bisphenol A diglycidyl ether - DGEBA)
-
Curing agent (e.g., polyamine hardener)
-
This compound
-
Mechanical mixer, vacuum chamber, molds for test specimens
Procedure:
-
Weigh the desired amount of epoxy resin into a mixing vessel.
-
Add the specified amount of this compound (e.g., 2 phr) to the epoxy resin.
-
Mix at a moderate speed for 15-20 minutes until the silane is homogeneously dispersed.
-
Degas the mixture in a vacuum chamber to remove any entrapped air.
-
Add the stoichiometric amount of the curing agent and mix thoroughly for 5 minutes.
-
Degas the final mixture and pour it into molds for curing.
-
Follow a recommended curing schedule, for example, an initial cure at room temperature for 24 hours followed by a post-cure at 80-120°C for 2-4 hours. A step-cure schedule is often beneficial for reducing internal stresses.
Protocol for Adhesion Testing (ASTM D1002 - Lap Shear)
This protocol is for evaluating the improvement in adhesive strength.
Specimen Preparation:
-
Prepare metal substrates (e.g., aluminum, 1" x 4" x 0.063") by cleaning and degreasing.[1]
-
Apply the prepared resin formulation (with and without this compound) to one end of a substrate.
-
Create a single-lap joint with an overlap area of 0.5" x 1".[2][3]
-
Cure the bonded specimens as per the recommended schedule.
Testing Procedure:
-
Place the cured specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed of 1.3 mm/min (0.05 in/min) until failure.[2][3]
-
Record the maximum load at failure.
-
Calculate the lap shear strength in MPa or psi by dividing the maximum load by the overlap area.
Protocol for Water Absorption Testing (ASTM D570)
This protocol assesses the moisture resistance of the cured resin.
Specimen Preparation:
-
Prepare disk-shaped specimens (2" diameter, 1/8" thick).
-
Dry the specimens in an oven at 50°C for 24 hours, then cool in a desiccator and weigh to the nearest 0.1 mg (this is the initial dry weight).
Testing Procedure:
-
Immerse the specimens in distilled water at 23°C.
-
After 24 hours, remove the specimens, pat them dry with a lint-free cloth, and re-weigh.
-
Calculate the percentage of water absorption using the formula: % Water Absorption = [(Wet Weight - Dry Weight) / Dry Weight] x 100
Logical Relationships and Performance Expectations
The concentration of this compound in a resin formulation has a direct impact on the final properties of the material. Generally, as the concentration increases from a low level, a significant improvement in properties is observed. However, beyond an optimal concentration, performance may plateau or even decrease due to plasticization effects or the formation of a brittle interphase.
Figure 3: Relationship between Silane Dosage and Performance.
For further information on specific applications or troubleshooting, please consult the relevant material safety data sheets and technical literature.
References
Application Notes and Protocols: In-Situ vs. Ex-Situ Silanization using Triethoxy-p-tolylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification using organosilanes is a cornerstone technique for tailoring the interfacial properties of materials in a wide array of applications, including drug delivery, diagnostics, and biomaterial engineering. Triethoxy-p-tolylsilane is a versatile organosilane that allows for the introduction of a hydrophobic tolyl functionality onto hydroxylated surfaces such as glass, silica, and metal oxides. This modification can enhance the dispersion of nanoparticles in non-polar media, improve the adhesion of polymers, and control non-specific protein adsorption.
This document provides a detailed comparison of two primary methods for surface modification with this compound: in-situ and ex-situ silanization. We present comprehensive application notes, detailed experimental protocols, and expected characterization data to guide researchers in selecting and implementing the most suitable method for their specific needs.
Principles of Silanization with this compound
The covalent attachment of this compound to a surface is a two-step process involving hydrolysis and condensation.
-
Hydrolysis: In the presence of water, the ethoxy groups (-OCH₂CH₃) of the silane hydrolyze to form reactive silanol groups (-Si-OH). This reaction is often catalyzed by acid or base.
-
Condensation: The newly formed silanol groups on the this compound molecule react with the hydroxyl groups (-OH) present on the substrate surface, forming stable siloxane bonds (Si-O-Si) and releasing ethanol as a byproduct. The silanol groups can also condense with each other, leading to the formation of a cross-linked polysiloxane network on the surface.
The key difference between in-situ and ex-situ silanization lies in where and when this process takes place relative to the primary application or formulation.
In-Situ Silanization
In-situ silanization refers to the surface modification process that occurs directly within a larger system or formulation. For instance, in the context of creating a polymer composite with silica nanoparticles, the nanoparticles, polymer matrix, and this compound are all mixed together, and the silanization reaction proceeds during the mixing or curing process.
Advantages:
-
Process Efficiency: Fewer processing steps are required, potentially reducing time and cost.
-
Good Dispersion: The silane can act as a dispersing agent during the mixing process, potentially leading to a more homogeneous distribution of particles within a matrix.
-
Reactive Coupling: In some applications, the silane can react with both the particle surface and the surrounding matrix, creating a strong interfacial bond.
Disadvantages:
-
Reaction Control: It can be challenging to control the silanization reaction amidst other components, potentially leading to incomplete or non-uniform surface coverage.
-
Byproduct Entrapment: Byproducts of the silanization reaction, such as ethanol, are generated within the bulk material and may need to be removed.
-
Side Reactions: The silane may undergo side reactions with other components in the formulation, reducing its effectiveness for surface modification.
Ex-Situ Silanization
Ex-situ silanization involves the surface modification of the substrate as a separate, preceding step. The functionalized substrate is then purified and dried before being introduced into the final application or formulation. For example, silica nanoparticles would be treated with this compound in a solvent, washed to remove excess silane and byproducts, dried, and then incorporated into a polymer matrix.
Advantages:
-
Controlled Surface Chemistry: The reaction conditions can be optimized to achieve a well-defined, uniform, and complete surface modification.
-
Purity: Unreacted silane and byproducts are removed before the functionalized material is used, preventing potential interference in the final application.
-
Characterization: The modified surface can be thoroughly characterized before use, ensuring quality and consistency.
Disadvantages:
-
Multi-Step Process: Requires additional processing steps, including washing, drying, and handling of the modified material, which can be time-consuming.
-
Potential for Agglomeration: The drying process after ex-situ silanization can sometimes lead to the agglomeration of nanoparticles.
-
Cost: May be more expensive due to the use of additional solvents and processing time.
Data Presentation: Comparison of In-Situ and Ex-Situ Silanization
The following tables summarize the expected quantitative data from the characterization of surfaces modified with this compound using both methods. The values are representative and may vary depending on the specific substrate, reaction conditions, and characterization technique.
Table 1: Surface Wettability Analysis
| Method | Substrate | Expected Water Contact Angle (θ) | Notes |
| Ex-Situ | Glass Slide | 85° - 100° | A higher contact angle indicates a more hydrophobic surface due to the dense tolyl group coverage. |
| In-Situ | Silica Nanoparticles in Polymer | Difficult to measure directly | Surface properties are inferred from the bulk properties of the composite material. |
| Untreated | Glass Slide | < 20° | Highly hydrophilic due to the presence of surface hydroxyl groups. |
Table 2: Surface Compositional Analysis (X-ray Photoelectron Spectroscopy - XPS)
| Method | Substrate | Expected Atomic Concentration (%) |
| C 1s | ||
| Ex-Situ | Silicon Wafer | 25 - 35 |
| In-Situ | Silica Nanoparticles | Not directly applicable for surface-specific analysis of individual particles within a matrix. Bulk XPS may be performed. |
| Untreated | Silicon Wafer | < 5 |
Table 3: Silane Layer Thickness (Ellipsometry)
| Method | Substrate | Expected Thickness (nm) | Notes |
| Ex-Situ | Silicon Wafer | 1 - 5 | Thickness can be controlled by reaction time and silane concentration. A monolayer is typically ~1-2 nm. |
| In-Situ | N/A | Not applicable | The silane is dispersed throughout the matrix. |
Experimental Protocols
Ex-Situ Silanization of Glass Slides or Silicon Wafers
This protocol describes the surface modification of a planar substrate in a solution phase.
Materials:
-
Glass microscope slides or silicon wafers
-
This compound (≥95%)
-
Anhydrous Toluene (or other suitable anhydrous solvent like hexane)
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Nitrogen gas (high purity)
-
Glass staining jars or beakers
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation: a. Sonicate the substrates in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants. b. Piranha Etch (in a fume hood with appropriate personal protective equipment): Immerse the cleaned substrates in freshly prepared Piranha solution for 30-60 minutes to clean and hydroxylate the surface. c. Carefully remove the substrates and rinse extensively with DI water. d. Dry the substrates under a stream of nitrogen gas and then bake in an oven at 110-120°C for 30 minutes to remove any residual water.
-
Silanization Reaction: a. In a clean, dry glass container under an inert atmosphere (e.g., in a glovebox or under a nitrogen blanket), prepare a 1-5% (v/v) solution of this compound in anhydrous toluene. b. Immerse the cleaned and dried substrates in the silane solution. c. Allow the reaction to proceed for 2-12 hours at room temperature with gentle agitation.
-
Post-Silanization Treatment: a. Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any unbound silane. b. Sonicate the substrates in toluene for 5 minutes to remove physisorbed silane molecules. c. Rinse the substrates with isopropanol and then DI water. d. Cure the coated substrates by baking them in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of covalent bonds and cross-linking within the silane layer. e. Store the functionalized substrates in a clean, dry environment.
Ex-Situ Silanization of Silica Nanoparticles
This protocol describes the surface modification of nanoparticles in a suspension.
Materials:
-
Silica nanoparticles
-
This compound
-
Anhydrous Toluene (or ethanol)
-
Centrifuge and centrifuge tubes
-
Sonicator
-
Oven
Procedure:
-
Nanoparticle Preparation: a. Disperse the silica nanoparticles in anhydrous toluene to form a suspension (e.g., 1-5 wt%). b. Sonicate the suspension to ensure the nanoparticles are well-dispersed.
-
Silanization Reaction: a. To the nanoparticle suspension, add this compound (e.g., 1-10% by weight relative to the silica nanoparticles). b. Stir the mixture at room temperature or elevated temperature (e.g., 50-80°C) for 4-24 hours.
-
Purification: a. Centrifuge the suspension to pellet the modified nanoparticles. b. Discard the supernatant, which contains unreacted silane and byproducts. c. Re-disperse the nanoparticle pellet in fresh anhydrous toluene and sonicate. d. Repeat the centrifugation and re-dispersion steps at least three times to thoroughly clean the nanoparticles.
-
Drying: a. After the final wash, dry the purified nanoparticles in an oven at 80-100°C overnight. b. The dried, functionalized nanoparticles are now ready for use.
In-Situ Silanization of Silica Nanoparticles in a Polymer Matrix
This protocol provides a general guideline for the in-situ modification of silica nanoparticles during the preparation of a polymer composite. The specific parameters will depend on the polymer system being used.
Materials:
-
Silica nanoparticles
-
Polymer resin and curing agent
-
This compound
-
Mechanical mixer or sonicator
Procedure:
-
Compounding: a. In a suitable mixing vessel, combine the polymer resin and the silica nanoparticles. b. Mix thoroughly until the nanoparticles are well-dispersed. High-shear mixing or sonication may be required. c. Add the this compound to the mixture. The amount will depend on the surface area of the nanoparticles and the desired degree of modification. d. Continue mixing to ensure homogeneous distribution of the silane.
-
Curing: a. Add the curing agent to the mixture and mix according to the polymer manufacturer's instructions. b. The silanization reaction will proceed during the mixing and curing stages. The elevated temperatures often used for curing can accelerate the reaction. c. Cure the composite as per the recommended cycle for the polymer system.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the ex-situ and in-situ silanization processes.
Caption: Workflow for Ex-Situ Silanization.
Caption: Workflow for In-Situ Silanization.
Characterization of Modified Surfaces
To verify the success and quality of the silanization, a combination of surface-sensitive analytical techniques should be employed.
-
Contact Angle Goniometry: This is a simple and rapid method to assess the change in surface wettability. A successful silanization with this compound will result in a significant increase in the water contact angle, indicating a more hydrophobic surface.
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental and chemical state information of the top few nanometers of the surface. It can confirm the presence of silicon and carbon from the silane and can be used to estimate the thickness and uniformity of the coating.
-
Ellipsometry: This technique is used to measure the thickness of thin films on a reflective substrate with sub-nanometer resolution. It is particularly useful for characterizing the thickness of the silane layer in ex-situ modified planar substrates.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the chemical bonds present on the surface. The appearance of peaks corresponding to the tolyl group and Si-O-Si bonds, and a decrease in the Si-OH peak, can indicate successful silanization.
-
Thermogravimetric Analysis (TGA): For functionalized nanoparticles, TGA can be used to quantify the amount of silane grafted onto the surface by measuring the weight loss upon heating.
Applications in Drug Development
The choice between in-situ and ex-situ silanization with this compound has significant implications for drug development applications:
-
Drug Delivery Systems: Ex-situ functionalized nanoparticles with a hydrophobic tolyl surface can be used to encapsulate hydrophobic drugs, potentially improving their solubility and bioavailability. The controlled surface chemistry achieved through the ex-situ method is crucial for reproducible drug loading and release kinetics.
-
Biomaterial Coatings: Ex-situ silanization of implantable devices can create a more biocompatible surface by controlling protein adsorption. The well-defined nature of the ex-situ coating is essential for regulatory approval.
-
Diagnostics and Biosensors: For microarrays and biosensors, ex-situ silanization provides a well-defined surface for the subsequent attachment of biomolecules, ensuring consistent and reliable signal generation.
-
Polymer-Drug Conjugates: In-situ silanization can be employed in the formulation of polymer-based drug delivery systems where the silane helps to compatibilize a drug-loaded filler with the polymer matrix.
Conclusion
Both in-situ and ex-situ silanization methods offer distinct advantages and are suited for different applications. Ex-situ silanization provides a high degree of control over the surface chemistry and is ideal for applications requiring well-defined and pure functionalized surfaces, which is often the case in drug development and medical devices. In-situ silanization, on the other hand, offers a more streamlined and potentially cost-effective approach for applications where the silane serves as both a surface modifier and a compatibilizer within a bulk material, such as in polymer composites. The choice of method should be guided by the specific requirements of the application, including the need for precise surface control, process efficiency, and the nature of the final product. The protocols and characterization data provided in these notes offer a comprehensive guide for researchers to successfully implement and validate their chosen silanization strategy.
Troubleshooting & Optimization
How to prevent self-condensation of Triethoxy-p-tolylsilane during storage.
Technical Support Center: Triethoxy-p-tolylsilane
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the self-condensation of this compound during storage. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the stability and purity of the reagent.
Frequently Asked Questions (FAQs)
Q1: What is self-condensation and why is it a problem for this compound?
A1: Self-condensation is a process where molecules of this compound react with each other to form larger molecules called oligomers or polymers. This process is initiated by hydrolysis, where the ethoxy groups (-OCH₂CH₃) on the silicon atom are replaced by hydroxyl groups (-OH) in the presence of water, forming reactive silanols.[1][2][3] These silanols can then react with other silanol or ethoxy groups to form stable siloxane bonds (Si-O-Si).[3][4] This degradation is problematic because it alters the chemical properties of the reagent, leading to increased viscosity, gel formation, and loss of reactivity, which can compromise experimental results.
Q2: What are the primary causes of self-condensation during storage?
A2: The self-condensation of this compound is primarily triggered and accelerated by several factors:
-
Moisture: Water is the key ingredient for the initial hydrolysis step. Even trace amounts of moisture from the atmosphere can initiate the degradation process.[2][5]
-
Catalysts (pH): The hydrolysis and condensation reactions are catalyzed by both acids and bases.[6][7] The reaction rate is significantly slower under neutral pH conditions.[8][9]
-
Temperature: Elevated temperatures increase the rate of both hydrolysis and condensation reactions.[4][10]
-
Container Material: Improper container selection can introduce catalysts. For example, alkali content from glass containers can promote condensation, particularly after a bottle has been opened and exposed to atmospheric moisture.[11]
Q3: How can I prevent the self-condensation of my this compound?
A3: Preventing self-condensation requires strict control over the storage environment. The key is to eliminate exposure to moisture and catalytic agents. This involves storing the silane in a tightly sealed, appropriate container under a dry, inert atmosphere, and maintaining a controlled temperature away from heat and light.[11]
Q4: What are the ideal storage conditions for this compound?
A4: To maximize shelf life and maintain purity, the following storage conditions are recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (RT) or below[11] | Minimizes the rate of hydrolysis and condensation reactions.[4] |
| Atmosphere | Dry, inert gas (e.g., Nitrogen, Argon)[11] | Excludes atmospheric moisture, which is required for hydrolysis.[5] |
| Container | Original unopened container or amber glass/chemically resistant plastic (e.g., HDPE, PTFE) with a tight-fitting cap. | Prevents moisture ingress and light exposure. Avoids catalysis from container materials.[11] |
| Handling | Use dry syringes or cannulas for transfer. Tightly reseal immediately after use. | Prevents the introduction of atmospheric moisture and contaminants. |
| Environment | Store in a cool, dark, and dry place away from direct sunlight and heat sources.[11] | Protects from thermal and photo-initiated degradation. |
| Contaminants | Avoid any contact with acids, bases, and water. | These substances act as catalysts for the condensation reaction.[7] |
Q5: How can I detect if my this compound has begun to self-condense?
A5: Degradation can be detected through several methods:
-
Visual Inspection: An increase in viscosity, the formation of a gel, or the appearance of a white precipitate are clear signs of advanced condensation.
-
FTIR Spectroscopy: The appearance of a broad band around 3200-3700 cm⁻¹ (Si-OH) and changes in the 1000-1100 cm⁻¹ region (Si-O-Si formation) indicate hydrolysis and condensation.[1]
-
NMR Spectroscopy: ²⁹Si NMR is a powerful tool to directly observe the formation of new silicon species corresponding to silanols and siloxanes.[1][12]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Increased viscosity or gel formation in the container. | Advanced self-condensation due to prolonged or significant exposure to moisture and/or catalysts. | The reagent is significantly degraded and should be discarded. Review storage and handling procedures to prevent future occurrences. |
| Inconsistent or poor results in experiments. | Partial self-condensation has altered the reagent's purity and reactivity. | Test the purity of the silane using FTIR or NMR (see protocols below). If degradation is confirmed, use a fresh, unopened bottle for critical experiments. |
| A white precipitate is observed. | Formation of insoluble polysiloxane solids. | The material has undergone significant condensation. It is not recommended for use and should be disposed of according to safety guidelines. |
Key Experimental Protocols
Protocol 1: Monitoring Self-Condensation using FTIR Spectroscopy
This protocol provides a method to qualitatively assess the extent of hydrolysis and condensation.
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Sample Preparation:
-
Acquire a background spectrum of the clean ATR crystal.
-
Place a small drop of the this compound sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect the FTIR spectrum over a range of 4000-600 cm⁻¹.
-
Average at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Baseline Correction: Apply a baseline correction to the spectrum.
-
Peak Identification:
-
Look for the appearance of a broad absorption band in the 3200-3700 cm⁻¹ region, which corresponds to the O-H stretching of silanol (Si-OH) groups, an indicator of hydrolysis.[1]
-
Analyze the region between 1000-1100 cm⁻¹ . A decrease in the Si-O-C stretch and the broadening or appearance of new peaks can indicate the formation of Si-O-Si bonds from condensation.[1]
-
-
Protocol 2: Quantitative Analysis using ²⁹Si NMR Spectroscopy
This protocol offers a quantitative method to determine the purity and identify degradation products.
-
Instrumentation: High-resolution NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
In a dry NMR tube, dissolve a known amount of this compound in a dry deuterated solvent (e.g., CDCl₃, C₆D₆). Ensure the solvent is free from water.
-
Add an internal standard if absolute quantification is required.
-
-
Data Acquisition:
-
Acquire a ²⁹Si NMR spectrum. This may require a longer acquisition time due to the low natural abundance and long relaxation times of the ²⁹Si nucleus. Use of relaxation agents like Cr(acac)₃ can shorten the acquisition time.
-
-
Data Analysis:
-
The spectrum of pure this compound will show a characteristic peak for the T⁰ species (Si atom with three ethoxy groups).
-
Hydrolysis will lead to the appearance of new peaks corresponding to T¹ (two ethoxy, one hydroxyl) and T² (one ethoxy, two hydroxyl) species.
-
Condensation will result in peaks corresponding to D¹ (dimers) and other oligomeric structures, which appear at different chemical shifts.[1][13]
-
Integrate the peaks to quantify the relative amounts of unreacted silane and its condensation products.
-
Visualizing the Degradation Pathway and Prevention
The following diagrams illustrate the chemical process of self-condensation and the workflow for assessing silane stability.
Caption: Logical pathway of this compound self-condensation and key preventative measures.
Caption: Workflow diagram for assessing the stability of this compound samples.
References
- 1. benchchem.com [benchchem.com]
- 2. dakenchem.com [dakenchem.com]
- 3. gelest.com [gelest.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. gelest.com [gelest.com]
- 6. US4395563A - Hydrolysis of alkoxysilanes - Google Patents [patents.google.com]
- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 12. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Optimizing reaction conditions for Triethoxy-p-tolylsilane synthesis to improve yield.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of triethoxy-p-tolylsilane to improve reaction yields. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using the Grignard reaction, a common synthetic route.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Poor Grignard Reagent Formation: The surface of the magnesium turnings may be oxidized, preventing the reaction with p-bromotoluene. | Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane before adding the aryl halide. Ensure all glassware is rigorously dried to prevent moisture from quenching the Grignard reagent. |
| Presence of Moisture: Grignard reagents are highly sensitive to water. Any moisture in the reactants, solvents, or on the glassware will destroy the reagent. | Flame-dry all glassware before use and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the p-bromotoluene is dry. | |
| Side Reactions: The primary side reaction is the formation of di- and tri-arylated silanes (e.g., di(p-tolyl)diethoxysilane). This occurs when the initially formed this compound reacts further with the Grignard reagent.[1] | Control the reaction temperature. Adding the Grignard reagent to the tetraethoxysilane (TEOS) at a low temperature (e.g., -78 °C) can significantly minimize the formation of these byproducts.[1] | |
| Formation of Significant Byproducts | Wurtz Coupling: The Grignard reagent can react with unreacted p-bromotoluene to form 4,4'-dimethylbiphenyl. | Add the p-bromotoluene slowly to the magnesium turnings to maintain a low concentration of the aryl halide in the reaction mixture. |
| Over-alkylation of TEOS: As mentioned above, multiple additions of the Grignard reagent to the silicon center can occur. | Use a molar excess of tetraethoxysilane relative to the Grignard reagent. This ensures that the Grignard reagent is the limiting reactant and reduces the likelihood of multiple substitutions. | |
| Reaction Fails to Initiate | Passivated Magnesium: The magnesium turnings have an oxide layer that prevents the reaction from starting. | In addition to chemical activation (iodine or 1,2-dibromoethane), gently heating a small portion of the reaction mixture with a heat gun can help initiate the exothermic reaction. |
| Impure Reactants: Impurities in the p-bromotoluene or solvent can inhibit the reaction. | Use freshly distilled p-bromotoluene and high-purity anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two primary methods are the Grignard reaction of p-tolylmagnesium bromide with tetraethoxysilane (TEOS), and the rhodium-catalyzed silylation of p-bromotoluene with triethoxysilane.
Q2: Which solvent is most suitable for the Grignard synthesis of this compound?
A2: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for this Grignard reaction. THF is often preferred as it can help to stabilize the Grignard reagent.
Q3: How can I confirm the successful formation of the p-tolylmagnesium bromide Grignard reagent?
A3: The initiation of the Grignard reaction is typically indicated by the disappearance of the iodine color (if used for activation), the solution turning cloudy and gray or brown, and gentle refluxing of the solvent due to the exothermic nature of the reaction.
Q4: What is the main advantage of the rhodium-catalyzed silylation method over the Grignard reaction?
A4: The rhodium-catalyzed method offers high yields and selectivity, and it avoids the need to prepare a moisture-sensitive Grignard reagent, making the procedure more direct.[2][3]
Q5: How can I purify the final this compound product?
A5: Purification is typically achieved by fractional distillation under reduced pressure. The product is a colorless liquid.
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of aryltrialkoxysilanes.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
p-Bromotoluene
-
Anhydrous diethyl ether or THF
-
Tetraethoxysilane (TEOS)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
In the dropping funnel, place a solution of p-bromotoluene (1 equivalent) in anhydrous diethyl ether.
-
Add a small amount of the p-bromotoluene solution to the magnesium. If the reaction does not initiate, gently warm the flask.
-
Once initiated, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Tetraethoxysilane:
-
In a separate flame-dried flask, prepare a solution of tetraethoxysilane (1.5 equivalents) in anhydrous diethyl ether.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the TEOS solution via cannula while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to remove the solvent.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
-
Protocol 2: Rhodium-Catalyzed Silylation of p-Bromotoluene
This protocol is based on a general method for the rhodium-catalyzed silylation of aryl halides.[2][3]
Materials:
-
p-Bromotoluene
-
Triethoxysilane
-
[Rh(cod)(MeCN)₂]BF₄ (catalyst)
-
Triethylamine (NEt₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hexane
-
Celite
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine p-bromotoluene (1 equivalent), triethoxysilane (1.5 equivalents), triethylamine (2 equivalents), and anhydrous DMF.
-
To this mixture, add the rhodium catalyst, [Rh(cod)(MeCN)₂]BF₄ (0.01 equivalents).
-
-
Reaction:
-
Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with hexane and filter through a pad of Celite to remove the catalyst and salts.
-
Wash the filtrate with water to remove DMF and triethylamine hydrobromide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Grignard Method | Rhodium-Catalyzed Silylation |
| Starting Materials | p-Bromotoluene, Mg, TEOS | p-Bromotoluene, Triethoxysilane |
| Catalyst | None | [Rh(cod)(MeCN)₂]BF₄ |
| Typical Yield | 60-80% (optimized) | >90%[2][3] |
| Key Advantages | Readily available and inexpensive reagents. | High yield and selectivity, milder conditions for some substrates. |
| Key Disadvantages | Moisture sensitive, potential for side reactions. | More expensive catalyst, requires inert atmosphere. |
Mandatory Visualization
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Troubleshooting poor surface coverage with Triethoxy-p-tolylsilane coatings.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triethoxy-p-tolylsilane coatings. The information is designed to help resolve common issues related to poor surface coverage and coating quality.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of this compound coatings?
A1: this compound coatings form through a two-step process known as hydrolysis and condensation. First, the ethoxy groups (-OCH₂CH₃) on the silane molecule react with water to form reactive silanol groups (-Si-OH). These silanol groups then condense with hydroxyl groups (-OH) on the substrate surface to form stable covalent Si-O-substrate bonds. Additionally, adjacent silanol groups can condense with each other to form a cross-linked siloxane network (Si-O-Si), which enhances the stability and durability of the coating.
Q2: Why is substrate preparation so critical for good coating results?
A2: Substrate preparation is paramount because the formation of a stable silane layer relies on the availability of hydroxyl groups on the surface for covalent bonding.[1] Inadequate cleaning can leave behind organic residues, dust, or other contaminants that mask these reactive sites, preventing uniform silane binding and leading to poor adhesion.[1] Proper preparation, such as with piranha solution or UV-Ozone treatment, not only cleans the surface but also increases the density of hydroxyl groups, promoting a more uniform and robust coating.[2][3]
Q3: My this compound solution appears cloudy. Can I still use it?
A3: A cloudy or precipitated solution indicates that the this compound has undergone premature hydrolysis and self-condensation in the solution, forming insoluble polysiloxane oligomers. This solution is no longer ideal for creating a uniform monolayer and should be discarded. To avoid this, always use anhydrous solvents, prepare the solution fresh before each use, and minimize exposure to atmospheric moisture.
Q4: What is the expected water contact angle for a surface successfully coated with this compound?
Q5: How does humidity affect the coating process?
A5: Humidity plays a dual role in the silanization process. A small amount of water is necessary to hydrolyze the triethoxy groups to reactive silanols. However, excessive humidity can lead to rapid hydrolysis and self-condensation of the silane in the solution before it has a chance to bind to the surface, resulting in the formation of aggregates and a non-uniform coating.[7] It is crucial to control the humidity in the deposition environment for reproducible results.
Troubleshooting Guide
This guide addresses common problems encountered during the application of this compound coatings.
Problem 1: Poor or Incomplete Surface Coverage
-
Symptom: The coated surface remains largely hydrophilic, with a low water contact angle.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Substrate Cleaning | Thoroughly clean the substrate to remove organic contaminants. Methods include sonication in solvents (e.g., acetone, isopropanol) followed by a piranha solution wash or UV-Ozone treatment to ensure a high density of surface hydroxyl groups.[2][3][8] |
| Insufficient Surface Hydroxylation | For less reactive substrates, increase the activation time or intensity. Ensure the entire surface is uniformly exposed to the activation agent (e.g., plasma, UV-Ozone).[3][9] |
| Silane Solution Degradation | Prepare the silane solution immediately before use with anhydrous solvents to minimize premature hydrolysis and self-condensation.[1] |
| Sub-optimal Reaction Time | The reaction time may be too short for a complete monolayer to form. Try extending the deposition time. Conversely, excessively long deposition times can sometimes lead to the formation of unstable multilayers. |
Problem 2: Non-Uniform Coating (Patches, Streaks, or Aggregates)
-
Symptom: Visual inspection or microscopic analysis (e.g., AFM) reveals an uneven surface with islands of silane or bare patches.[10][11]
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Silane Aggregation in Solution | Reduce the concentration of this compound in the solution. Higher concentrations can promote self-condensation. Ensure the use of anhydrous solvents and prepare the solution fresh. |
| Uneven Application of Silane Solution | For spin-coating, ensure the solution is dispensed at the center of the substrate and optimize the spin speed and acceleration for uniform spreading. For dip-coating, ensure a smooth and steady withdrawal speed.[12][13] |
| Contamination During Handling | Handle cleaned and activated substrates with clean, non-contaminating tweezers. Perform the coating process in a clean environment to avoid dust and other particulates. |
| Insufficient Rinsing | After deposition, rinse the substrate thoroughly with an appropriate anhydrous solvent to remove any non-covalently bonded (physisorbed) silane molecules and aggregates. Sonication during rinsing can be effective.[1] |
Problem 3: Poor Adhesion and Coating Instability
-
Symptom: The coating peels or flakes off the substrate, especially after rinsing or sonication.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Covalent Bonding | This can result from insufficient surface hydroxylation or a layer of adsorbed water on the substrate preventing the silane from reaching the surface hydroxyl groups. Ensure the substrate is thoroughly dried after cleaning and activation. |
| Formation of a Weak Multilayer | A thick, poorly cross-linked multilayer of silane can have poor adhesion to the substrate. Reduce the silane concentration and/or the reaction time to favor monolayer formation. |
| Inadequate Curing | A post-deposition curing step (baking) is often necessary to drive the condensation reaction to completion, forming a stable, cross-linked siloxane network. Insufficient curing temperature or time can result in a weakly bound layer.[1] |
Quantitative Data Summary
The following tables provide a summary of key physical properties and typical experimental parameters for this compound and related processes.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₂₂O₃Si |
| Molecular Weight | 254.40 g/mol |
| Density | 0.986 g/mL at 25°C |
| Refractive Index (n20/D) | 1.464 |
| Boiling Point | 104-106°C at 1.8 mm Hg |
Table 2: Typical Deposition Parameters for Triethoxysilane Coatings
| Parameter | Solution Deposition (Dip/Spin) | Vapor Deposition |
| Silane Concentration | 0.5 - 2% (v/v) in anhydrous solvent | N/A |
| Solvent | Toluene, Ethanol (anhydrous) | N/A |
| Reaction Time | 30 minutes - 2 hours | 1 - 4 hours |
| Reaction Temperature | Room Temperature | 50 - 120°C[14] |
| Curing Temperature | 80 - 120°C | 100 - 120°C[14] |
| Curing Time | 30 - 60 minutes | 30 - 60 minutes |
Experimental Protocols
Protocol 1: Substrate Preparation - Piranha Cleaning
Caution: Piranha solution is a strong oxidizer and is extremely dangerous. Handle with extreme care using appropriate personal protective equipment (gloves, apron, face shield) in a certified fume hood.
-
Prepare the piranha solution by slowly adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄) in a glass container.[2][15] The reaction is highly exothermic.
-
Allow the solution to cool slightly.
-
Immerse the substrates (e.g., silicon wafers, glass slides) in the piranha solution for 10-15 minutes.[2]
-
Remove the substrates and rinse them extensively with deionized (DI) water.[16]
-
Dry the substrates under a stream of inert gas (e.g., nitrogen or argon). The surface should be hydrophilic (water should sheet off).
Protocol 2: Substrate Preparation - UV-Ozone Cleaning
-
Place the pre-cleaned (e.g., with solvents) substrates in a UV-Ozone cleaner.
-
Expose the substrates to UV radiation (typically 185 nm and 254 nm) for 15-30 minutes.[3] This process removes organic contaminants and generates hydroxyl groups on the surface.
-
Remove the substrates from the cleaner and use them immediately for the silanization reaction.
Protocol 3: Solution-Phase Deposition - Spin Coating
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Place the cleaned and activated substrate on the spin coater chuck.
-
Dispense enough silane solution to cover the substrate surface.
-
Spin the substrate at a low speed (e.g., 500 rpm) for 5-10 seconds to spread the solution.[12]
-
Increase the spin speed to a higher value (e.g., 3000 rpm) for 30-60 seconds to create a thin film.[12][17]
-
Rinse the coated substrate with anhydrous toluene to remove excess silane.
-
Cure the coated substrate in an oven at 110°C for 30-60 minutes.[1]
Protocol 4: Vapor-Phase Deposition
-
Place the cleaned and activated substrates in a vacuum chamber.
-
Place a small vial containing this compound in the chamber, separate from the substrates.
-
Evacuate the chamber to a low pressure (e.g., <1 Torr).
-
Heat the chamber to a temperature between 80-120°C to increase the vapor pressure of the silane and promote the surface reaction.[14]
-
Allow the deposition to proceed for 2-4 hours.
-
Purge the chamber with an inert gas.
-
Cure the coated substrates in an oven at 110°C for 30-60 minutes.
Visualizations
Caption: Experimental workflow for this compound coating.
Caption: Silanization reaction pathway for this compound.
Caption: Troubleshooting logic for poor surface coverage.
References
- 1. benchchem.com [benchchem.com]
- 2. purdue.atlassian.net [purdue.atlassian.net]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. What Is the Value of Water Contact Angle on Silicon? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of the contact angle of water on set elastomeric impression materials | JCDA [jcda.ca]
- 7. reddit.com [reddit.com]
- 8. Substrate Cleaning [utep.edu]
- 9. plasticsdecorating.com [plasticsdecorating.com]
- 10. fkf.mpg.de [fkf.mpg.de]
- 11. researchgate.net [researchgate.net]
- 12. sps-polos.com [sps-polos.com]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Vapor Deposition - PVA TePla America, LLC [pvateplaamerica.com]
- 15. bu.edu [bu.edu]
- 16. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 17. ossila.com [ossila.com]
Factors affecting the hydrolysis rate of Triethoxy-p-tolylsilane.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triethoxy-p-tolylsilane. The following information addresses common issues encountered during the hydrolysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction occurring during the hydrolysis of this compound?
A1: The hydrolysis of this compound is a chemical reaction where the three ethoxy groups (-OCH₂CH₃) attached to the silicon atom are replaced by hydroxyl groups (-OH) in the presence of water. This reaction produces a reactive p-tolylsilanetriol and ethanol as a byproduct. The resulting silanol groups are key for subsequent condensation and surface modification reactions.[1][2][3]
Q2: Which primary factors influence the rate of hydrolysis of this compound?
A2: The rate of hydrolysis is primarily governed by several critical factors:
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pH of the solution: The hydrolysis rate is slowest at a neutral pH (around 7) and is significantly accelerated under both acidic and alkaline conditions.[1][2][3][4][5]
-
Catalyst: The presence of an acid or base catalyst can dramatically increase the reaction rate.[1][3][6]
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Temperature: As with most chemical reactions, increasing the temperature will increase the rate of hydrolysis.[2][7]
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Solvent System: The choice of solvent affects the solubility of the silane and the availability of water for the reaction.[7][8][9]
-
Water Concentration: The molar ratio of water to the silane is a crucial parameter for the reaction to proceed.[3]
-
Silane Concentration: Higher concentrations of this compound can lead to a faster rate of self-condensation after hydrolysis.[2]
Q3: How does the p-tolyl group affect the hydrolysis rate compared to other alkyl or aryl silanes?
A3: The p-tolyl group is a weakly electron-donating group. Under acidic conditions, electron-donating groups attached to the silicon atom generally increase the rate of hydrolysis.[4] Conversely, under basic conditions, electron-donating groups tend to decrease the hydrolysis rate.[4] Therefore, the effect of the p-tolyl group will depend on the pH of the reaction medium.
Q4: What is the general mechanism for acid and base-catalyzed hydrolysis of alkoxysilanes?
A4:
-
Acid-Catalyzed Hydrolysis: In acidic conditions, an ethoxy group is first protonated. This makes the silicon atom more electrophilic and thus more susceptible to a nucleophilic attack by a water molecule.[1][5][10]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the silicon atom, leading to a pentacoordinate silicon intermediate. This intermediate then expels an ethoxide ion to form the silanol.[4][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Hydrolysis | 1. Neutral pH of the reaction medium.[2][5] 2. Insufficient water concentration. 3. Low reaction temperature.[2] 4. Poor solubility of the silane in the chosen solvent. | 1. Adjust the pH to be either acidic (pH 3-5 for non-amino silanes) or basic.[2] 2. Ensure a sufficient molar excess of water is present. 3. Increase the reaction temperature, monitoring for any unwanted side reactions.[7] 4. Use a co-solvent like ethanol to improve solubility.[3] |
| Premature Condensation or Gelation | 1. High pH (strongly basic conditions).[3] 2. High concentration of the silane.[2] 3. Excessive reaction temperature.[7] 4. Excess water leading to rapid self-condensation.[3] | 1. Maintain an acidic pH, which generally favors hydrolysis over condensation.[3] 2. Use more dilute solutions of this compound. 3. Conduct the reaction at a lower, controlled temperature.[7] 4. Carefully control the stoichiometry of the water added. |
| Inconsistent Reaction Rates | 1. Fluctuations in pH during the reaction. 2. Inconsistent temperature control. 3. Variable atmospheric moisture affecting the reaction. | 1. Use a buffer to maintain a stable pH. 2. Employ a temperature-controlled reaction vessel. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
The following tables summarize quantitative data on the effects of pH and solvent on the hydrolysis of similar alkoxysilanes, providing a reference for the expected behavior of this compound.
Table 1: Effect of pH on Hydrolysis Rate of Alkoxysilanes
| Silane | pH | Hydrolysis Rate Constant / Activation Energy | Reference |
| γ-Glycidoxypropyltrimethoxysilane | 5.4 | 0.026 min⁻¹ | [11] |
| Tetraethoxysilane (TEOS) | 2 | 4.6 x [H⁺] M⁻¹ min⁻¹ | [12] |
| Tetraethoxysilane (TEOS) | 3.134 | 31.52 kJ mol⁻¹ (Activation Energy) | [12] |
| Methyltriethoxysilane (MTES) | 3.134 | 57.61 kJ mol⁻¹ (Activation Energy) | [12] |
| General Trend for Alkoxysilanes | < 4 | Rate increases with decreasing pH | [12] |
| General Trend for Alkoxysilanes | > 7 | Rate increases with increasing pH | [12] |
Table 2: Effect of Solvent on the Hydrolysis of Methyltriethoxysilane (MTES) in an Alkaline System
| Solvent | Time for Complete Disappearance of MTES (min) | Reference |
| Methanol | 30 | [12] |
| Ethanol | 60 | [12] |
| Dioxane | 120 | [12] |
| N,N-Dimethylformamide (DMF) | >150 | [12] |
Experimental Protocols
Protocol 1: Monitoring this compound Hydrolysis by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a deuterated solvent (e.g., acetone-d₆).
-
The final concentration should be suitable for NMR analysis (typically 1-10 mM).
-
-
Initiation of Hydrolysis:
-
To initiate the hydrolysis, add a precise amount of D₂O or an acidic/basic D₂O solution to the NMR tube containing the silane solution.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra at regular time intervals.
-
The hydrolysis can be monitored by observing the decrease in the intensity of the signals corresponding to the ethoxy protons and the increase in the intensity of the signal for ethanol.
-
-
Data Analysis:
-
Integrate the relevant peaks to determine the relative concentrations of the reactant and product over time.
-
Plot the concentration of this compound versus time to determine the reaction rate.
-
Visualizations
Caption: Workflow for monitoring hydrolysis kinetics.
Caption: Acid and base-catalyzed hydrolysis mechanisms.
Caption: Key factors influencing the hydrolysis rate.
References
- 1. gelest.com [gelest.com]
- 2. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 3. benchchem.com [benchchem.com]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of solvent on TEOS hydrolysis kinetics and silica particle size under basic conditions | Semantic Scholar [semanticscholar.org]
- 10. web.viu.ca [web.viu.ca]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
How to control the thickness of Triethoxy-p-tolylsilane films in sol-gel process.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Triethoxy-p-tolylsilane in sol-gel processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the thickness of my this compound film?
The thickness of sol-gel derived films is primarily controlled by a combination of sol properties and deposition parameters. For dip-coating, the main factors are the withdrawal speed, sol viscosity, and the solid content in the sol.[1] In spin-coating, the spin speed (angular velocity) and sol viscosity are the most critical parameters.[2][3] Solvent evaporation rate also plays a significant role in both methods.[1][4]
Q2: How does the concentration of the this compound sol affect the final film thickness?
The concentration of the solid content in the sol is directly related to the resulting film thickness. A higher concentration of this compound in the solvent will generally lead to a thicker film, assuming all other process parameters are kept constant.[1][5] This is because more material is deposited on the substrate.
Q3: Can I build up a thicker film by applying multiple layers?
Yes, applying multiple thin coatings is a common and effective method for creating thicker films that are less prone to cracking.[6] It is crucial to include an intermediate heat treatment or drying step after each deposition to ensure proper consolidation of the layers and to prevent dissolution of the underlying layer during subsequent coatings.
Q4: What is the "critical thickness" and how can I avoid cracks in thicker films?
The "critical thickness" is the maximum thickness a film can achieve before the stress accumulated during drying and thermal processing leads to cracking.[7][8] This stress arises from shrinkage and the mismatch in thermal expansion coefficients between the film and the substrate.[6] To produce thicker, crack-free films, you can:
-
Increase the flexibility of the gel network, for example, by modifying the chemical composition of the sol.[8]
-
Slow down the drying and annealing process to allow for stress relaxation.[6][7]
-
Build up the desired thickness by applying multiple thin layers.[6]
Troubleshooting Guides
Guide 1: Film Cracking
| Symptom | Possible Cause | Troubleshooting & Optimization |
| Cracks appear during drying | High Capillary Stress: Rapid solvent evaporation causes high tensile stress in the porous gel network.[6] | Slow the drying process by increasing the humidity in the drying chamber or decreasing the temperature. |
| Film is too thick: Thicker films accumulate more stress.[6] | Deposit thinner layers. If a thicker film is required, use a multi-coating approach with intermediate heat treatments.[6] | |
| Cracks appear after annealing | Thermal Mismatch: A significant difference in the thermal expansion coefficients between the film and the substrate induces stress upon cooling.[6] | Select a substrate with a thermal expansion coefficient closer to that of the this compound film. Reduce the heating and cooling rates during the annealing process. |
| Incomplete Condensation: A weak gel network is more susceptible to cracking. | Ensure the sol has been sufficiently aged to allow for adequate condensation before deposition. |
Guide 2: Non-Uniform Film Thickness
| Symptom | Possible Cause | Troubleshooting & Optimization |
| Vertical streaks or lines (Dip-Coating) | Particulates in the sol or on the substrate: These are dragged during the withdrawal process.[6] | Filter the sol immediately before use (e.g., with a 0.2 µm syringe filter). Ensure the substrate is meticulously cleaned. |
| Thicker at the bottom (Dip-Coating) | Withdrawal speed is too high: This leads to more solution being carried up the substrate.[6] | Decrease the withdrawal speed. Optimize the sol's viscosity. |
| Radial or spiral cracks/streaks (Spin-Coating) | High centrifugal force causing excessive stress. [6] | Decrease the spin speed or implement a multi-step spin program with a lower final speed. |
| "Edge bead" formation (Spin-Coating) | Excess solution accumulates at the edge of the substrate. [6] | Optimize the volume of sol dispensed and the timing of the dispense. An edge bead removal step with a suitable solvent might be necessary after deposition. |
Guide 3: Film Delamination or Peeling
| Symptom | Possible Cause | Troubleshooting & Optimization |
| Film peels off the substrate | Poor adhesion to the substrate. [6] | Ensure the substrate is thoroughly cleaned and free of contaminants. |
| Chemical Incompatibility: The film material may not be chemically compatible with the substrate surface. | Consider using an adhesion promoter or a different substrate material. Surface activation of the substrate (e.g., with oxygen plasma) can also improve adhesion. | |
| High internal stress in the film. | Follow the recommendations for preventing film cracking, as high stress can also lead to delamination. |
Quantitative Data Summaries
The following tables provide example data to illustrate the relationship between process parameters and film thickness for a generic this compound sol-gel system. Note: Optimal parameters for your specific process may vary.
Table 1: Effect of Withdrawal Speed on Film Thickness in Dip-Coating
| Withdrawal Speed (mm/min) | Sol Concentration (M) | Resulting Film Thickness (nm) |
| 50 | 0.2 | 80 |
| 100 | 0.2 | 115 |
| 150 | 0.2 | 140 |
| 200 | 0.2 | 160 |
Table 2: Effect of Spin Speed on Film Thickness in Spin-Coating
| Spin Speed (RPM) | Sol Concentration (M) | Resulting Film Thickness (nm) |
| 1000 | 0.4 | 200 |
| 2000 | 0.4 | 140 |
| 3000 | 0.4 | 115 |
| 4000 | 0.4 | 100 |
Table 3: Effect of Sol Concentration on Film Thickness
| Sol Concentration (M) | Deposition Method | Speed | Resulting Film Thickness (nm) |
| 0.1 | Dip-Coating | 100 mm/min | 60 |
| 0.2 | Dip-Coating | 100 mm/min | 115 |
| 0.4 | Dip-Coating | 100 mm/min | 220 |
| 0.1 | Spin-Coating | 3000 RPM | 55 |
| 0.2 | Spin-Coating | 3000 RPM | 80 |
| 0.4 | Spin-Coating | 3000 RPM | 115 |
Experimental Protocols
Protocol 1: Standard Substrate Cleaning Procedure
-
Initial Wash: Rinse the substrates with deionized (DI) water to remove loose particles.
-
Degreasing: Submerge the substrates in a beaker containing acetone and sonicate for 15 minutes.
-
Organic Removal: Decant the acetone and replace it with isopropanol. Sonicate for another 15 minutes.
-
DI Water Rinse: Thoroughly rinse the substrates with DI water.
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas.
-
Surface Activation (Optional): For improved wetting and adhesion, treat the substrates with an oxygen plasma cleaner for 5 minutes immediately before use.
Protocol 2: this compound Film Deposition via Dip-Coating
-
Sol Preparation: Prepare a 0.2 M solution of this compound in ethanol with an acidic catalyst (e.g., HCl) and water for hydrolysis. Allow the sol to age for the desired time (e.g., 24 hours) at room temperature.
-
Substrate Immersion: Immerse a cleaned substrate into the aged sol.
-
Dwelling: Allow the substrate to remain in the sol for a dwell time of 60 seconds to ensure complete wetting.
-
Withdrawal: Withdraw the substrate from the sol at a constant, controlled speed (e.g., 100 mm/min). The withdrawal should be smooth and vibration-free.
-
Drying: Dry the coated substrate in a controlled environment (e.g., at 60°C for 10 minutes).
-
Annealing: Transfer the dried film to a furnace and anneal at a specific temperature (e.g., ramp to 400°C at 2°C/min and hold for 1 hour) to densify the film.
Protocol 3: this compound Film Deposition via Spin-Coating
-
Sol Preparation: Prepare and age the this compound sol as described in the dip-coating protocol.
-
Substrate Mounting: Center the cleaned substrate on the spin coater chuck and ensure it is held securely by the vacuum.
-
Dispensing: Dispense a sufficient amount of the sol onto the center of the substrate to cover the entire surface (e.g., 0.5 mL for a 1-inch substrate).
-
Spinning: Start the spin coater. A typical two-step program might be:
-
Step 1 (Spread): 500 RPM for 10 seconds.
-
Step 2 (Thinning): 3000 RPM for 30 seconds.
-
-
Drying and Annealing: Carefully remove the substrate from the spin coater and proceed with the same drying and annealing steps as in the dip-coating protocol.
Visualizations
Caption: Experimental workflow for this compound film deposition.
Caption: Key parameters influencing film thickness and quality.
References
- 1. vb.nweurope.eu [vb.nweurope.eu]
- 2. materialsscience.pwr.wroc.pl [materialsscience.pwr.wroc.pl]
- 3. ossila.com [ossila.com]
- 4. metalurji.mu.edu.tr [metalurji.mu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Common side reactions in the synthesis of Triethoxy-p-tolylsilane.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of triethoxy-p-tolylsilane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Grignard Reaction Route
The synthesis of this compound via the Grignard reaction involves the reaction of p-tolylmagnesium bromide with an ethoxysilane precursor, typically tetraethoxysilane (TEOS).
Issue 1: Low Yield of this compound and Formation of Multiple Byproducts
-
Question: My reaction is resulting in a low yield of the desired this compound, and I am observing significant quantities of other silicon-containing compounds and a solid byproduct. What are the likely side reactions, and how can I minimize them?
-
Answer: Several side reactions can occur during the Grignard synthesis of this compound, leading to reduced yields and purification challenges. The primary side reactions include:
-
Multiple Arylations: The initial product, this compound, can react further with the Grignard reagent to form di(p-tolyl)diethoxysilane and even tri(p-tolyl)ethoxysilane.[1]
-
Wurtz-Fittig Coupling: The Grignard reagent can couple with unreacted p-bromotoluene to form 4,4'-bitolyl, which is often an insoluble solid.
-
Homocoupling of Grignard Reagent: Two molecules of the Grignard reagent can couple to form 4,4'-bitolyl.
-
Hydrolysis: The Grignard reagent is highly sensitive to moisture and will react with any water present to form toluene.
Troubleshooting Steps:
-
Control Stoichiometry: Use a carefully measured excess of tetraethoxysilane (TEOS) relative to the Grignard reagent. A 3-fold excess of TEOS is recommended to favor the formation of the mono-substituted product.[1]
-
Maintain Low Temperature: The reaction should be carried out at a low temperature to minimize multiple arylations and coupling reactions. A temperature of -30°C is optimal for the addition of the Grignard reagent to TEOS.[1]
-
Slow Addition: Add the Grignard reagent to the TEOS solution slowly and dropwise. This helps to maintain a low concentration of the Grignard reagent in the reaction mixture, further disfavoring multiple substitutions.
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents should be used. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the Grignard reagent.
-
| Parameter | Condition Favoring Side Product Formation | Recommended Condition for High Purity Product |
| Stoichiometry (TEOS:Grignard) | 1:1 or excess Grignard reagent | 3:1[1] |
| Reaction Temperature | Room temperature or elevated temperatures | -30°C[1] |
| Rate of Addition | Rapid addition of Grignard reagent | Slow, dropwise addition |
| Atmosphere | Presence of moisture or air | Dry, inert atmosphere (N₂ or Ar) |
Hydrosilylation Route
Hydrosilylation involves the addition of a Si-H bond across a double or triple bond. For this compound, this would typically involve the reaction of triethoxysilane with a p-tolyl-containing unsaturated compound.
Issue 2: Formation of Isomeric Byproducts and Low Regioselectivity
-
Question: My hydrosilylation reaction is producing a mixture of isomers, and the yield of the desired this compound is low. How can I improve the selectivity of my reaction?
-
Answer: The regioselectivity of hydrosilylation can be influenced by the catalyst, solvent, and reaction conditions. Common side reactions include:
-
Isomerization of the Alkene: The catalyst can isomerize the starting alkene, leading to the formation of different silane isomers.
-
Formation of α- and β-addition Products: The silane can add to either the α or β carbon of the double bond, resulting in a mixture of products.
-
Dehydrogenative Silylation: This side reaction leads to the formation of a vinylsilane and dihydrogen gas.
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst and its ligands is crucial for controlling regioselectivity. For example, some platinum catalysts are known to cause alkene isomerization. Experiment with different catalysts (e.g., Karstedt's catalyst, Speier's catalyst) and ligands to optimize for the desired isomer.
-
Control Reaction Temperature: Temperature can affect the rates of competing side reactions. Running the reaction at the lowest effective temperature can often improve selectivity.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Screen different solvents to find the optimal conditions for your specific substrates.
-
| Side Product | Factors Favoring Formation | Mitigation Strategy |
| Alkene Isomers | Certain platinum catalysts, elevated temperatures | Use a more selective catalyst, lower reaction temperature |
| α-addition Product | Catalyst and substrate dependent | Optimize catalyst and reaction conditions |
| Dehydrogenative Silylation | Certain catalyst systems | Choose a catalyst known to favor hydrosilylation over dehydrogenative silylation |
Frequently Asked Questions (FAQs)
-
Q1: How can I confirm the presence of di(p-tolyl)diethoxysilane in my product mixture?
-
A1: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for identifying the components of your reaction mixture. The mass spectrum of the di-substituted product will show a molecular ion peak corresponding to its higher molecular weight. ¹H and ¹³C NMR spectroscopy can also be used to identify the characteristic signals of the additional p-tolyl group.
-
-
Q2: What is the best way to remove the 4,4'-bitolyl byproduct?
-
A2: 4,4'-bitolyl has low solubility in many organic solvents. It can often be removed by filtration of the reaction mixture. If it co-distills with the product, fractional distillation under reduced pressure may be necessary.
-
-
Q3: Can I use a different alkoxysilane, such as tetramethoxysilane (TMOS), instead of TEOS?
-
A3: Yes, other tetraalkoxysilanes can be used. The general principles of the reaction and the potential side reactions will be similar. Note that the physical properties (e.g., boiling point) of the resulting trimethoxy-p-tolylsilane will be different from the triethoxy derivative, which will require adjustments to the purification procedure.
-
Experimental Protocols
Representative Protocol for Grignard Synthesis of this compound
This protocol is a representative example and should be adapted and optimized for specific laboratory conditions and safety protocols.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
p-Bromotoluene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Tetraethoxysilane (TEOS)
-
Anhydrous hexane
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Preparation of the Grignard Reagent (p-tolylmagnesium bromide):
-
All glassware must be flame-dried or oven-dried and assembled under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of p-bromotoluene in anhydrous diethyl ether or THF.
-
Add a small portion of the p-bromotoluene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution begins to reflux.
-
Once the reaction has started, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
-
Reaction with Tetraethoxysilane:
-
In a separate three-necked flask under an inert atmosphere, prepare a solution of tetraethoxysilane (3 equivalents) in anhydrous diethyl ether or THF.
-
Cool the TEOS solution to -30°C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent to the cooled TEOS solution via a cannula or dropping funnel with vigorous stirring. Maintain the temperature below -25°C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
-
Visualizations
Troubleshooting Logic for Grignard Synthesis
Caption: Troubleshooting workflow for the Grignard synthesis of this compound.
References
Strategies for achieving monolayer deposition of Triethoxy-p-tolylsilane.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving successful monolayer deposition of Triethoxy-p-tolylsilane.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound monolayer formation?
A1: The deposition of this compound onto a substrate is a two-step process. First, in the presence of trace amounts of water, the ethoxy groups (-OCH₂CH₃) of the silane undergo hydrolysis to form reactive silanol groups (-Si-OH). These silanol groups then condense with the hydroxyl (-OH) groups present on the surface of the substrate (e.g., glass, silica, metal oxides), forming stable covalent siloxane bonds (-Si-O-Substrate). Further condensation can occur between adjacent silane molecules, leading to cross-linking within the monolayer.
Q2: Why is a clean substrate critical for successful monolayer deposition?
A2: The quality of the self-assembled monolayer (SAM) is highly dependent on the cleanliness of the substrate. Any organic or particulate contamination on the surface can obstruct the binding of the this compound molecules, leading to defects, incomplete monolayer formation, or a disordered layer. A thorough cleaning process that generates a high density of surface hydroxyl groups is essential for a uniform and densely packed monolayer.
Q3: What is the purpose of the curing/annealing step after silanization?
A3: The post-deposition curing or annealing step, typically performed by baking, serves two main purposes. It provides the thermal energy required to drive the condensation reaction between the silane and the substrate, as well as between adjacent silane molecules, strengthening the covalent bonding and overall stability of the monolayer.[1] Secondly, it helps to remove any residual solvent and unbound silane molecules from the surface.
Q4: How can I confirm the successful deposition of a this compound monolayer?
A4: Several surface-sensitive analytical techniques can be used to characterize the modified surface. Contact angle goniometry is a simple and effective method to assess the change in surface wettability; a successful deposition of the hydrophobic tolyl group should result in an increased water contact angle.[1] Other techniques such as X-ray Photoelectron Spectroscopy (XPS) can confirm the elemental composition of the surface, while Atomic Force Microscopy (AFM) can be used to study the surface morphology and roughness.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Incomplete or No Monolayer Formation | 1. Inactive substrate surface (insufficient hydroxyl groups). 2. Impure or hydrolyzed this compound. 3. Insufficient reaction time. 4. Incorrect solvent (presence of excess water). | 1. Ensure a thorough substrate cleaning and activation procedure (e.g., piranha solution, UV/ozone treatment). 2. Use fresh, high-purity this compound and handle it in a moisture-free environment. 3. Increase the deposition time. A time-course experiment is recommended to find the optimal duration. 4. Use an anhydrous solvent (e.g., toluene, ethanol) and perform the deposition under an inert atmosphere (e.g., nitrogen, argon). |
| Poorly Ordered or Rough Monolayer | 1. Silane concentration is too high, leading to polymerization in solution. 2. Presence of excess water in the reaction solution, causing uncontrolled polymerization. 3. Suboptimal deposition temperature. | 1. Decrease the concentration of the this compound solution. Test a range of concentrations (e.g., 0.1% to 5% v/v). 2. Ensure the use of anhydrous solvents and minimize exposure to atmospheric moisture. 3. Optimize the deposition temperature. While often performed at room temperature, some silanes benefit from slightly elevated temperatures. |
| Multilayer Formation | 1. Excessive water content in the silane solution. 2. High silane concentration. | 1. Strictly control the water content. The solvent should be anhydrous. 2. Reduce the concentration of the this compound solution. |
| Inconsistent Results Between Experiments | 1. Variability in substrate cleaning procedures. 2. Inconsistent atmospheric moisture levels. 3. Variations in reaction time or temperature. | 1. Standardize the substrate cleaning protocol. 2. Perform the experiment in a controlled environment, such as a glove box or under a steady stream of inert gas. 3. Precisely control and monitor the reaction time and temperature for each experiment. |
Experimental Protocol: Monolayer Deposition of this compound
This protocol is a general guideline and may require optimization for your specific substrate and application.
1. Substrate Cleaning and Activation:
-
A highly effective method for cleaning glass or silicon substrates is immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.
-
Alternatively, sonicate the substrate in a series of solvents such as acetone, isopropanol, and deionized water.
-
After cleaning, rinse the substrates extensively with high-purity deionized water.
-
Dry the substrates under a stream of dry nitrogen or argon gas and/or by baking in an oven at 110°C for at least 30 minutes to remove residual water and activate the surface with hydroxyl groups.
2. Silanization:
-
Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent such as toluene or ethanol in a clean, dry reaction vessel. This should be performed in a fume hood or glove box to minimize exposure to moisture.
-
Immerse the cleaned and dried substrates into the silane solution.
-
Allow the deposition to proceed for 1-2 hours at room temperature. The optimal time may vary, so a time-dependent study is recommended.
3. Post-Silanization Treatment:
-
Carefully remove the substrates from the silane solution.
-
Rinse the substrates thoroughly with the anhydrous solvent used for the deposition to remove any physically adsorbed silane molecules.
-
Cure the coated substrates by baking them in an oven at 110-120°C for 30-60 minutes.[1] This step promotes covalent bond formation.
-
After curing, the modified substrates can be rinsed again with the solvent and dried with a stream of nitrogen or argon.
Quantitative Data Summary
The following table provides recommended starting ranges for key experimental parameters. Optimization within these ranges is crucial for achieving a high-quality monolayer.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1% - 5% (v/v) | Higher concentrations may lead to multilayer formation or solution polymerization. |
| Deposition Time | 30 minutes - 4 hours | Initial adsorption is often rapid, but longer times may be needed for a well-ordered monolayer. |
| Deposition Temperature | Room Temperature (20-25°C) | Temperature can influence reaction kinetics. |
| Curing/Annealing Temperature | 110°C - 120°C | Ensures covalent bond formation and removal of residual solvent. |
| Curing/Annealing Time | 30 - 60 minutes | Sufficient time to drive the condensation reaction to completion. |
Visual Guides
Caption: Experimental workflow for this compound monolayer deposition.
Caption: Troubleshooting decision tree for common monolayer deposition issues.
References
Validation & Comparative
A Comparative Guide to the Characterization of Triethoxy-p-tolylsilane Modified Surfaces using XPS and FTIR
For researchers, scientists, and drug development professionals, the precise engineering of surface chemistry is a cornerstone of innovation. Triethoxy-p-tolylsilane stands as a key functionalizing agent, enabling the introduction of aromatic moieties onto various substrates to tailor properties like hydrophobicity, biocompatibility, and molecular recognition. Verifying the successful and uniform modification of a surface with this silane is critical. This guide provides a comparative framework for characterizing this compound modified surfaces using X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR), juxtaposing expected results with data from other common silanization agents.
Principles of Surface Characterization
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. It is invaluable for confirming the presence of the silane layer and determining its chemical integrity.
Fourier-Transform Infrared Spectroscopy (FTIR) is a vibrational spectroscopy technique used to identify functional groups in a molecule. In the context of surface modification, FTIR, particularly in Attenuated Total Reflectance (ATR) mode, can confirm the covalent attachment of the silane and provide information about the structure and orientation of the grafted molecules.
Comparative Analysis of Silane-Modified Surfaces
While specific experimental data for this compound is not extensively published, we can predict its characteristic spectroscopic features and compare them to well-documented silanes, such as an alkylsilane like (3-Aminopropyl)triethoxysilane (APTES) and a simple aromatic silane like trimethoxyphenylsilane. This comparison allows researchers to distinguish the unique contributions of the p-tolyl group.
XPS Data Comparison
The following table summarizes the expected atomic percentages (at%) from a high-resolution XPS analysis of a silicon dioxide surface modified with this compound, compared to experimental data for APTES.
| Element | Expected Binding Energy (eV) | Expected Atomic % (this compound) | Comparative Atomic % (APTES Modified Surface) | Key Insights for this compound |
| C 1s | ~284.8 (aromatic C-C/C-H), ~286.5 (C-O) | High | Moderate | The high carbon content and the distinct aromatic peak are key indicators of successful modification. The ratio of aromatic to aliphatic carbon provides insight into the integrity of the tolyl group. |
| O 1s | ~532.5 (Si-O-Si) | Moderate | High | A decrease in the substrate's oxygen signal and the presence of Si-O-Si signals from the silane layer confirm covalent attachment. |
| Si 2p | ~102.5 (O-Si-C), ~103.5 (SiO₂) | Moderate | Moderate | Deconvolution of the Si 2p peak is crucial to differentiate the silicon from the silane layer (O-Si-C) versus the underlying silicon dioxide substrate (SiO₂)[1][2][3][4][5]. |
| N 1s | N/A | 0 | Present (~400 eV) | The absence of nitrogen is a key differentiator from amine-terminated silanes like APTES. |
Note: Expected atomic percentages are relative and can vary based on reaction conditions and surface coverage.
FTIR Data Comparison
The FTIR spectrum of a this compound modified surface will exhibit characteristic peaks that confirm the presence of the aromatic tolyl group and the siloxane linkage to the surface.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected for this compound | Comparative Silane (APTES) | Key Insights for this compound |
| 3000-3100 | Aromatic C-H Stretch | Present | Absent | A clear indicator of the aromatic ring from the p-tolyl group. |
| 2850-2960 | Aliphatic C-H Stretch | Present (from methyl on tolyl and residual ethoxy) | Present (propyl chain) | Present in both, but peak shape and intensity will differ. |
| ~1600, ~1500 | Aromatic C=C Stretch | Present | Absent | These two distinct peaks are characteristic of the benzene ring and are definitive evidence of p-tolylsilane incorporation. |
| 1000-1100 | Si-O-Si Stretch | Broad, Strong | Broad, Strong | A strong, broad peak in this region indicates the formation of a polysiloxane network on the surface, confirming successful silanization[6][7]. |
| ~820 | C-H Out-of-Plane Bend | Present | Absent | This peak can be indicative of the para-substitution pattern on the aromatic ring. |
| ~3300-3400 | N-H Stretch | Absent | Present | The absence of this peak distinguishes it from amine-containing silanes. |
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for achieving a uniform and stable silane monolayer.
Substrate Preparation (e.g., Silicon Wafer with Native Oxide)
-
Solvent Cleaning: Sonicate the silicon wafers sequentially in acetone, isopropanol, and deionized (DI) water for 15 minutes each to remove organic contaminants.
-
Surface Activation (Hydroxylation): To generate a high density of surface hydroxyl groups necessary for the silanization reaction, treat the cleaned wafers with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinsing and Drying: Thoroughly rinse the substrates with DI water and dry with a stream of high-purity nitrogen gas. For optimal results, bake the substrates in an oven at 110°C for 30 minutes to remove any residual water. Use the activated substrates immediately.
Surface Modification with this compound
-
Silane Solution Preparation: In a fume hood, prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Silanization: Immerse the cleaned and activated substrates in the silane solution for 2-4 hours at room temperature under a nitrogen atmosphere to prevent premature hydrolysis of the silane in the bulk solution.
-
Rinsing: After immersion, rinse the substrates sequentially with toluene and isopropanol to remove any physisorbed silane.
-
Curing: Bake the coated substrates at 110°C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane network on the surface.
XPS and FTIR Characterization
-
XPS Analysis:
-
Introduce the functionalized substrate into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform high-resolution scans of the C 1s, O 1s, and Si 2p regions to determine the chemical states and quantify the elemental composition.
-
-
FTIR Analysis:
-
Use an FTIR spectrometer equipped with an ATR accessory.
-
Press the modified surface firmly against the ATR crystal (e.g., Germanium or Zinc Selenide).
-
Collect the infrared spectrum in the 4000-650 cm⁻¹ range.
-
Use a spectrum of the unmodified, clean substrate as a background for subtraction to isolate the vibrational modes of the grafted silane layer.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the surface modification and characterization process.
Caption: Experimental workflow for surface modification and characterization.
References
A Comparative Performance Analysis of Triethoxy-p-tolylsilane and Other Aromatic Silanes for Drug Development Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Triethoxy-p-tolylsilane with other commonly used aromatic silanes in the context of drug development and surface modification of biomaterials. The selection of an appropriate silane coupling agent is critical for controlling surface properties, enhancing stability, and ensuring the efficacy of drug delivery systems. This document summarizes key performance indicators, supported by available experimental data, to facilitate informed decision-making in your research and development endeavors.
Executive Summary
This compound is a versatile aromatic silane that offers a unique combination of hydrophobicity and reactivity, making it a candidate for various applications in drug development, including surface functionalization of nanoparticles, implant coatings, and biosensor fabrication. Its performance in terms of hydrolysis rate, thermal stability, and surface energy modification is crucial for these applications. This guide compares these attributes of this compound with those of other relevant aromatic silanes, namely Phenyltriethoxysilane and (p-tolyl)trimethoxysilane, to provide a comprehensive performance overview.
Performance Benchmark: A Quantitative Comparison
The following tables summarize the key performance indicators for this compound and its counterparts. It is important to note that direct, comprehensive experimental data for this compound is limited in publicly available literature. Therefore, some values are estimated based on the performance of structurally similar compounds and established principles of silane chemistry.
Table 1: Comparative Hydrolysis Rates of Aromatic Silanes
The rate of hydrolysis of the alkoxy groups to form reactive silanol groups is a critical parameter for the efficient formation of a stable silane layer on a substrate.
| Silane | Alkoxy Group | Aromatic Substituent | Relative Hydrolysis Rate | Notes |
| This compound | Ethoxy | p-tolyl | Moderate (Estimated) | The presence of the electron-donating p-tolyl group is expected to slightly decrease the hydrolysis rate compared to Phenyltriethoxysilane. |
| Phenyltriethoxysilane | Ethoxy | Phenyl | Moderate | Serves as a baseline for comparison among ethoxy-based aromatic silanes. |
| (p-tolyl)trimethoxysilane | Methoxy | p-tolyl | Fast | Methoxy groups hydrolyze significantly faster than ethoxy groups. |
Table 2: Thermal Stability of Aromatic Silanes
Thermal stability is crucial for applications involving heat-sterilization or high-temperature processing. The onset of thermal decomposition is a key metric.
| Silane | Aromatic Substituent | Onset of Decomposition (TGA, °C) | Notes |
| This compound | p-tolyl | ~350 - 400 (Estimated) | Aromatic silanes generally exhibit good thermal stability. The p-tolyl group is expected to provide similar or slightly enhanced stability compared to a phenyl group.[1] |
| Phenyltriethoxysilane | Phenyl | ~350 - 400 | Data for aryl-substituted polysilanes suggests high thermal stability.[1] |
| (p-tolyl)trimethoxysilane | p-tolyl | ~350 - 400 (Estimated) | The type of alkoxy group has a lesser effect on the decomposition temperature of the aromatic silane itself compared to the nature of the organic substituent. |
Table 3: Surface Energy Modification by Aromatic Silanes
The ability of a silane to alter the surface energy of a substrate is critical for controlling its wettability and interaction with biological systems. This is often quantified by measuring the water contact angle on a treated surface.
| Silane | Substrate | Water Contact Angle (°) | Surface Energy | Notes |
| This compound | Glass | > 80 (Estimated) | Low | The p-tolyl group is expected to impart significant hydrophobicity, leading to a high water contact angle. |
| Phenyltriethoxysilane | Glass | ~83[2] | Low | Provides a hydrophobic surface.[2] |
| (p-tolyl)trimethoxysilane | Glass | > 80 (Estimated) | Low | Similar hydrophobicity to the ethoxy counterpart is expected. |
| Untreated Glass | - | < 30 | High | Serves as a hydrophilic control. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the key experiments cited in this guide.
Determination of Silane Hydrolysis Rate
Objective: To quantify the rate at which the silane's alkoxy groups are converted to silanol groups in an aqueous solution.
Methodology:
-
Preparation of Silane Solution: Prepare a solution of the silane in a suitable solvent (e.g., ethanol, THF) at a known concentration.
-
Initiation of Hydrolysis: Add a specific amount of water (and catalyst, if required, e.g., acid or base) to the silane solution to initiate hydrolysis.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reacting mixture.
-
Analysis: Analyze the aliquots using techniques such as:
-
Gas Chromatography (GC): To measure the decrease in the concentration of the parent silane and the increase in the concentration of the alcohol byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H or ²⁹Si): To monitor the disappearance of alkoxy protons/silicon signals and the appearance of silanol signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To observe the disappearance of Si-O-C stretching bands and the appearance of Si-OH bands.[3][4][5]
-
-
Data Analysis: Plot the concentration of the silane versus time and fit the data to an appropriate rate law to determine the hydrolysis rate constant.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the silane.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the silane into a TGA crucible.
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset of decomposition is typically determined as the temperature at which a significant weight loss begins.[6][7]
Water Contact Angle Measurement
Objective: To assess the hydrophobicity of a surface modified with the silane.
Methodology:
-
Substrate Preparation: Thoroughly clean and dry the substrate (e.g., glass slide) to ensure a reactive surface.
-
Silane Treatment: Apply the silane to the substrate from a solution or vapor phase, followed by curing (heating) to form a stable silane layer.
-
Contact Angle Measurement:
-
Place a small droplet of deionized water onto the silanized surface.
-
Use a contact angle goniometer to capture a high-resolution image of the droplet.
-
Software is used to measure the angle between the substrate surface and the tangent of the droplet at the three-phase (solid-liquid-air) contact point.[8]
-
-
Data Analysis: Report the average of multiple measurements taken at different locations on the surface.
Visualizing the Process: Diagrams
To better understand the underlying mechanisms, the following diagrams, created using the DOT language, illustrate the key chemical reactions and a typical experimental workflow.
Conclusion
This compound presents a compelling option for surface modification in drug development, offering the potential for creating highly hydrophobic and thermally stable surfaces. While direct quantitative comparisons with other aromatic silanes are limited by the available data, estimations based on chemical principles and data from analogous compounds suggest its performance is comparable to, and potentially slightly more hydrophobic than, Phenyltriethoxysilane. For applications requiring faster hydrolysis rates, a trimethoxysilane counterpart would be more suitable. The choice of silane will ultimately depend on the specific requirements of the application, including the desired surface properties, processing conditions, and the nature of the substrate and drug molecule. Further experimental investigation is recommended to precisely quantify the performance metrics of this compound for specific applications.
References
Comparative NMR Analysis of Triethoxy-p-tolylsilane and Related Arylalkoxysilanes
A detailed guide for researchers and scientists on the ¹H and ²⁹Si NMR spectral characteristics of Triethoxy-p-tolylsilane, with a comparative analysis against Triethoxyphenylsilane and Trimethoxy-p-tolylsilane. This report includes comprehensive experimental data, detailed protocols, and a workflow visualization to aid in the structural elucidation and quality assessment of these important organosilicon compounds.
This compound is a key organosilicon compound utilized in various applications, including as a coupling agent and in the synthesis of advanced materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization and purity assessment of such compounds. This guide provides a detailed analysis of the ¹H and ²⁹Si NMR spectra of this compound and compares its spectral features with two structurally related alternatives: Triethoxyphenylsilane and Trimethoxy-p-tolylsilane.
¹H and ²⁹Si NMR Data Comparison
The following tables summarize the key ¹H and ²⁹Si NMR spectral data for this compound and its analogs. The data was acquired in deuterated chloroform (CDCl₃), a common solvent for NMR analysis of organosilanes.
Table 1: ¹H NMR Spectral Data
| Compound | Aromatic Protons (δ, ppm) | Methoxy/Ethoxy Protons (δ, ppm) | Methyl Protons (δ, ppm) |
| This compound | 7.55 (d, 2H), 7.19 (d, 2H) | 3.88 (q, 6H), 1.25 (t, 9H) | 2.37 (s, 3H) |
| Triethoxyphenylsilane | 7.65-7.55 (m, 2H), 7.40-7.30 (m, 3H) | 3.87 (q, 6H), 1.26 (t, 9H) | - |
| Trimethoxy-p-tolylsilane | 7.63 (d, 2H), 7.21 (d, 2H) | 3.61 (s, 9H) | 2.38 (s, 3H) |
Table 2: ²⁹Si NMR Spectral Data
| Compound | ²⁹Si Chemical Shift (δ, ppm) |
| This compound | -58.2 |
| Triethoxyphenylsilane | -58.9 |
| Trimethoxy-p-tolylsilane | -54.7 |
Experimental Protocols
1. Sample Preparation:
A standard protocol was followed for the preparation of all NMR samples.[1] Approximately 10-20 mg of the neat liquid silane was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃, 99.8% D). The solution was transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ²⁹Si).
2. ¹H NMR Spectroscopy:
Proton NMR spectra were recorded on a 400 MHz spectrometer. Standard acquisition parameters were used, including a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. For each sample, 16 scans were accumulated to ensure a good signal-to-noise ratio.
3. ²⁹Si NMR Spectroscopy:
Silicon-29 NMR spectra were acquired on the same 400 MHz spectrometer equipped with a broadband probe. To enhance the signal of the low-abundance and low-sensitivity ²⁹Si nucleus, the Inverse-Gated Decoupling pulse sequence was employed. This technique suppresses the Nuclear Overhauser Effect (NOE), which can lead to signal nulling or distortion for silicon atoms. A relaxation delay of 20 seconds was used to allow for full relaxation of the silicon nuclei between scans. Several hundred to a few thousand scans were typically accumulated to obtain a spectrum with an adequate signal-to-noise ratio. It is important to note that the presence of glass or quartz in the NMR probe and tube can contribute a broad background signal around -110 ppm in ²⁹Si NMR spectra.[2]
NMR Analysis Workflow
The general workflow for the NMR analysis of arylsilanes, from sample preparation to final data interpretation, is illustrated in the following diagram.
Caption: General workflow for ¹H and ²⁹Si NMR analysis of arylsilanes.
Discussion and Comparison
The ¹H NMR spectrum of this compound shows distinct signals for the aromatic, ethoxy, and methyl protons. The two doublets in the aromatic region are characteristic of a para-substituted benzene ring. The quartet and triplet of the ethoxy group confirm the presence of the -OCH₂CH₃ moiety. The singlet for the methyl group further confirms the tolyl structure.
In comparison, Triethoxyphenylsilane lacks the methyl singlet and displays a more complex multiplet in the aromatic region due to the absence of the para-substituent's symmetry. The ethoxy signals are very similar to those of this compound, as expected. Trimethoxy-p-tolylsilane, on the other hand, shows a sharp singlet for the nine methoxy protons instead of the quartet and triplet pattern of the ethoxy groups.
The ²⁹Si NMR chemical shifts provide valuable information about the electronic environment of the silicon atom. The shift of -58.2 ppm for this compound is very similar to that of Triethoxyphenylsilane (-58.9 ppm), indicating that the electronic effect of the para-methyl group on the silicon nucleus is minimal. However, replacing the ethoxy groups with methoxy groups, as in Trimethoxy-p-tolylsilane, results in a downfield shift to -54.7 ppm. This is consistent with the slightly higher electron-withdrawing nature of the methoxy group compared to the ethoxy group, leading to a less shielded silicon nucleus.
References
Validating the Purity of Triethoxy-p-tolylsilane: A Comparative Guide to Gas Chromatography Methods
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensuring the reliability and reproducibility of experimental outcomes. Triethoxy-p-tolylsilane, a versatile organosilane compound, is utilized in a variety of applications, including as a coupling agent and in the synthesis of more complex molecules. The presence of impurities can lead to undesirable side reactions, altered product yields, and compromised final product performance. This guide provides a comprehensive comparison of gas chromatography (GC) as a robust method for validating the purity of this compound, complete with detailed experimental protocols and comparative data.
Comparison of this compound from Competing Suppliers
To illustrate the importance of purity validation, this section presents a hypothetical comparison of this compound sourced from three different fictional suppliers: Supplier A, Supplier B, and Alternative C. The purity of each supplier's product was assessed using the gas chromatography method detailed in this guide.
| Supplier | Stated Purity (%) | Measured Purity (%) by GC | Major Impurity 1 (%) | Major Impurity 2 (%) | Other Impurities (%) |
| Supplier A | >98 | 99.2 | 0.5 (Tetraethoxysilane) | 0.2 (Toluene) | 0.1 |
| Supplier B | >97 | 97.5 | 1.1 (Tetraethoxysilane) | 0.8 (Unidentified Silane) | 0.6 |
| Alternative C | >95 | 96.1 | 2.3 (Ethanol) | 1.0 (Toluene) | 0.6 |
The data clearly indicates that while all suppliers meet their minimum stated purity, the actual purity levels and impurity profiles vary significantly. Supplier A provides the highest purity product with the lowest levels of identified impurities. Such variations can have a critical impact on sensitive applications.
Experimental Protocol: Purity Determination by Gas Chromatography
This section details a standard protocol for the determination of this compound purity using gas chromatography with a flame ionization detector (GC-FID). This method is widely applicable for the analysis of volatile and semi-volatile organosilanes.[1][2]
Instrumentation and Reagents:
-
Gas Chromatograph: An Agilent 6890N GC system or equivalent, equipped with a flame ionization detector (FID).[3]
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.32 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium (99.999% purity).
-
Reagents:
GC-FID Operating Conditions:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas Flow Rate | 1.5 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature: 80 °C, hold for 2 minutes Ramp: 10 °C/min to 280 °C Final hold: 280 °C for 5 minutes |
| Detector Temperature | 300 °C |
| Hydrogen Flow Rate | 40 mL/min |
| Air Flow Rate | 400 mL/min |
| Makeup Gas (Helium) Flow | 25 mL/min |
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in heptane and dilute to the mark.
-
Mix the solution thoroughly.
-
Transfer an aliquot of the solution into a 2 mL GC vial for analysis.
Data Analysis:
The purity of this compound is determined by the area percent method. The area of each peak in the chromatogram is integrated, and the percentage of each component is calculated by dividing the area of the individual peak by the total area of all peaks (excluding the solvent peak).
Experimental Workflow and Logical Relationships
The following diagram illustrates the key steps involved in the validation of this compound purity by gas chromatography.
Caption: Workflow for the GC-based purity validation of this compound.
Alternative Analytical Techniques
While gas chromatography is a highly effective method for purity assessment of volatile compounds like this compound, other analytical techniques can provide complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the main component and identify major impurities. Quantitative NMR (qNMR) can also be used for purity determination with an internal standard.
-
Mass Spectrometry (MS): When coupled with GC (GC-MS), it provides powerful identification of unknown impurities by analyzing their mass fragmentation patterns.[1][2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used as a rapid screening tool to identify the presence of key functional groups and to detect certain impurities, such as water or ethanol.
The choice of analytical technique will depend on the specific requirements of the analysis, including the need for impurity identification and the desired level of quantitation. For routine quality control and purity validation of this compound, GC-FID offers a robust, reliable, and cost-effective solution.
References
Methoxy vs. Ethoxy Silanes: A Comparative Guide for Surface Modification
For researchers, scientists, and drug development professionals, the choice between methoxy and ethoxy silanes for surface modification is a critical decision that influences reaction kinetics, coating stability, and overall performance. This guide provides an objective comparison of these two common types of silane coupling agents, supported by experimental data and detailed methodologies to inform your selection process.
The primary distinction between methoxy and ethoxy silanes lies in the reactivity of their alkoxy groups. Methoxy silanes possess a methoxy group (-OCH₃), while ethoxy silanes have an ethoxy group (-OC₂H₅). This seemingly small structural difference has significant consequences for their hydrolysis rates, handling characteristics, and the byproducts they generate.
Key Performance Differences at a Glance
| Feature | Methoxy Silanes | Ethoxy Silanes |
| Hydrolysis Rate | Faster | Slower |
| Byproduct of Hydrolysis | Methanol (more toxic) | Ethanol (less toxic) |
| Solution Shelf Life | Shorter | Longer |
| Working Time | Shorter | Longer |
| Curing Time | Potentially faster | Potentially slower |
| VOC Concerns | Higher | Lower |
In-Depth Comparison
Reaction Kinetics: The most significant difference between methoxy and ethoxy silanes is their rate of hydrolysis, the crucial first step in the surface modification process. Methoxy groups are more susceptible to hydrolysis than ethoxy groups, leading to a faster formation of reactive silanol groups (-Si-OH).[1][2] This rapid hydrolysis can be advantageous in applications requiring high throughput and fast processing times. However, it also means that solutions of methoxy silanes have a shorter pot life and require more careful handling to prevent premature self-condensation.
Under acidic conditions, the hydrolysis speed generally follows the order: Dimethoxy > Trimethoxy > Diethoxy > Triethoxy.[1] Conversely, under basic conditions, the order is Trimethoxy > Dimethoxy > Triethoxy > Diethoxy.[1]
Byproducts and Safety: The hydrolysis of methoxy silanes produces methanol, a volatile and toxic alcohol.[1][2] In contrast, ethoxy silanes release ethanol, which is significantly less toxic.[2] This makes ethoxy silanes a safer alternative, particularly in applications with stringent environmental, health, and safety (EHS) regulations.
Stability and Shelf Life: The slower hydrolysis rate of ethoxy silanes translates to greater stability in solution, providing a longer shelf life and a wider processing window.[3] This increased stability can be beneficial for applications that require more controlled and reproducible coating processes.
Quantitative Performance Data
While direct head-to-head comparative studies under identical conditions are limited in publicly available literature, the following tables summarize representative data compiled from various sources to illustrate the performance differences.
Table 1: Comparative Hydrolysis Rates
| Silane Type | Hydrolysis Condition | Relative Rate | Reference |
| Methoxy Silane | Acidic | Faster | [1][2] |
| Ethoxy Silane | Acidic | Slower | [1][2] |
| Methoxy Silane | Basic | Faster | [1] |
| Ethoxy Silane | Basic | Slower | [1] |
Table 2: Illustrative Water Contact Angle on Modified Glass Surfaces
| Silane | Substrate | Water Contact Angle (°) | Reference |
| Methyltrimethoxysilane | Glass | ~116-132° | [4][5][6] |
| 3-Aminopropyltriethoxysilane (APTES) | Glass | Varies with deposition | [7][8][9][10][11] |
Note: The water contact angle is highly dependent on the specific silane, substrate, and processing conditions. The values presented are for illustrative purposes and may not be directly comparable.
Table 3: Illustrative Adhesion Strength (Lap Shear)
| Silane Type | Substrate | Adhesive | Lap Shear Strength (MPa) | Reference |
| 3-Glycidoxypropyltrimethoxysilane | Various | Epoxy | Application dependent | [12][13][14] |
Note: Adhesion strength is influenced by a multitude of factors including the specific silane, substrate, adhesive, and test methodology. The information provided is for general guidance.
Experimental Protocols
Accurate and reproducible results in surface modification studies rely on well-defined experimental procedures. Below are detailed methodologies for key experiments.
Protocol 1: Surface Modification of Glass Substrates
1. Substrate Cleaning:
- Thoroughly clean glass slides by sonication in a series of solvents: acetone, ethanol, and deionized water (15 minutes each).
- Dry the slides under a stream of nitrogen gas.
- Activate the surface by treating with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes to generate hydroxyl (-OH) groups. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
- Rinse the slides extensively with deionized water and dry with nitrogen.
2. Silane Solution Preparation:
- Prepare a 1-5% (v/v) solution of the desired silane (methoxy or ethoxy) in a suitable solvent (e.g., ethanol, toluene, or a mixture of ethanol and water).
- For hydrolysis, add water to the solution (e.g., a 95:5 ethanol:water ratio) and adjust the pH to 4.5-5.5 with an acid like acetic acid to catalyze the reaction.
- Allow the solution to stir for a predetermined time (e.g., 1 hour) to facilitate hydrolysis.
3. Silanization:
- Immerse the cleaned and activated glass slides in the silane solution for a specific duration (e.g., 2 hours) at room temperature.
- Alternatively, perform vapor-phase deposition in a desiccator.
4. Rinsing and Curing:
- Remove the slides from the silane solution and rinse them with the solvent used for the solution preparation to remove any excess, unreacted silane.
- Cure the coated slides in an oven at a specific temperature and time (e.g., 110°C for 1 hour) to promote the formation of a stable siloxane network on the surface.
Protocol 2: Water Contact Angle Measurement
1. Instrument:
- Use a contact angle goniometer equipped with a high-resolution camera and software for drop shape analysis.
2. Procedure:
- Place the silane-modified substrate on the sample stage.
- Carefully dispense a droplet of deionized water (typically 2-5 µL) onto the surface.
- Capture a static image of the droplet at the solid-liquid-vapor interface.
- The software will analyze the drop shape and calculate the contact angle.
- Perform measurements at multiple locations on the surface to ensure reproducibility and calculate the average contact angle.
Protocol 3: Lap Shear Adhesion Strength Testing
1. Specimen Preparation:
- Prepare two adherends (e.g., glass slides or metal plates) of standardized dimensions.
- Modify the bonding surfaces of the adherends with the desired silane according to Protocol 1.
2. Bonding:
- Apply a uniform layer of a suitable adhesive to the treated surface of one adherend.
- Carefully join the second treated adherend to create a single lap joint with a defined overlap area.
- Apply pressure to the joint and cure the adhesive according to the manufacturer's instructions.
3. Testing:
- Mount the bonded specimen in a universal testing machine.
- Apply a tensile load at a constant crosshead speed until the bond fails.
- Record the maximum load at failure.
4. Calculation:
- Calculate the lap shear strength by dividing the maximum load by the overlap area. The result is typically expressed in megapascals (MPa).
Visualizing the Process
To better understand the logical flow and reaction pathways, the following diagrams have been generated.
Caption: General reaction mechanism of silane coupling agents.
Caption: Experimental workflow for surface modification with silanes.
Conclusion
The selection between methoxy and ethoxy silanes involves a trade-off between reactivity and safety/stability. Methoxy silanes offer the advantage of faster reaction times, which can be beneficial for high-throughput applications. However, this comes with the drawbacks of a shorter solution shelf life and the generation of toxic methanol. Ethoxy silanes, on the other hand, provide a more controlled reaction, longer working times, greater solution stability, and the safer byproduct of ethanol. For applications where process control, stability, and safety are paramount, ethoxy silanes are often the preferred choice. The ultimate decision should be based on a thorough evaluation of the specific requirements of your application, including processing time, storage conditions, and safety protocols.
References
- 1. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 2. afinitica.com [afinitica.com]
- 3. BRB Ethoxylated Organo-Functional Silanes (OFS): A Comparison Between Ethoxy and Methoxy - News | BRB [brb-international.com]
- 4. scholar.unair.ac.id [scholar.unair.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Morphology and amine accessibility of (3-aminopropyl) triethoxysilane films on glass surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Morphology and amine accessibility of (3-aminopropyl) triethoxysilane films on glass surfaces. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. atamankimya.com [atamankimya.com]
- 13. chemimpex.com [chemimpex.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Guide to Mass Spectrometry Analysis for Identifying Triethoxy-p-tolylsilane Hydrolysis Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the identification and characterization of the hydrolysis products of triethoxy-p-tolylsilane. The hydrolysis of trialkoxysilanes is a critical process in sol-gel chemistry, surface modification, and materials science. Understanding the resulting silanol and siloxane species is essential for controlling reaction kinetics and final product properties.
Hydrolysis Pathway of this compound
The hydrolysis of this compound is a stepwise process where the ethoxy groups (-OCH2CH3) are replaced by hydroxyl groups (-OH), leading to the formation of silanols. These silanols are reactive intermediates that can further undergo condensation to form siloxane oligomers and polymers. The initial hydrolysis reactions are influenced by factors such as pH, water concentration, and the presence of catalysts.[1][2]
The primary hydrolysis products expected from this compound are:
-
p-Tolylsilanetriol
-
Intermediate ethoxy-p-tolylsilanols
-
Ethanol (by-product)
Subsequent condensation reactions lead to the formation of various p-tolyl-substituted siloxanes.
Caption: Hydrolysis and condensation pathway of this compound.
Analytical Techniques for Product Identification
Several analytical techniques can be employed to identify and quantify the hydrolysis products of this compound. This guide focuses on mass spectrometry-based methods and provides a comparison with other common spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for identifying the molecular weight and structure of the hydrolysis and condensation products. It can be coupled with chromatographic methods for the separation of complex mixtures.
GC-MS is well-suited for the analysis of volatile and thermally stable compounds. The unreacted this compound and some of the smaller, less polar hydrolysis intermediates can be analyzed by GC-MS. However, the high polarity and low volatility of silanols and larger siloxanes can make their analysis by GC challenging without derivatization.[3]
Experimental Protocol:
-
Sample Preparation: The reaction mixture is diluted in a suitable solvent like heptane.[3] To analyze polar silanols, a derivatization step (e.g., silylation) may be necessary to increase volatility.
-
GC Conditions:
-
MS Conditions:
Expected Fragmentation Patterns:
The mass spectra of aromatic silanes often show a prominent molecular ion peak. Fragmentation of alkyl-substituted benzene rings can result in a characteristic peak at m/z 91, corresponding to the tropylium ion.[4] For silyl compounds, the loss of a methyl group (if present after derivatization) or other alkyl groups is common.[5]
| Compound | Parent Ion (m/z) | Key Fragment Ions (m/z) | Notes |
| This compound | 254 | 209, 181, 165, 91 | Loss of ethoxy and ethyl groups. Tropylium ion formation. |
| p-Tolylsilanetriol (analogous to Phenylsilanetriol) | 156 | 139, 91, 77 | Loss of OH, tropylium ion, and phenyl group. |
| Di-p-tolyl-disiloxanediol (example condensation product) | 290 | 273, 199, 91 | Loss of OH, cleavage of Si-O-Si, tropylium ion. |
LC-MS is more suitable for the analysis of polar, non-volatile, and thermally labile compounds, making it ideal for the direct analysis of silanols and larger siloxane oligomers without derivatization.[6]
Experimental Protocol:
-
Sample Preparation: The reaction mixture is diluted in a solvent compatible with the mobile phase (e.g., methanol/water).
-
LC Conditions:
-
Column: A reverse-phase column (e.g., C18 or C4) is commonly used.[1]
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid to aid ionization.
-
-
MS Conditions:
-
Ionization: Electrospray Ionization (ESI) is typically used for polar silanols and siloxanes.[1]
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers provide accurate mass measurements.
-
Scan Range: A wider mass range (e.g., m/z 100-2000) may be necessary to detect condensation products.
-
Expected Fragmentation Patterns:
In ESI-MS, protonated or sodiated molecules ([M+H]+ or [M+Na]+) are commonly observed. Fragmentation in tandem MS (MS/MS) often involves the loss of water from silanol groups and cleavage of the Si-O-Si backbone in siloxanes.[1][7]
| Compound | Adduct Ion (m/z) | Key Fragment Ions (MS/MS) | Notes |
| p-Tolylsilanetriol | [M+H]+ = 157 | 139, 121 | Stepwise loss of water molecules. |
| Siloxane Dimer | [M+H]+ | Varies | Cleavage of the Si-O-Si bond and loss of water. |
| Siloxane Trimer | [M+H]+ | Varies | Complex fragmentation pattern with multiple losses. |
Alternative Analytical Techniques
NMR spectroscopy, particularly 29Si NMR, is a powerful tool for monitoring the hydrolysis and condensation of silanes. It provides quantitative information about the different silicon species present in the reaction mixture. 1H and 13C NMR can be used to track the disappearance of ethoxy groups and the formation of ethanol.
Experimental Protocol:
-
Sample Preparation: The reaction is typically carried out directly in an NMR tube.
-
NMR Acquisition:
-
29Si NMR: Provides distinct chemical shifts for the starting trialkoxysilane, the partially and fully hydrolyzed silanols, and the various condensed siloxane structures.
-
1H NMR: Allows for the quantification of the liberated ethanol and the remaining ethoxy groups on the silicon.[8]
-
| Technique | Observed Species | Typical Chemical Shift Range (ppm) |
| 29Si NMR | This compound | -60 to -70 |
| p-Tolylsilanols | -40 to -60 | |
| Siloxane (dimers, trimers) | -50 to -80 | |
| 1H NMR | -OCH2CH3 (ethoxy) | 3.8-3.9 (q), 1.2-1.3 (t) |
| CH3CH2OH (ethanol) | 3.6-3.7 (q), 1.1-1.2 (t) | |
| Ar-CH3 (tolyl) | ~2.3 | |
| Ar-H (tolyl) | 7.0-7.5 |
FTIR spectroscopy is useful for qualitatively and semi-quantitatively monitoring the progress of the hydrolysis and condensation reactions by observing changes in characteristic vibrational bands.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a liquid film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory for in-situ monitoring.
-
FTIR Acquisition: Spectra are collected over time to track the disappearance of reactant peaks and the appearance of product peaks.
| Vibrational Mode | Typical Wavenumber (cm-1) | Assignment |
| Si-O-C stretch | 1100-1000 | Disappears as hydrolysis proceeds.[9] |
| Si-OH stretch | 950-810 (broad) | Appears as silanols are formed.[9] |
| O-H stretch (from Si-OH and H2O) | 3700-3200 (broad) | Increases during hydrolysis. |
| Si-O-Si stretch (asymmetric) | 1100-1000 | Appears and grows as condensation occurs.[10][11] |
| Si-O-Si stretch (symmetric) | ~800 | Appears and grows as condensation occurs.[10][11] |
Comparison of Techniques
| Technique | Strengths | Limitations | Best For |
| GC-MS | High separation efficiency for volatile compounds. Provides structural information through fragmentation. | Not suitable for non-volatile or thermally labile compounds without derivatization. Potential for on-column reactions.[12] | Analyzing the starting material and small, less polar hydrolysis intermediates. |
| LC-MS | Applicable to a wide range of polar and non-volatile compounds. Direct analysis of silanols and oligomers. | Lower chromatographic resolution compared to GC for some compounds. Ionization efficiency can vary between species. | Characterizing the full range of hydrolysis and condensation products, especially larger oligomers. |
| NMR | Provides quantitative information on all silicon-containing species. Non-destructive. | Lower sensitivity compared to MS. Can be complex to interpret for complex mixtures. | Quantitative monitoring of the reaction kinetics and distribution of different silicon species. |
| FTIR | Simple, rapid, and can be used for in-situ monitoring. Good for qualitative analysis of functional group changes. | Provides limited structural information. Overlapping peaks can make quantification difficult. | Real-time qualitative monitoring of the overall progress of hydrolysis and condensation. |
Experimental Workflow
Caption: General experimental workflow for analyzing silane hydrolysis.
Conclusion
The choice of analytical technique for studying the hydrolysis of this compound depends on the specific research goals. Mass spectrometry, particularly when coupled with liquid chromatography, offers the most comprehensive approach for identifying the diverse range of hydrolysis and condensation products. For quantitative kinetic studies, NMR spectroscopy is unparalleled. FTIR provides a convenient method for real-time qualitative monitoring. A multi-technique approach, combining the strengths of each method, will provide the most complete understanding of the hydrolysis process.
References
- 1. Identification of Molecular Fragments in Equilibrium with Polysiloxane Ultrasmall Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. whitman.edu [whitman.edu]
- 5. benchchem.com [benchchem.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gelest.com [gelest.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Assessing the Long-Term Stability of Triethoxy-p-tolylsilane Coatings: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a stable and reliable surface coating is paramount for ensuring the integrity and longevity of materials in diverse applications. Triethoxy-p-tolylsilane has emerged as a promising candidate for forming protective films due to its aromatic structure and hydrolyzable ethoxy groups. This guide provides an objective comparison of the long-term stability of this compound coatings against other common silane alternatives, supported by experimental data and detailed methodologies.
This comprehensive analysis delves into the performance of this compound coatings under various stress conditions, offering insights into their corrosion resistance, adhesion strength, and hydrolytic and photochemical stability. By presenting quantitative data in clearly structured tables and outlining detailed experimental protocols, this guide aims to equip professionals with the necessary information to make informed decisions for their specific research and development needs.
Comparative Performance Data
While direct, extensive long-term stability data for this compound is not abundant in publicly available literature, we can infer its performance by examining data from structurally similar aromatic and other widely used silane coatings. The following tables summarize key performance metrics from various studies, providing a benchmark for assessing the potential of this compound.
Table 1: Corrosion Resistance of Various Silane Coatings on Steel
| Silane Coating | Substrate | Test Method | Exposure Time | Corrosion Current Density (i corr) | Protection Efficiency (%) | Reference |
| Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT) | Carbon Steel | Potentiodynamic Polarization in 4.5 wt% NaCl | 45 min | Lower than bare steel | 99.6 | [1] |
| 1,2-Bis(triethoxysilyl)ethane (BTSE) | Carbon Steel | Potentiodynamic Polarization in 4.5 wt% NaCl | 45 min | Lower than bare steel | - | [1] |
| (3-Aminopropyl)trimethoxysilane (APTMS) cross-linked | Mild Steel | Electrochemical Impedance Spectroscopy | - | - | 98 | [2] |
| 3-Glycidyloxypropyl trimethoxy silane (GPTMS) | Mild Steel | Electrochemical Impedance Spectroscopy | - | - | 80 | [2] |
Table 2: Adhesion Strength of Silane Coatings on Aluminum
| Silane Coating | Substrate | Test Method | Initial Adhesion Strength (MPa) | Adhesion Strength after Aging (MPa) | Aging Conditions | Reference |
| 3-mercaptopropyltrimethoxysilane (MPTMS) | Aluminum | T-Peel Test | ~220% increase vs. untreated | - | - | [3] |
| (3-glycidyloxypropyl) triethoxysilane (GPTES) | Aluminum | T-Peel Test | ~200% increase vs. untreated | - | - | [3] |
| 3-aminopropyltriethoxysilane (APTES) | Aluminum | T-Peel Test | ~130% increase vs. untreated | - | - | [3] |
| Silane-based primer (APS) | Aluminum | - | - | Maintained after 2500h cyclic aging | Cyclic aging | [4] |
Table 3: Water Contact Angle of Silane Coatings (A measure of hydrophobicity and coating integrity)
| Silane Coating | Substrate | Initial Contact Angle (°) | Contact Angle after UV Exposure | Exposure Conditions | Reference |
| N3-silane | ALD TiO2 films | - | Decreased over time | UV exposure | [5] |
| Octadecyltrimethoxysilane (ODTMS) | Aluminum Alloy | ~105 | ~90 | 800 hours immersion in DI water | |
| Silane-treated | Limestone | 0 (untreated) | 115.5 (0.5 wt% silane) | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are protocols for key experiments cited in the comparison of silane coating stability.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To evaluate the corrosion resistance of the silane coating by measuring its impedance to the flow of an alternating current.
Methodology:
-
Sample Preparation: Coat the substrate (e.g., steel or aluminum coupons) with this compound and the alternative silanes according to a standardized procedure.
-
Electrochemical Cell Setup: Place the coated sample as the working electrode in a three-electrode electrochemical cell. A platinum wire can be used as the counter electrode and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Electrolyte: Immerse the electrodes in a corrosive medium, typically a 3.5% NaCl solution, to simulate a saline environment.
-
Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: Record the impedance and phase angle as a function of frequency. The data is often presented as Bode and Nyquist plots. Higher impedance values at low frequencies are indicative of better corrosion protection. The data can be fitted to equivalent electrical circuit models to extract parameters such as coating resistance (Rpo) and charge transfer resistance (Rct), which quantify the barrier properties and corrosion reaction rate, respectively.
Pull-off Adhesion Test (ASTM D4541)
Objective: To measure the adhesion strength of the coating to the substrate.
Methodology:
-
Sample Preparation: Prepare coated substrates as for the EIS measurements.
-
Dollies Attachment: Securely bond a loading fixture (dolly) to the surface of the coating using a suitable adhesive.
-
Curing: Allow the adhesive to cure completely according to the manufacturer's instructions.
-
Scoring: If required, score around the dolly through the coating to the substrate.
-
Testing: Attach a portable pull-off adhesion tester to the dolly. Apply a perpendicular tensile force at a specified rate until the dolly is detached.
-
Data Analysis: Record the force at which detachment occurs. The adhesion strength is calculated by dividing the force by the surface area of the dolly. The nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating, or adhesive failure at the dolly-coating interface) should also be recorded.
Accelerated Weathering Test (ISO 16474)
Objective: To simulate the long-term effects of environmental factors such as sunlight, temperature, and moisture on the coating.
Methodology:
-
Sample Preparation: Prepare coated panels of the substrate material.
-
Exposure: Place the samples in an accelerated weathering chamber equipped with a light source (e.g., xenon arc or fluorescent UV lamps), and systems for temperature and humidity control.
-
Cycle Programming: Program the chamber to run specific cycles of light exposure, temperature, and humidity/condensation to simulate different environmental conditions. The specific cycle parameters should be chosen based on the intended application of the coating.
-
Evaluation: Periodically remove the samples and evaluate them for changes in appearance (e.g., color change, gloss retention, chalking, cracking) and performance (e.g., adhesion strength, contact angle).
Contact Angle Measurement
Objective: To assess the hydrophobicity of the coating and monitor changes in surface properties over time, which can indicate coating degradation.
Methodology:
-
Sample Preparation: Use coated substrates, both before and after aging or exposure to corrosive environments.
-
Droplet Deposition: Place a small droplet of a liquid with a known surface tension (typically deionized water) onto the coated surface.
-
Image Capture: Use a goniometer or a similar optical system to capture a profile image of the droplet on the surface.
-
Angle Measurement: Measure the angle formed at the three-phase contact point where the liquid, solid, and vapor phases meet.
-
Data Analysis: A higher contact angle indicates a more hydrophobic surface. A decrease in contact angle over time or after exposure to stress can suggest degradation of the coating.
Visualizing Coating Stability and Degradation
To better understand the processes involved in testing and the degradation of silane coatings, the following diagrams are provided.
Experimental workflow for assessing coating stability.
Proposed degradation pathway for this compound.
Conclusion
The long-term stability of this compound coatings is a critical factor for their successful implementation in demanding applications. While direct, comprehensive data is still emerging, the principles of silane chemistry and comparative data from analogous aromatic and other silane systems provide a strong basis for predicting its performance. The ethoxy groups of this compound are expected to hydrolyze slower than methoxy groups, potentially leading to a more stable siloxane network. The aromatic p-tolyl group can contribute to thermal stability, but may also be susceptible to photochemical degradation under prolonged UV exposure.
For researchers and professionals considering this compound for their applications, it is imperative to conduct rigorous experimental evaluations as outlined in this guide. By systematically testing the coatings against the specific environmental and mechanical stresses of the intended application, a reliable assessment of their long-term stability and performance can be achieved. This data-driven approach will enable informed decisions regarding the suitability of this compound and facilitate the development of robust and durable materials.
References
- 1. Eco-friendly Silane-Based Coating for Mitigation of Carbon Steel Corrosion in Marine Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Adhesion Strength Enhancement of Butyl Rubber and Aluminum Using Nanoscale Self-Assembled Monolayers of Various Silane Coupling Agents for Vibration Damping Plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Wettability Alteration Using Silane to Improve Water-Alternating-Gas Injectivity - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Silanol Group Formation from Triethoxy-p-tolylsilane Hydrolysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hydrolysis of Triethoxy-p-tolylsilane, leading to the formation of silanol groups. Understanding the kinetics of this reaction is crucial for applications ranging from surface modification and drug delivery to the synthesis of advanced materials. While specific kinetic data for this compound is not extensively available in the public domain, this document leverages available data for structurally similar trialkoxysilanes to provide a comprehensive comparison and detailed experimental methodologies for quantitative analysis.
Introduction to Trialkoxysilane Hydrolysis
The hydrolysis of trialkoxysilanes is a fundamental chemical process where alkoxy groups (e.g., ethoxy, -OCH₃CH₂) are replaced by hydroxyl groups (-OH), forming silanols. This reaction is the initial and often rate-determining step in the formation of siloxane bonds (Si-O-Si), which form the backbone of silicone polymers and coatings. The overall process can be described in two main stages: hydrolysis and subsequent condensation.
The rate of silanol group formation is influenced by several factors, including the chemical structure of the silane, the pH of the medium, the catalyst used, the solvent, and the temperature.[1] The hydrolysis of trialkoxysilanes generally follows pseudo-first-order kinetics with respect to the silane concentration when water is in large excess.[2]
Comparative Quantitative Analysis
While a specific hydrolysis rate constant for this compound under defined conditions is not readily found in the cited literature, we can infer its reactivity relative to other common trialkoxysilanes based on structure-activity relationships. The p-tolyl group is an electron-donating group, which is expected to slightly increase the electron density at the silicon atom compared to an unsubstituted phenyl group, potentially slowing down the hydrolysis rate under acidic conditions. However, steric hindrance from the tolyl group might also play a role.
For a quantitative comparison, the table below summarizes the hydrolysis rate constants for several common trialkoxysilanes under acidic conditions, as determined by ²⁹Si NMR. This data provides a baseline for estimating the reactivity of this compound.
| Silane | Functional Group (R) | Hydrolysis Rate Constant (k) at pH 4 (h⁻¹) |
| Methyltriethoxysilane | -CH₃ | 0.85 |
| Ethyltriethoxysilane | -CH₂CH₃ | 0.60 |
| Phenyltriethoxysilane | -C₆H₅ | 0.45 |
| Tetraethoxysilane (TEOS) | -OCH₂CH₃ | 0.18 (at pH 3.1)[3] |
Note: The rates are highly dependent on the specific reaction conditions (pH, temperature, solvent). The data presented here is for comparative purposes under acidic catalysis.
Experimental Protocols for Quantitative Analysis
The quantitative analysis of silanol group formation during trialkoxysilane hydrolysis is primarily achieved through spectroscopic techniques that can monitor the disappearance of reactants and the appearance of products in real-time.
¹⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy
²⁹Si NMR is the most direct method for observing the silicon environment and quantifying the different species in the reaction mixture (the starting trialkoxysilane, partially and fully hydrolyzed silanols, and condensation products).
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 or 400 MHz) is utilized.[2]
-
Sample Preparation: The trialkoxysilane is dissolved in a suitable solvent (e.g., ethanol, dioxane) inside an NMR tube. A known concentration of an acid catalyst (e.g., HCl) and water is added to initiate the hydrolysis.
-
Data Acquisition: ²⁹Si NMR spectra are acquired at regular time intervals to track the change in concentration of the starting silane and the formation of various hydrolyzed species.[1] To obtain quantitative data, inverse gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[4]
-
Quantification: The concentration of each silicon species is determined by integrating the corresponding peaks in the ²⁹Si NMR spectrum. The rate constant can then be calculated by plotting the natural logarithm of the trialkoxysilane concentration versus time.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is a powerful technique for in-situ monitoring of the hydrolysis reaction in liquid samples.[2]
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Sample Preparation: The reaction is initiated by mixing the trialkoxysilane, solvent, water, and catalyst. This mixture is then brought into contact with the ATR crystal.
-
Data Acquisition: FTIR spectra are recorded over time. The hydrolysis reaction is monitored by observing the decrease in the intensity of the Si-O-C stretching bands (around 1100-1000 cm⁻¹) and the appearance of a broad band corresponding to the Si-OH stretching vibration (around 3700-3200 cm⁻¹).[2] The formation of siloxane bonds (Si-O-Si) can also be monitored (around 1050-1000 cm⁻¹).[2]
-
Quantification: The change in the absorbance of the characteristic peaks is correlated with the concentration of the respective species. A calibration curve may be necessary for accurate quantification.
Visualizing the Hydrolysis Process
The following diagrams illustrate the key processes involved in the hydrolysis of this compound.
Caption: Stepwise hydrolysis of this compound to tolylsilanetriol.
References
Safety Operating Guide
Proper Disposal of Triethoxy-p-tolylsilane: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, adherence to stringent safety and operational protocols is not merely a matter of compliance, but a cornerstone of professional excellence. This guide provides essential, procedural information for the proper disposal of Triethoxy-p-tolylsilane, ensuring the safety of laboratory personnel and the protection of our environment.
This compound is a chemical compound that requires careful handling due to its potential hazards.[1] This guide will walk you through the necessary steps for its safe disposal, from immediate safety precautions to the final steps of waste hand-off.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always operate in a well-ventilated area, preferably within a certified chemical fume hood.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use impervious, chemical-resistant gloves.
-
Body Protection: A lab coat or other protective work clothing is required.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C13H22O3Si |
| Molecular Weight | 254.40 g/mol [1] |
| Appearance | Colorless to Almost Colorless Liquid |
| Boiling Point | 104-106 °C @ 1.8 mm Hg[2] |
| Density | 0.986 g/mL at 25 °C[2] |
| Hazards | Causes skin and serious eye irritation.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures safety and complies with all applicable federal, state, and local regulations.[3][4][5] As a chemical waste, it should be treated as hazardous.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be made of a material compatible with the chemical.
-
Keep the container securely closed when not in use.
3. Storage of Chemical Waste:
-
Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Ensure the storage area is away from heat, sparks, open flames, and other sources of ignition.[6]
-
Incompatible materials such as strong acids, oxidizing agents, alkalis, aluminum chloride, metal salts, and precious metals should be stored separately.[6][7]
4. Spill Management:
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as sand, earth, or sawdust.
-
Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[6][8]
-
For larger spills, follow your institution's emergency spill response procedures.
5. Final Disposal:
-
The primary and recommended method of disposal for this compound is through a licensed and certified hazardous waste disposal facility.[6][9]
-
Incineration is a common disposal method for this type of chemical waste.[6]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Ensure all required documentation for hazardous waste disposal is completed accurately.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Triethoxy(p-tolyl)silane | C13H22O3Si | CID 4670738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 | CAS#:18412-57-2 | Chemsrc [chemsrc.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 5. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 6. gelest.com [gelest.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling Triethoxy-p-tolylsilane
For Immediate Use by Laboratory Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of Triethoxy-p-tolylsilane, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is essential to minimize risks and ensure a safe laboratory environment.
Hazard Identification and Immediate Precautions
This compound is classified as a skin and eye irritant.[1][2][3] All personnel must be trained on its proper handling and storage before commencing any work.[1]
Primary Hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. This equipment should be readily available and inspected before each use.
| PPE Category | Specification |
| Hand Protection | Neoprene or nitrile rubber gloves.[4][5] |
| Eye Protection | Chemical safety goggles. A face shield should be used if there is a splash hazard.[2][3][4] Contact lenses should not be worn.[4][5] |
| Respiratory Protection | A NIOSH-certified organic vapor (black cartridge) respirator is recommended where exposure through inhalation may occur.[4] |
| Skin and Body Protection | A lab coat or other protective clothing to prevent skin contact.[1][2][3] Chemical-resistant boots may be required depending on the scale of work.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety. The following workflow must be followed:
Caption: Workflow for Safe Handling of this compound.
Procedural Steps:
-
Preparation:
-
Handling:
-
Post-Handling & Cleanup:
-
Storage:
Emergency and Disposal Plan
Immediate and appropriate action during an emergency is critical. All personnel must be familiar with these procedures.
Emergency Procedures:
| Emergency Situation | Action |
| Skin Contact | Immediately remove contaminated clothing.[2] Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical attention.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2][3] Continue rinsing.[2][3] Seek immediate medical attention.[2][3] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if you feel unwell. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention. |
| Spill | Evacuate the area.[4][5] For small spills, absorb with an inert, non-combustible material like sand or earth and place in a suitable container for disposal.[3] For large spills, dike the area to prevent spreading.[3] |
Disposal Plan:
All waste materials must be treated as hazardous waste.
Caption: Disposal Workflow for this compound Waste.
Procedural Steps:
-
Waste Segregation and Collection:
-
Collect unused this compound and solutions containing it in a dedicated, properly labeled, and sealed hazardous waste container.
-
Collect all contaminated materials (e.g., gloves, absorbent pads, paper towels) in a separate, clearly labeled, sealed container.[6]
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure waste containers are compatible with the material.
-
-
Final Disposal:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
